molecular formula C10H11ClO4S B1593689 3-Chlorosulfonyl-4-isopropyl-benzoic acid CAS No. 59815-29-1

3-Chlorosulfonyl-4-isopropyl-benzoic acid

Cat. No.: B1593689
CAS No.: 59815-29-1
M. Wt: 262.71 g/mol
InChI Key: KSRCCOHUNHPILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorosulfonyl-4-isopropyl-benzoic acid is a useful research compound. Its molecular formula is C10H11ClO4S and its molecular weight is 262.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211802. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorosulfonyl-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRCCOHUNHPILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309333
Record name 3-Chlorosulfonyl-4-isopropyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59815-29-1
Record name 59815-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chlorosulfonyl-4-isopropyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorosulfonyl-4-isopropyl-benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorosulfonyl-4-isopropyl-benzoic acid, a key intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry. This document delineates its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and purification, and explores its reactivity and significant applications, with a particular focus on its role as a precursor to the antidiabetic drug glibenclamide. Furthermore, this guide includes characteristic spectroscopic data for analytical identification and essential safety and handling protocols to ensure its safe utilization in a laboratory setting. The CAS Number for this compound is 59815-29-1 .[1]

Chemical Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound, incorporating a carboxylic acid, an isopropyl group, and a highly reactive sulfonyl chloride moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59815-29-1[1]
Molecular Formula C₁₀H₁₁ClO₄S[1]
Molecular Weight 262.71 g/mol [1]
IUPAC Name 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid
Appearance White to off-white solid (predicted)
Solubility Reacts with water; soluble in many organic solvents

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of 4-isopropylbenzoic acid using an excess of chlorosulfonic acid. The isopropyl and carboxylic acid groups on the benzene ring direct the electrophilic attack of the chlorosulfonyl group.

The isopropyl group is an ortho-, para- director and an activating group, while the carboxylic acid group is a meta- director and a deactivating group. The directing effects of these two substituents are synergistic, leading to the substitution at the 3-position (ortho to the isopropyl group and meta to the carboxylic acid group).

Diagram 1: Synthesis of this compound

G 4-Isopropylbenzoic_Acid 4-Isopropylbenzoic Acid Reaction Electrophilic Aromatic Substitution 4-Isopropylbenzoic_Acid->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid (excess) Chlorosulfonic_Acid->Reaction Product This compound Reaction->Product G Start This compound Reaction1 Sulfonamide Formation Start->Reaction1 Reaction2 Sulfonate Ester Formation Start->Reaction2 Reaction3 Hydrolysis Start->Reaction3 Amine Amine (R-NH₂) Amine->Reaction1 Alcohol Alcohol (R-OH) Alcohol->Reaction2 Water Water (H₂O) Water->Reaction3 Product1 Sulfonamide Reaction1->Product1 Product2 Sulfonate Ester Reaction2->Product2 Product3 Sulfonic Acid Reaction3->Product3

References

3-Chlorosulfonyl-4-isopropyl-benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 59815-29-1), a trifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline its logical synthesis and key reactivity patterns, detail its analytical characterization profile, and provide essential safety and handling protocols. The guide is intended for professionals in drug development and chemical research, offering field-proven insights into the practical application and handling of this versatile molecule.

Introduction

This compound is an aromatic organic compound distinguished by the presence of three distinct functional groups on a benzene core: a carboxylic acid, a chlorosulfonyl group, and an isopropyl group. This unique arrangement makes it a highly valuable and versatile building block in organic synthesis. The carboxylic acid provides a handle for amide bond formation or esterification, the isopropyl group modulates lipophilicity and steric profile, and the highly reactive chlorosulfonyl group serves as a gateway to a vast array of sulfonamide derivatives.

The primary utility of this compound lies in its role as a precursor, particularly for the synthesis of novel sulfonamides. The sulfonamide functional group is a cornerstone of modern pharmacology, found in a wide range of therapeutics including diuretics, antibiotics, and carbonic anhydrase inhibitors. Understanding the properties and reactivity of this compound is therefore crucial for scientists engaged in the design and synthesis of new chemical entities.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are foundational for designing synthetic routes, predicting solubility, and ensuring accurate analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁ClO₄S[1][2][3]
Molecular Weight 262.711 g/mol [1][2][3]
CAS Number 59815-29-1[1][2][4]
IUPAC Name 3-chlorosulfonyl-4-(propan-2-yl)benzoic acid[5]
Canonical SMILES CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl[5]
Monoisotopic Mass 262.00665 Da[5]
Appearance Likely a beige or off-white powder solid, based on analogous compounds.[6]N/A
Melting Point Data not available. For context, the related compound 3-(chlorosulfonyl)benzoic acid has a melting point of 128-130 °C.N/A

graph Molecular_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.86!"]; O1 [label="O", pos="3.1,-0.2!"]; O2 [label="OH", pos="2.8,1.8!"]; C8 [label="C", pos="-2.5,0.86!"]; C9 [label="CH3", pos="-3.5,0!"]; C10 [label="CH3", pos="-3.5,1.72!"]; H_isopropyl [label="H", pos="-2.2,1.2!"]; S1 [label="S", pos="0,-2.5!"]; O3 [label="O", pos="-0.8,-3.2!"]; O4 [label="O", pos="0.8,-3.2!"]; Cl1 [label="Cl", pos="0,-3.8!"];

// Benzene Ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C1 -- C7; C7 -- O1 [label="="]; C7 -- O2; C4 -- C8; C8 -- C9; C8 -- C10; C8 -- H_isopropyl; C2 -- S1; S1 -- O3 [label="="]; S1 -- O4 [label="="]; S1 -- Cl1;

// Positioning nodes for benzene ring C1 [pos="1.5,0!"]; C2 [pos="0.75,-1.3!"]; C3 [pos="-0.75,-1.3!"]; C4 [pos="-1.5,0!"]; C5 [pos="-0.75,1.3!"]; C6 [pos="0.75,1.3!"];

// Invisible nodes for aromatic circle center [pos="0,0!", shape=point]; p1 [pos="0,0.8!", shape=point]; p2 [pos="0.7,-0.4!", shape=point]; p3 [pos="-0.7,-0.4!", shape=point]; center -- p1 [style=invis]; center -- p2 [style=invis]; center -- p3 [style=invis]; p1 -- p2 -- p3 -- p1 [style=dashed]; }

Figure 1: 2D Structure of this compound.

Synthesis and Chemical Reactivity

Laboratory-Scale Synthesis

The most direct and industrially relevant method for preparing this compound is the electrophilic aromatic substitution, specifically the chlorosulfonation of 4-isopropylbenzoic acid.[7] This reaction is typically performed using chlorosulfonic acid (ClSO₃H) as both the solvent and the sulfonating agent.[7][8]

Causality of Experimental Choices:

  • Starting Material: 4-Isopropylbenzoic acid (also known as Cuminic acid) is the logical precursor, as the isopropyl and carboxylic acid groups are already in the desired positions.[9]

  • Reagent: Chlorosulfonic acid is a powerful and cost-effective reagent for introducing the -SO₂Cl group directly onto the aromatic ring.

  • Reaction Conditions: The reaction is conducted at low temperatures (e.g., 0–5 °C) to control the high reactivity of chlorosulfonic acid and minimize the formation of unwanted side-products.[7]

  • Workup: The reaction is carefully quenched by pouring the mixture onto ice water. This serves two purposes: it precipitates the solid product, which has low solubility in the aqueous medium, and it hydrolyzes the excess chlorosulfonic acid.[7][8]

Step-by-Step Synthesis Protocol:

  • Setup: A jacketed glass reactor equipped with an overhead stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-isopropylbenzoic acid.

  • Cooling: The reactor is cooled to 0-5 °C using a circulating chiller.

  • Reagent Addition: An excess of chlorosulfonic acid is slowly added dropwise to the cooled starting material under constant stirring, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: The mixture is stirred at a controlled low temperature for several hours until analysis (e.g., by TLC or HPLC) indicates complete consumption of the starting material.[7]

  • Quenching: In a separate vessel, a large volume of ice and water is prepared. The reaction mixture is transferred slowly and carefully into the ice water with vigorous stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold water to remove residual acids and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis_Workflow cluster_reagents Reagents & Conditions reagent Chlorosulfonic Acid (ClSO₃H) process Chlorosulfonation Reaction reagent->process temp Low Temperature (0-5 °C) temp->process start Start: 4-Isopropylbenzoic Acid start->process quench Quenching (Ice Water) process->quench filtration Filtration & Washing quench->filtration end Product: This compound filtration->end

Figure 2: General workflow for the synthesis of the title compound.

Chemical Reactivity

The synthetic value of this molecule stems from the differential reactivity of its functional groups.

  • Chlorosulfonyl Group (-SO₂Cl): This is the most reactive site. It is a potent electrophile and readily undergoes nucleophilic substitution with a wide range of nucleophiles. Its reaction with primary or secondary amines is the most common application, yielding therapeutically relevant sulfonamides. It also reacts with alcohols to form sulfonate esters and with water (hydrolysis) to form the corresponding sulfonic acid, necessitating storage in anhydrous conditions.[7]

  • Carboxylic Acid Group (-COOH): This group exhibits standard carboxylic acid chemistry. It can be deprotonated by bases to form carboxylate salts, or it can be converted into esters via Fischer esterification with alcohols under acidic catalysis.[7] It can also be converted to an acyl chloride and subsequently to amides.

This orthogonality allows for selective, stepwise reactions, making it a powerful tool for building complex molecular architectures.

Analytical Characterization Profile

While specific experimental spectra for this compound are not publicly available, a robust analytical profile can be predicted based on its structure and data from analogous compounds.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include: a broad singlet for the acidic proton (-COOH) typically downfield (>10 ppm); a multiplet (septet) for the single isopropyl proton (-CH(CH₃)₂); a doublet for the six equivalent isopropyl methyl protons (-CH(CH₃)₂); and distinct signals in the aromatic region (7-9 ppm) for the three aromatic protons.

    • ¹³C NMR: Key resonances would be observed for the carboxylic carbon (~165-175 ppm), the six aromatic carbons (four substituted, two unsubstituted), and the two distinct carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy:

    • A very broad absorption band is expected from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

    • A sharp, strong C=O stretching peak around 1700 cm⁻¹.

    • Two strong, characteristic stretching bands for the S=O of the sulfonyl chloride group, typically found at ~1375 cm⁻¹ (asymmetric) and ~1185 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS):

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (m/z 262.71).[3][5] The spectrum will also exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M peak) and one sulfur atom.

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Based on safety data for the closely related structural analog, 3-(chlorosulfonyl)benzoic acid, this compound must be treated as hazardous.[6][13]

GHS Hazard Profile (Anticipated):

  • Pictogram: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[6][13]

    • H302: Harmful if swallowed.[6]

Self-Validating Protocol for Safe Handling:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[6]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[14]

    • Body Protection: Wear a flame-retardant laboratory coat, closed-toe shoes, and long pants.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[15] It is critical to protect it from moisture to prevent hydrolysis of the chlorosulfonyl group, which would release corrosive HCl gas.[7][15]

  • Spill & Disposal: In case of a spill, evacuate the area. Do not add water.[15] Use a dry absorbent material (e.g., sand or vermiculite) to contain the spill, then collect it into a sealed container for hazardous waste disposal. All waste must be disposed of according to local, state, and federal regulations.[6]

Conclusion

This compound is a specialty chemical intermediate with significant potential for synthetic applications. Its value is derived from the presence of three distinct and selectively addressable functional groups. The chlorosulfonyl moiety, in particular, makes it an excellent starting point for synthesizing libraries of sulfonamide-containing compounds for drug discovery and materials science. While it presents significant handling hazards that demand strict safety protocols, a thorough understanding of its properties, synthesis, and reactivity allows experienced researchers to leverage its synthetic power effectively and safely.

References

Introduction: Strategic Importance of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in the development of advanced pharmaceutical compounds. The document delineates the synthesis from its precursor, 4-isopropylbenzoic acid, through a critical chlorosulfonation step. It offers a deep dive into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the significance of this compound in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and scientifically grounded understanding of this synthetic process.

This compound (CAS No: 59815-29-1) is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure, featuring both a carboxylic acid and a highly reactive chlorosulfonyl group, makes it a versatile building block for creating complex molecular architectures. The chlorosulfonyl moiety is a potent electrophile, readily reacting with nucleophiles like amines to form stable sulfonamide linkages.[3] This reactivity is fundamental to the synthesis of a wide array of compounds, including those with potential therapeutic applications.

A notable analogue, probenecid, which is derived from a related sulfonylbenzoic acid structure, has long been used as a uricosuric agent for treating gout.[4][5] The structural motifs present in this compound are therefore highly relevant in the design of novel therapeutics, particularly in the modulation of biological targets where sulfonamide groups play a key role.[6] This guide provides the foundational chemical knowledge required to synthesize this important intermediate with high purity and yield.

Part 1: Synthesis of the Precursor: 4-Isopropylbenzoic Acid

The journey to our target molecule begins with the synthesis of its precursor, 4-isopropylbenzoic acid (also known as Cuminic Acid). Several established methods exist for its preparation, offering flexibility based on available starting materials and equipment.

Common Synthetic Routes:

  • Oxidation of p-Cymene: A traditional and cost-effective method involves the oxidation of para-cymene, which is readily available, under acidic or alkaline conditions.[7]

  • Oxidation of Cuminic Aldehyde: This route involves the straightforward oxidation of the corresponding aldehyde to the carboxylic acid.[7][8]

  • Ultrasonic-Assisted Synthesis: A modern and highly efficient method starts with 4-isopropylbenzyl alcohol. The reaction proceeds in diethylene glycol dimethyl ether under ultrasonic irradiation, achieving yields as high as 98%.[8]

The choice of route depends on factors such as scale, cost, and environmental considerations. For laboratory-scale synthesis, the oxidation of 4-isopropylbenzyl alcohol offers high efficiency and yield.

Part 2: The Core Reaction: Chlorosulfonation of 4-Isopropylbenzoic Acid

The pivotal step in the synthesis is the direct chlorosulfonation of 4-isopropylbenzoic acid. This is a classic example of an electrophilic aromatic substitution (EAS) reaction, where a chlorosulfonyl group (-SO₂Cl) is introduced onto the aromatic ring.

Mechanistic Insights: The Basis of Regioselectivity

The success of this synthesis hinges on controlling the regioselectivity of the electrophilic attack on the substituted benzene ring. The starting material, 4-isopropylbenzoic acid, has two directing groups:

  • Isopropyl Group (-CH(CH₃)₂): An activating, ortho-, para- directing group.

  • Carboxylic Acid Group (-COOH): A deactivating, meta- directing group.[9]

The incoming electrophile, the highly reactive sulfonyl chloride cation (SO₂Cl⁺), is generated in situ from chlorosulfonic acid (ClSO₃H) via auto-protolysis.[9][10] The directing effects of the two substituents work in concert to favor substitution at the C3 position, which is ortho to the activating isopropyl group and meta to the deactivating carboxylic acid group. This alignment results in the desired product, this compound.

The mechanism proceeds in three key stages:

  • Generation of the Electrophile: Two molecules of chlorosulfonic acid react to generate the SO₂Cl⁺ electrophile.[11]

  • Electrophilic Attack: The π-electron system of the 4-isopropylbenzoic acid ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate (a sigma complex).[9]

  • Rearomatization: A base (such as Cl⁻ or another molecule of ClSO₃H) abstracts a proton from the carbon atom bearing the new substituent, restoring the ring's aromaticity and yielding the final product.[9]

EAS_Mechanism Mechanism of Electrophilic Aromatic Chlorosulfonation cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization 2ClSO3H 2 ClSO₃H SO2Cl_plus SO₂Cl⁺ (Electrophile) 2ClSO3H->SO2Cl_plus Auto-protolysis ClSO3H2_plus ClSO₃H₂⁺ SO3 SO₃ HCl HCl H2SO4 H₂SO₄ Start 4-Isopropylbenzoic Acid Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + SO₂Cl⁺ Product 3-Chlorosulfonyl-4-isopropyl- benzoic acid Sigma->Product - H⁺

Mechanism of Electrophilic Aromatic Chlorosulfonation
Detailed Experimental Protocol

This protocol is adapted from standard procedures for chlorosulfonation of aromatic acids.[12][13] Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[14] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Materials:

  • 4-Isopropylbenzoic acid (1 molar equivalent)

  • Chlorosulfonic acid (4-5 molar equivalents)[12]

  • Crushed ice and deionized water

  • Sodium bicarbonate or sodium hydroxide solution (for scrubber)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Gas outlet connected to a basic scrubber

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, thermometer, and gas outlet, place chlorosulfonic acid (4-5 eq.).

  • Cooling: Cool the flask in an ice-water bath to bring the internal temperature to 0–5 °C.[13] This is critical to control the initial exothermic reaction and prevent the formation of unwanted byproducts.

  • Substrate Addition: Slowly add 4-isopropylbenzoic acid (1 eq.) portion-wise to the stirred chlorosulfonic acid. Maintain the internal temperature below 20 °C throughout the addition.[12]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the mixture to 60-70 °C and maintain for 2-4 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or HPLC).

  • Quenching: After cooling the reaction mixture back to room temperature, slowly and carefully pour it into a separate beaker containing a vigorously stirred mixture of crushed ice and water.[12][13] This step simultaneously quenches the reaction and precipitates the product. Ensure the temperature of the quench mixture remains low.

  • Isolation: A white precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove residual acids.

  • Drying: Dry the purified product under vacuum to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start_Mol 4-Isopropylbenzoic Acid Reagent + Chlorosulfonic Acid (ClSO₃H) (0-5°C then 60-70°C) Start_Mol->Reagent Quench Quench in Ice-Water Reagent->Quench Filter Vacuum Filtration & Washing Quench->Filter Dry Drying under Vacuum Filter->Dry Final_Product 3-Chlorosulfonyl-4-isopropyl- benzoic acid Dry->Final_Product

Overall Synthesis Workflow

Part 3: Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValueSource(s)
Compound Name This compound[1]
CAS Number 59815-29-1[1][][16]
Molecular Formula C₁₀H₁₁ClO₄S[1][]
Molecular Weight 262.71 g/mol [1][]
Appearance White solid (expected)[3]
Boiling Point 409.4°C at 760 mmHg (predicted)[]
Density 1.392 g/cm³ (predicted)[]
Expected Yield and Purification

Yields for analogous chlorosulfonation reactions typically range from 55% to 85%, depending on the precise control of reaction conditions and the efficiency of the workup.[13] The primary impurity is often the starting material or isomers formed from substitution at other positions. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ether or aqueous ethanol mixture.[13] Purity should be confirmed using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Conclusion

The synthesis of this compound is a robust and well-understood process centered on the principles of electrophilic aromatic substitution. By carefully controlling reaction parameters, particularly temperature, and understanding the directing effects of the substituents on the aromatic ring, this valuable synthetic intermediate can be produced reliably. Its versatile chemical nature ensures its continued importance as a building block for the discovery and development of new chemical entities in the pharmaceutical industry.

References

3-Chlorosulfonyl-4-isopropyl-benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chlorosulfonyl-4-isopropyl-benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a bespoke chemical intermediate whose utility in medicinal chemistry and materials science is intrinsically linked to its solution-phase behavior. Understanding its solubility in a diverse range of organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, grounded in its physicochemical properties and the behavior of structurally analogous compounds. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is presented, offering a robust framework for researchers.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle. From the reaction kinetics in a synthesis vessel to the bioavailability of a final drug product, solubility is a determining factor. For process chemists and formulation scientists, a thorough understanding of a compound's solubility profile is not merely academic; it is a practical necessity that informs solvent selection for reactions and crystallizations, the design of purification strategies, and the development of stable, efficacious formulations. This guide delves into the specific solubility considerations for this compound, a molecule with distinct functional groups that dictate its interaction with various solvent environments.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is a direct consequence of its structural and electronic features. The key to predicting the solubility of this compound lies in a careful analysis of its constituent functional groups and a comparison with known data for similar structures.

Molecular Architecture and Physicochemical Characteristics

This compound possesses a unique combination of a lipophilic isopropyl group, a polar carboxylic acid moiety, and a highly reactive chlorosulfonyl group. These features give rise to the physicochemical properties summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₄S[1][2][3]
Molecular Weight 262.71 g/mol [1][2][3]
CAS Number 59815-29-1[1][2][3][4]
Appearance Predicted to be a solid at room temperature
Predicted Solubility in Organic Solvents

The presence of the carboxylic acid group suggests that the molecule will be capable of hydrogen bonding, both as a donor and an acceptor. This will favor solubility in polar, protic solvents such as alcohols. The isopropyl group, being nonpolar, will contribute to solubility in less polar solvents. The highly polar and reactive chlorosulfonyl group will also significantly influence solubility.

Table of Predicted Solubility:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with the solvent.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe molecule's overall polarity should allow for favorable dipole-dipole interactions.
Ethers Diethyl ether, THFModerateThe ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. 4-isopropylbenzoic acid is known to be soluble in diethyl ether.
Chlorinated Dichloromethane, ChloroformModerate to LowThe nonpolar regions of the molecule will interact favorably with these solvents.
Aromatic Toluene, BenzeneLowThe polar functional groups will limit solubility in these nonpolar solvents.
Aliphatic Hexane, HeptaneVery LowThe molecule is too polar to be readily dissolved in nonpolar aliphatic hydrocarbons.

Important Note on Reactivity: The chlorosulfonyl group is susceptible to hydrolysis and can react with nucleophilic solvents like alcohols.[7] This reactivity must be considered when conducting solubility studies, as the dissolution process may be accompanied by a chemical reaction, altering the nature of the solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, a systematic experimental approach is required. The following protocol outlines the equilibrium shake-flask method, a gold standard for solubility determination.

Materials and Apparatus
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with Teflon-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • HPLC with a suitable detector (e.g., UV) or other quantitative analytical technique

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid into vial B Add known volume of solvent A->B C Seal vial and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-72h) C->D E Allow solid to settle D->E F Centrifuge to separate phases E->F G Withdraw aliquot of supernatant F->G H Dilute aliquot volumetrically G->H I Analyze by HPLC to determine concentration H->I

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution process has reached a steady state. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.

    • Immediately dilute the aliquot with a suitable solvent in a volumetric flask to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Qualitative Solubility Determination

For a more rapid assessment, a qualitative solubility test can be performed.[8][9]

  • Place approximately 25 mg of the compound into a small test tube.

  • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

  • Observe whether the solid dissolves completely.

  • If the compound dissolves in an acidic or basic aqueous solution, it indicates the presence of basic or acidic functional groups, respectively.[8][9] For this compound, solubility in a dilute aqueous base like 5% sodium bicarbonate would be expected due to the carboxylic acid moiety.[8]

Conclusion

While specific, published solubility data for this compound is scarce, a detailed analysis of its molecular structure allows for reliable predictions of its solubility behavior in a range of organic solvents. The presence of both polar (carboxylic acid, chlorosulfonyl) and nonpolar (isopropyl) groups suggests a nuanced solubility profile, with a preference for polar solvents. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. This information is critical for any researcher or scientist working with this compound, as it provides the foundational knowledge required for successful process development, purification, and formulation.

References

spectroscopic data for 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chlorosulfonyl-4-isopropyl-benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the expected (CAS No: 59815-29-1). In the absence of directly published experimental spectra, this document leverages a first-principles approach, synthesizing empirical data from structurally analogous compounds to predict and interpret the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not just predicted data, but a framework for spectroscopic problem-solving and structural elucidation.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a carboxylic acid, an isopropyl group, and a reactive chlorosulfonyl moiety. This combination of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The strategic placement of the bulky isopropyl group and the strongly electron-withdrawing chlorosulfonyl group creates a unique electronic and steric environment, which is reflected in its spectroscopic fingerprint.

Molecular Identifiers:

  • Molecular Formula: C₁₀H₁₁ClO₄S

  • Molecular Weight: 262.71 g/mol

  • CAS Number: 59815-29-1[1][2]

A logical and systematic approach to analyzing its structure is paramount. The following diagram illustrates the molecular structure with IUPAC numbering, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on data from 4-isopropylbenzoic acid and 3-chlorobenzoic acid, with adjustments for the electronic effects of the -SO₂Cl group.[3][4][5]

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is critical for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

    • Gently agitate or sonicate the vial to ensure complete dissolution.

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition (Illustrative Parameters):

    • Spectrometer: 400 MHz or higher field instrument.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire several thousand scans with a relaxation delay of 2-5 seconds, using proton decoupling.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer (≥400 MHz) transfer->instrument acquire_H1 Acquire ¹H Spectrum (16 scans) instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (≥2048 scans) instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference to TMS (0.00 ppm) process->reference integrate Integrate & Assign Signals reference->integrate

Caption: Standardized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show distinct signals for the isopropyl group and the three aromatic protons, in addition to the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~13.5Broad Singlet1HCOOHCarboxylic acid protons are typically deshielded and appear as broad singlets. In DMSO-d₆, this signal is readily observed. For comparison, the carboxylic proton in 3-chlorobenzoic acid appears at ~13.34 ppm in DMSO-d₆.[4]
~8.2-8.3Doublet1HH-2This proton is ortho to the strongly electron-withdrawing COOH group and meta to the SO₂Cl group. It will be the most deshielded aromatic proton.
~8.0-8.1Doublet1HH-5This proton is ortho to the strongly electron-withdrawing SO₂Cl group, leading to significant deshielding.
~7.6-7.7Doublet1HH-6This proton is ortho to the electron-donating isopropyl group and will be the most shielded of the aromatic protons.
~3.4-3.6Septet1HH-8 (CH)The methine proton of the isopropyl group is split by the six adjacent methyl protons. Its chemical shift is influenced by the attached aromatic ring. In 4-isopropylbenzoic acid, this proton appears around 2.97 ppm in CDCl₃.[3] The presence of the adjacent SO₂Cl group will likely cause a downfield shift.
~1.25Doublet6HH-9, H-10 (CH₃)The two methyl groups of the isopropyl moiety are equivalent and are split by the single methine proton. This signal is highly characteristic and is seen at ~1.28 ppm in 4-isopropylbenzoic acid.[3]
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show 10 distinct signals, reflecting the lack of symmetry in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~166C-7 (COOH)The carboxylic acid carbon is highly deshielded. In 4-isopropylbenzoic acid and 3-chlorobenzoic acid, this carbon appears at ~172.6 ppm (in CDCl₃) and ~166.5 ppm (in DMSO-d₆) respectively.[3][4]
~150-155C-4This carbon is directly attached to the bulky, electron-donating isopropyl group, but its chemical shift will also be influenced by the para-SO₂Cl group. In 4-isopropylbenzoic acid, this carbon is at ~155.4 ppm.[3]
~145-150C-3Attached to the strongly electron-withdrawing chlorosulfonyl group, this carbon will be significantly deshielded.
~135C-1The ipso-carbon attached to the carboxylic acid. In 3-chlorobenzoic acid, the equivalent carbon is at ~133.8 ppm.[4]
~132C-5This carbon is ortho to the SO₂Cl group and will be deshielded.
~130C-2This carbon is ortho to the COOH group.
~125C-6This carbon is meta to the two electron-withdrawing groups and will be the most shielded aromatic carbon.
~34C-8 (CH)The methine carbon of the isopropyl group. Observed at 34.4 ppm in 4-isopropylbenzoic acid.[3]
~23C-9, C-10 (CH₃)The equivalent methyl carbons of the isopropyl group. Observed at 23.7 ppm in 4-isopropylbenzoic acid.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is predicted by combining the characteristic absorptions of carboxylic acids, sulfonyl chlorides, and substituted aromatic rings.

Experimental Protocol: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

Predicted Key FT-IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensityInterpretation
2500-3300O-H StretchCarboxylic AcidBroadThis very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~1700C=O StretchCarboxylic AcidStrongA strong, sharp peak characteristic of the carbonyl group. Its position can be slightly shifted by the electronic effects of the ring substituents.
1370-1390 & 1170-1190S=O Asymmetric & Symmetric StretchSulfonyl Chloride (-SO₂Cl)StrongTwo very strong and distinct peaks confirming the presence of the sulfonyl chloride group. These are among the most reliable diagnostic peaks.
2960-2870C-H StretchIsopropyl GroupMediumAliphatic C-H stretching vibrations from the methyl and methine groups.
1600, 1475C=C StretchAromatic RingMedium-WeakCharacteristic skeletal vibrations of the benzene ring.
~570S-Cl StretchSulfonyl ChlorideMedium-StrongA lower frequency vibration that provides further evidence for the S-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is typically introduced via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The molecular ion peak (M⁺) should be observable. A key feature will be the isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which will result in an M+2 peak with approximately one-third the intensity of the M⁺ peak.

  • m/z = 262/264 (M⁺): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.

  • m/z = 247/249: Loss of a methyl group (-CH₃, 15 Da) from the isopropyl moiety. This is a common fragmentation for isopropyl-substituted aromatics.[6]

  • m/z = 227: Loss of the chlorine radical (-Cl, 35 Da) from the molecular ion.

  • m/z = 163: Loss of the sulfonyl chloride radical (-SO₂Cl, 99 Da). This would leave the 4-isopropylbenzoic acid radical cation.

  • m/z = 148: A fragment corresponding to the 4-isopropylbenzoyl cation, resulting from the loss of -OH from the m/z 163 fragment. The base peak for 4-isopropylbenzoic acid is often at m/z 147, corresponding to the loss of the hydroxyl group.[6]

  • m/z = 119: Loss of the carboxyl group (-COOH, 45 Da) from the m/z 164 fragment (isopropylbenzene).

Conclusion

This guide presents a predicted, multi-technique spectroscopic profile of this compound. By integrating foundational principles of spectroscopy with empirical data from closely related structures, we have constructed a reliable and detailed framework for the characterization of this compound. The predicted NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns provide a robust analytical baseline for any researcher working with this molecule, demonstrating the power of predictive analysis in modern chemical science.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the mass spectrometry (MS) analysis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid (CSiBA). As a reactive chemical intermediate, CSiBA presents unique analytical challenges, primarily due to the high reactivity of its chlorosulfonyl moiety. This document moves beyond standard protocols to explain the fundamental principles and causal reasoning behind critical experimental choices. We will explore a robust methodology centered on electrospray ionization (ESI) in negative ion mode, detailing meticulous sample preparation, optimized instrument parameters, and a thorough examination of expected fragmentation pathways. This guide is designed for researchers, scientists, and drug development professionals who require a reliable, validated method for the characterization and quantification of this and structurally similar reactive molecules.

Introduction: The Analytical Challenge of a Reactive Intermediate

This compound is a bifunctional molecule featuring a carboxylic acid and a highly electrophilic chlorosulfonyl group. Its utility in organic synthesis, particularly in the construction of novel sulfonamide-based pharmaceutical candidates, makes its accurate characterization paramount. However, the very reactivity that makes it a valuable synthon also renders it analytically challenging. The chlorosulfonyl group is exquisitely sensitive to nucleophiles, most notably water, leading to rapid hydrolysis to the corresponding sulfonic acid.[1][2][3]

This inherent instability dictates every step of the analytical workflow. A successful mass spectrometry analysis hinges on preserving the integrity of the chlorosulfonyl group from sample preparation through ionization. Electrospray ionization mass spectrometry (ESI-MS) is an exceptionally powerful tool for analyzing reactive species directly from solution, offering the sensitivity and specificity needed for this task.[4][5] This guide will establish a self-validating system for the analysis of CSiBA, focusing on preventing, identifying, and accounting for its primary degradation pathway.

Physicochemical Properties & Key Structural Features

A foundational understanding of the analyte's structure is critical for predicting its behavior in the mass spectrometer.

  • Molecular Formula: C₁₀H₁₁ClO₄S[6]

  • Molecular Weight: 262.71 g/mol [6]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the primary site for deprotonation, making it ideal for negative ion mode ESI.

    • Chlorosulfonyl (-SO₂Cl): This group is a strong electron-withdrawing group and the molecule's most reactive site. Its propensity for hydrolysis is the central analytical challenge.

    • Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group influences the molecule's solubility and can participate in fragmentation.

    • Aromatic Ring: Provides structural rigidity and influences electronic effects within the molecule.

The primary analytical imperative is to prevent the conversion of the chlorosulfonyl group to a sulfonic acid (-SO₃H) by hydrolysis.

Experimental Workflow: A Strategy for Stability

The entire analytical process must be designed to minimize analyte degradation. The workflow diagram below outlines the critical stages, from sample handling to data acquisition.

G cluster_prep Part 1: Sample Preparation (Inert Conditions) cluster_analysis Part 2: LC-MS Analysis cluster_data Part 3: Data Interpretation Sample CSiBA Solid Sample Solvent Anhydrous Aprotic Solvent (e.g., Acetonitrile) Sample->Solvent Vortex Dissolution in Inert Atmosphere (N₂ or Ar) Solvent->Vortex Dilution Serial Dilution (if necessary) Vortex->Dilution LC LC System (Optional, for complex mixtures) Dilution->LC Injection ESI ESI Source (Negative Ion Mode) LC->ESI MS1 MS Scan (Full Scan) Identify [M-H]⁻ ESI->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Precursor Confirm Precursor Ion m/z 260.99 MS1->Precursor Hydrolysis_Check Monitor for Hydrolyzed Impurity [M-H]⁻ at m/z 243.03 MS1->Hydrolysis_Check Fragments Analyze Fragment Ions (e.g., losses of SO₂, HCl) MS2->Fragments

Caption: High-level workflow for CSiBA analysis.

Detailed Methodologies

Critical Sample Preparation Protocol

The goal is to dissolve the analyte and dilute it to an appropriate concentration for MS analysis without inducing hydrolysis.

Protocol: Preparation of CSiBA for Direct Infusion Analysis

  • Solvent Selection: Use only high-purity, anhydrous, aprotic solvents. HPLC-grade acetonitrile is an excellent first choice due to its volatility and compatibility with ESI. Avoid all protic solvents like water, methanol, or ethanol.

  • Inert Atmosphere: If possible, perform all sample manipulations in a glove box or under a gentle stream of nitrogen or argon gas to minimize exposure to atmospheric moisture.

  • Stock Solution Preparation:

    • Accurately weigh ~1 mg of CSiBA solid.

    • Dissolve in 1.0 mL of anhydrous acetonitrile to create a ~1 mg/mL stock solution.

    • Vortex briefly until fully dissolved. The solution should be clear and colorless.

  • Working Solution:

    • Perform a serial dilution of the stock solution with anhydrous acetonitrile to reach a final concentration suitable for your mass spectrometer, typically in the range of 1-10 µg/mL.

  • Analysis: Analyze the sample immediately after preparation. If storage is necessary, store at -20°C or below in a tightly sealed vial and minimize freeze-thaw cycles.

Trustworthiness Check: As a self-validating measure, always monitor the mass spectrum for the presence of the hydrolyzed product (sulfonic acid derivative). Its deprotonated ion, [M-H]⁻, will appear at m/z 243.03. The presence of this ion is a direct indicator of sample degradation.

Mass Spectrometry Analysis: Parameters and Rationale

Electrospray ionization (ESI) is the technique of choice as it is a "soft" ionization method that gently transfers ions from solution to the gas phase, minimizing in-source fragmentation.[7][8]

Ionization Mode Selection: Negative ion mode ESI (-ESI) is strongly recommended. The carboxylic acid group is the most acidic proton on the molecule and will readily deprotonate in the ESI plume to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient and leads to a strong signal for the precursor ion.

ParameterRecommended SettingRationale
Ionization Mode Negative Electrospray (ESI-)The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, ensuring high sensitivity.[9]
Capillary Voltage -2.5 to -3.5 kVOptimal voltage to generate a stable electrospray without causing in-source fragmentation.
Desolvation Gas NitrogenInert gas used to assist in droplet desolvation.
Gas Flow Instrument DependentAdjust to achieve stable signal and efficient solvent evaporation. Typically 300-500 L/hr.
Desolvation Temp. 250-350 °CMust be high enough to desolvate ions but low enough to prevent thermal degradation of the analyte.
MS1 Scan Range m/z 100-350This range comfortably covers the expected precursor ions for CSiBA and its primary hydrolytic degradant.
MS/MS Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Collision Energy 10-40 eV (Stepped)Using a range of collision energies allows for the observation of both primary and subsequent fragment ions.

Data Interpretation: Fragmentation Pathways of CSiBA

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic neutral losses that confirm the molecule's structure.

Expected Precursor and Degradant Ions:

SpeciesFormulaIonCalculated m/zNotes
Intact CSiBA C₁₀H₁₁ClO₄S[M-H]⁻260.99Target analyte precursor ion.
Hydrolyzed CSiBA C₁₀H₁₂O₅S[M-H]⁻243.03Primary degradation product.

Predicted MS/MS Fragmentation of [M-H]⁻ at m/z 260.99:

The fragmentation of the deprotonated CSiBA ion is expected to proceed through several key pathways originating from the reactive sulfonyl group and the carboxylic acid.

  • Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonyl compounds involves the extrusion of SO₂ (63.96 Da).[10] This is often a primary, low-energy fragmentation.

  • Loss of Hydrogen Chloride (HCl): Cleavage can occur with the loss of HCl (36.46 Da), forming a reactive sulfene intermediate which may rearrange.

  • Loss of the Chlorosulfonyl Radical (•SO₂Cl): While less common in ESI, radical loss is possible, leading to a radical anion.

  • Decarboxylation (Loss of CO₂): The carboxylate group can lose CO₂ (43.99 Da), which is a characteristic fragmentation for deprotonated carboxylic acids.[11]

G M_H [M-H]⁻ m/z 260.99 Frag1 [M-H-SO₂]⁻ m/z 197.03 M_H->Frag1 - SO₂ (63.96 Da) Frag2 [M-H-HCl]⁻ m/z 224.53 M_H->Frag2 - HCl (36.46 Da) Frag3 [M-H-CO₂]⁻ m/z 217.00 M_H->Frag3 - CO₂ (43.99 Da) Frag4 [M-H-SO₂-C₃H₆]⁻ m/z 155.02 Frag1->Frag4 - C₃H₆ (42.01 Da)

Caption: Predicted MS/MS fragmentation of CSiBA.

Conclusion

The successful mass spectrometric analysis of this compound is a testament to the principle that a thorough understanding of analyte chemistry must precede instrumental analysis. The high reactivity of the chlorosulfonyl group is not an insurmountable obstacle but a key parameter that must be controlled through meticulous, deliberate experimental design. By employing anhydrous, aprotic solvents, selecting the highly sensitive negative ESI mode, and interpreting the resulting fragmentation spectra with an awareness of predictable degradation pathways, researchers can achieve reliable and reproducible characterization of this and other reactive intermediates. This guide provides the technical foundation and the scientific rationale necessary to build robust analytical methods, ensuring data integrity in critical research and development settings.

References

The Aromatic Chlorosulfonyl Group: A Linchpin in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Application of Arenesulfonyl Chlorides

Introduction: The Enduring Importance of the Arenesulfonyl Chloride Moiety

The arenesulfonyl chloride functional group, R-Ar-SO₂Cl, stands as a cornerstone in the edifice of modern organic synthesis. Its remarkable versatility and predictable reactivity have cemented its role as a critical building block in a vast array of chemical transformations, most notably in the pharmaceutical and materials science sectors.[1][2] The strategic installation of a sulfonyl moiety can profoundly influence a molecule's physicochemical properties, including its lipophilicity, stability, and bioavailability, making it a favored tool in the drug developer's arsenal.[3][4] This guide provides a comprehensive exploration of the core reactivity of aromatic sulfonyl chlorides, delving into the mechanistic underpinnings of their transformations and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

The reactivity of an arenesulfonyl chloride is fundamentally dictated by the highly electrophilic nature of the sulfur atom. This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5] This electronic arrangement renders the sulfur atom susceptible to attack by a wide range of nucleophiles, with the chloride ion serving as an excellent leaving group, thereby facilitating nucleophilic substitution reactions.[5][6]

I. Synthesis of Arenesulfonyl Chlorides: Forging the Key Intermediate

The reliable and scalable synthesis of arenesulfonyl chlorides is a prerequisite for their widespread application. Several robust methods have been developed, each with its own set of advantages and substrate scope considerations.

Electrophilic Aromatic Substitution: The Workhorse of Industrial Synthesis

The most common industrial-scale synthesis of arenesulfonyl chlorides involves the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid (ClSO₃H).[6][7] This reaction is a classic example of electrophilic aromatic substitution, where sulfur trioxide (SO₃), the active electrophile, is generated in situ.

Mechanism of Chlorosulfonation:

  • Generation of the Electrophile: Two molecules of chlorosulfonic acid react to generate sulfur trioxide.

  • Electrophilic Attack: The aromatic ring attacks the electrophilic sulfur atom of SO₃.

  • Rearomatization: Loss of a proton restores the aromaticity of the ring, yielding the arenesulfonic acid.

  • Conversion to the Sulfonyl Chloride: The arenesulfonic acid reacts with another equivalent of chlorosulfonic acid to produce the arenesulfonyl chloride and sulfuric acid.[6]

Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride

  • Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium hydroxide solution is charged with toluene (1.0 eq).

  • Addition of Chlorosulfonic Acid: The flask is cooled in an ice-water bath, and chlorosulfonic acid (3.0 eq) is added dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • Workup: The reaction mixture is slowly poured onto crushed ice with vigorous stirring. The solid p-toluenesulfonyl chloride precipitates and is collected by filtration.

  • Purification: The crude product is washed with cold water, dissolved in a suitable organic solvent (e.g., dichloromethane), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the purified product.

Alternative Synthetic Routes

While direct chlorosulfonation is widely used, other methods offer advantages for specific substrates or laboratory-scale preparations:

  • From Arenesulfonic Acids: Arenesulfonic acids can be converted to their corresponding sulfonyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8]

  • The Sandmeyer-Type Reaction: Aryldiazonium salts, derived from anilines, can be reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield arenesulfonyl chlorides.[4] This method is particularly useful for synthesizing sulfonyl chlorides with substitution patterns that are not easily accessible through direct chlorosulfonation.

  • From Grignard Reagents: The reaction of arylmagnesium halides with sulfuryl chloride (SO₂Cl₂) provides a direct route to arenesulfonyl chlorides.[9]

II. The Heart of Reactivity: Nucleophilic Substitution at the Sulfonyl Sulfur

The predominant reaction pathway for arenesulfonyl chlorides is nucleophilic substitution at the sulfur atom. This versatile reaction allows for the formation of a wide range of important functional groups.

Formation of Sulfonamides: A Pillar of Medicinal Chemistry

The reaction of arenesulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides, a class of compounds with a rich history in medicinal chemistry, including the development of sulfa drugs.[1][10] The reaction typically proceeds rapidly in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[10][11]

Mechanism of Sulfonamide Formation: The mechanism of this reaction is generally considered to be a nucleophilic substitution at the sulfur atom. While a concerted SN2-like mechanism is often depicted, a stepwise addition-elimination pathway through a pentacoordinate sulfur intermediate is also possible, depending on the specific reactants and conditions.[5][12]

G cluster_0 Mechanism of Sulfonamide Formation ArSO2Cl Arenesulfonyl Chloride Intermediate Pentacoordinate Intermediate ArSO2Cl->Intermediate Addition R2NH Amine (Nucleophile) R2NH->ArSO2Cl Nucleophilic Attack Sulfonamide Sulfonamide Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Base Base HCl->Base Neutralization Salt Base·HCl Base->Salt

Caption: Generalized mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide

  • Reactant Preparation: In a round-bottom flask, dissolve p-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane.

  • Addition of Amine and Base: To the stirred solution, add benzylamine (1.0 eq) followed by the dropwise addition of triethylamine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Workup: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Formation of Sulfonate Esters: Activating Alcohols

Arenesulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters.[5][13] This reaction is of immense synthetic utility as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the sulfonate group), facilitating subsequent SN2 or E2 reactions.[5]

Arenesulfonyl ChlorideCommon NameLeaving Group Ability
p-Toluenesulfonyl chlorideTosyl chloride (TsCl)Excellent
Methanesulfonyl chlorideMesyl chloride (MsCl)Excellent
Trifluoromethanesulfonyl chlorideTriflyl chloride (TfCl)Superb

Table 1: Common sulfonylating agents and their corresponding leaving group abilities.

Friedel-Crafts Sulfonylation: Forging Carbon-Sulfur Bonds

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), arenesulfonyl chlorides can undergo a Friedel-Crafts reaction with another aromatic ring to form diaryl sulfones.[6]

III. The Influence of the Aromatic Ring: Substituent Effects

The reactivity of the chlorosulfonyl group is significantly modulated by the electronic nature of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups increase the electrophilicity of the sulfur atom by withdrawing electron density from the ring.[3][14] This enhances the rate of nucleophilic attack.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) or alkoxy (-OR) groups decrease the electrophilicity of the sulfur atom by donating electron density to the ring, thereby slowing down the rate of nucleophilic substitution.[3][15]

A Hammett plot for the reaction of substituted benzenesulfonyl chlorides with a nucleophile typically shows a positive ρ (rho) value, indicating that the reaction is favored by electron-withdrawing substituents.[16]

IV. Beyond Nucleophilic Substitution: Reactions of the Aromatic Ring

While the primary reactivity of arenesulfonyl chlorides is centered on the sulfonyl group, the aromatic ring itself can participate in electrophilic aromatic substitution reactions. The -SO₂Cl group is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing nature.[17]

G cluster_1 Reactivity Landscape of Arenesulfonyl Chlorides cluster_2 Reactions at the Sulfonyl Group cluster_3 Reactions at the Aromatic Ring ArenesulfonylChloride Arenesulfonyl Chloride NucleophilicSubstitution Nucleophilic Substitution ArenesulfonylChloride->NucleophilicSubstitution EAS Electrophilic Aromatic Substitution ArenesulfonylChloride->EAS Sulfonamides Sulfonamides (with Amines) NucleophilicSubstitution->Sulfonamides SulfonateEsters Sulfonate Esters (with Alcohols) NucleophilicSubstitution->SulfonateEsters Sulfones Sulfones (Friedel-Crafts) NucleophilicSubstitution->Sulfones MetaSubstitution meta-Substituted Products EAS->MetaSubstitution

Caption: Overview of the dual reactivity of arenesulfonyl chlorides.

V. Conclusion: A Versatile Tool for Modern Chemistry

The chlorosulfonyl functional group on an aromatic ring is a powerful and versatile tool in the hands of the synthetic chemist. Its predictable reactivity, coupled with the vast array of transformations it can undergo, ensures its continued importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reaction mechanisms, and the influence of electronic effects is paramount for any researcher seeking to leverage the full potential of this remarkable functional group.

References

Introduction: The Strategic Synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Chlorosulfonation of 4-Isopropylbenzoic Acid

The chlorosulfonation of 4-isopropylbenzoic acid is a cornerstone reaction in electrophilic aromatic substitution, pivotal for introducing a chlorosulfonyl (-SO₂Cl) functional group onto the cumene-derived aromatic core. This transformation yields 3-chlorosulfonyl-4-isopropyl-benzoic acid, a versatile intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The strategic importance of this reaction lies in the high reactivity of the resulting sulfonyl chloride, which serves as a gateway for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

This guide provides a detailed examination of the requisite starting materials, the underlying chemical principles dictating their selection, and the rigorous safety protocols essential for the successful and safe execution of this synthesis. We will delve into the causality behind the experimental design, ensuring a comprehensive understanding for researchers and drug development professionals.

Core Reactants: A Dichotomy of Substrate and Electrophile

The success of the chlorosulfonation reaction hinges on the careful selection and handling of two primary components: the aromatic substrate that will be modified and the powerful agent that delivers the desired functional group.

The Aromatic Substrate: 4-Isopropylbenzoic Acid

4-Isopropylbenzoic acid, also known as cuminic acid, is the foundational molecule for this synthesis.[1][2][3] Its structure is characterized by a benzene ring substituted with a para-oriented isopropyl group and a carboxylic acid group.

  • Role in the Reaction: As the nucleophile in this electrophilic aromatic substitution, the electron-rich benzene ring of 4-isopropylbenzoic acid attacks the electrophilic sulfur species generated from the chlorosulfonating agent. The existing substituents on the ring—the isopropyl and carboxylic acid groups—are not mere spectators; they critically govern the position of the incoming chlorosulfonyl group. The isopropyl group is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. Their combined influence synergistically directs the substitution to the position ortho to the isopropyl group and meta to the carboxylic acid, yielding the 3-substituted product.

  • Physical & Chemical Properties: A comprehensive understanding of its properties is vital for handling and reaction setup.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [4]
Appearance White crystalline powder[5]
Melting Point 117-120 °C[5][6]
Solubility Soluble in alcohol and diethyl ether; slightly soluble in water.[6]
Hazards Causes skin, eye, and potential respiratory irritation.[1][7][8]
The Chlorosulfonating Agent: Chlorosulfonic Acid

Chlorosulfonic acid (HSO₃Cl) is the reagent of choice for this transformation, serving a dual purpose as both the sulfonating and chlorinating agent.

  • Role in the Reaction: This exceptionally reactive compound is the source of the electrophile. It directly provides the chlorosulfonyl group that attaches to the aromatic ring, obviating the need for a two-step process of sulfonation followed by chlorination (e.g., with thionyl chloride). Its potency drives the reaction forward, even with the presence of the deactivating carboxylic acid group on the substrate.[9] When used in excess, it can also function as the reaction solvent.

  • Physical & Chemical Properties: Its hazardous nature demands meticulous handling and adherence to safety protocols.

PropertyValueSource(s)
Chemical Formula HSO₃Cl[10]
Molecular Weight 116.52 g/mol [11]
Appearance Colorless to yellow fuming liquid with a pungent odor.[12]
Density ~1.75 g/mL at 25 °C[12]
Boiling Point 151-152 °C[12]
Hazards Highly corrosive; reacts violently with water; causes severe burns; fatal if inhaled.[11][12]

Reaction Schematic: Reactants to Product

The chemical transformation is a direct functionalization of the aromatic ring.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Setup Apparatus: 3-Neck Flask, Stirrer, Dropping Funnel, Ice Bath B Charge Flask with Chlorosulfonic Acid A->B C Cool Acid to 0-5 °C B->C D Slowly Add 4-Isopropylbenzoic Acid (T < 20 °C) C->D E Stir at Controlled Temperature (2-3 hrs) D->E F Quench: Pour Reaction Mixture onto Ice/Water E->F G Vacuum Filter Precipitated Solid F->G H Wash Product with Cold Water G->H I Dry Product Under Vacuum H->I

References

thermal stability and decomposition of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific principles and experimental causality. Understanding the thermal behavior of this and similar reactive intermediates is paramount for ensuring process safety, predicting shelf-life, and designing robust synthetic routes.

Introduction: The Criticality of Thermal Hazard Assessment

This compound is a bespoke chemical intermediate, valuable in medicinal chemistry and materials science for introducing the isopropyl-benzoic acid moiety functionalized with a reactive sulfonyl chloride group. The inherent reactivity of the chlorosulfonyl group, while synthetically useful, also presents significant thermal stability challenges.[1] This molecule combines the characteristics of an aromatic carboxylic acid with a highly reactive aromatic sulfonyl chloride. Both functional groups have distinct decomposition pathways that can influence one another.

A thorough understanding of a compound's response to thermal stress is a non-negotiable aspect of chemical process development. It informs safe handling, storage, and reaction conditions, preventing runaway reactions that can result in catastrophic equipment failure and personnel injury.[2] This guide will detail the theoretical underpinnings of its decomposition and the practical experimental workflows required for a comprehensive thermal hazard assessment.

Physicochemical and Structural Characteristics

A foundational understanding begins with the compound's basic properties.

PropertyValueReference
CAS Number 59815-29-1[3][4][5][6]
Molecular Formula C₁₀H₁₁ClO₄S[3][4]
Molecular Weight 262.71 g/mol [3][4]
IUPAC Name 3-(chlorosulfonyl)-4-isopropylbenzoic acid
Appearance Typically a solid powder[7]
Melting Point Data not widely published; requires experimental determination (see DSC section). For comparison, 3-(Chlorosulfonyl)benzoic acid melts at 128-130 °C.

The molecule's structure features a sterically bulky isopropyl group adjacent to the sulfonyl chloride. This steric hindrance can influence the kinetics of both synthetic reactions and decomposition pathways.

Theoretical Decomposition Pathways

The thermal decomposition of this compound is likely a multi-step process involving several potential pathways. The energy input required for each pathway dictates the overall stability profile.

  • Hydrolysis: The sulfonyl chloride group is highly susceptible to hydrolysis, even by trace atmospheric moisture. This is often the primary pathway for degradation under ambient storage conditions, yielding the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[8][9] This reaction is exothermic and can accelerate further decomposition if the generated heat is not dissipated.

  • Thermolysis of the Sulfonyl Chloride: At elevated temperatures, the C-S bond can cleave, or the sulfonyl chloride group can extrude sulfur dioxide (SO₂), a common decomposition pathway for aromatic sulfonyl chlorides.[8] This generates highly reactive radical species that can lead to complex secondary decomposition products.

  • Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation at high temperatures, releasing carbon dioxide (CO₂). The presence of the electron-withdrawing sulfonyl chloride group can influence the temperature at which this occurs.

  • Gas Evolution: The primary hazardous products of decomposition are toxic and corrosive gases, including SO₂ and HCl.[10] The generation of these non-condensable gases can lead to rapid pressure buildup in a closed system, posing a significant explosion hazard.

The following diagram illustrates the potential primary decomposition routes.

G cluster_0 Reactant cluster_1 Decomposition Products A This compound B 4-isopropyl-3-sulfobenzoic acid + HCl A->B Hydrolysis (+ H2O) C Complex Char + SO2 A->C Thermolysis (High Temp) D 2-isopropylbenzenesulfonyl chloride + CO2 A->D Decarboxylation (High Temp)

Caption: Potential thermal decomposition pathways.

Experimental Workflows for Thermal Stability Assessment

A multi-technique approach is essential for a complete and reliable assessment. The three pillars of thermal analysis for reactive chemicals are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive technique for identifying the temperatures at which volatilization or decomposition (mass loss) occurs and for quantifying the amount of mass lost.

Experimental Protocol:

  • Instrument Preparation: Ensure the TGA instrument, including the microbalance and furnace, is calibrated using appropriate standards.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert nitrogen atmosphere (50-100 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass, sample temperature, and furnace temperature.

  • Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant deviation from the baseline. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.[11]

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Sample Load 5-10 mg of Sample Calibrate->Sample Purge Purge with N2 Sample->Purge Heat Ramp Temp 10 °C/min to 600 °C Purge->Heat Record Record Mass Loss vs. Temperature Heat->Record Plot Plot TGA/DTG Curves Record->Plot Determine Determine T_onset Plot->Determine DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC (Indium) Sample Seal 1-3 mg in High-Pressure Crucible Calibrate->Sample Purge Purge with N2 Sample->Purge Heat Ramp Temp 10 °C/min to 400 °C Purge->Heat Record Record Heat Flow vs. Temperature Heat->Record Identify Identify Melting (Endo) & Decomposition (Exo) Record->Identify Integrate Calculate ΔH_d (J/g) Identify->Integrate ARC_Logic Start Start H-W-S Cycle Heat Heat Sample by ΔT (e.g., 5°C) Start->Heat Wait Wait for Thermal Equilibrium Heat->Wait Search Search for Self-Heating (Rate > 0.02 °C/min?) Wait->Search Search->Heat No Track Enter Adiabatic Mode: Track T and P vs. Time Search->Track Yes End Reaction Complete Track->End

References

An In-depth Technical Guide to the Hydrolysis Kinetics of 3-Chlorosulfonyl-4-isopropyl-benzoic acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Understanding Hydrolytic Stability

In the realm of drug development and fine chemical synthesis, the stability of reactive intermediates is a cornerstone of process control, formulation development, and regulatory compliance. 3-Chlorosulfonyl-4-isopropyl-benzoic acid, a bespoke sulfonyl chloride, presents a case study in the critical need for a quantitative understanding of its hydrolytic degradation. The sulfonyl chloride moiety is a highly reactive electrophile, susceptible to nucleophilic attack by water, leading to the corresponding sulfonic acid. This degradation pathway can have profound implications, from reducing the yield of desired reactions to introducing impurities that may be difficult to remove.

This technical guide provides a comprehensive framework for elucidating the hydrolysis kinetics of this compound. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven experimental protocol for its kinetic analysis, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the aqueous stability of this and similar compounds.

Mechanistic Considerations: The SN2 Pathway of Sulfonyl Chloride Hydrolysis

The hydrolysis of aromatic sulfonyl chlorides in neutral or acidic aqueous solutions is generally understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this pathway, a water molecule acts as the nucleophile, directly attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack occurs concurrently with the departure of the chloride leaving group.

The transition state for this reaction is thought to be trigonal bipyramidal, with the incoming water molecule and the departing chloride ion occupying the axial positions.[3] The rate of this reaction is influenced by several factors, including the electronic nature of the substituents on the aromatic ring, the pH of the medium, and the temperature.

For this compound, the substituents are expected to modulate the reactivity of the sulfonyl chloride group:

  • Isopropyl Group (para): This alkyl group is weakly electron-donating through induction and hyperconjugation, which could slightly decrease the electrophilicity of the sulfur atom and thus slow down the rate of nucleophilic attack compared to an unsubstituted benzenesulfonyl chloride.

  • Carboxylic Acid Group (meta): The carboxylic acid group is electron-withdrawing, which would increase the electrophilicity of the sulfur atom and accelerate the rate of hydrolysis. The overall effect on the reaction rate will be a combination of these opposing electronic influences.

In alkaline media, the hydrolysis can be significantly accelerated due to the presence of the more nucleophilic hydroxide ion (OH⁻), which will also follow an SN2 pathway.[1][4]

Experimental Protocol: A Self-Validating Approach to Kinetic Analysis

The following protocol outlines a robust methodology for determining the hydrolysis kinetics of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Materials and Instrumentation
  • Reagents: this compound (high purity), acetonitrile (HPLC grade), purified water (18.2 MΩ·cm), buffer salts (e.g., phosphate, acetate, borate), hydrochloric acid, and sodium hydroxide.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a reverse-phase C18 column.

    • Constant temperature water bath or incubator.

    • Calibrated pH meter.

    • Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions
  • Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9). The use of buffers is critical to maintain a constant pH throughout the kinetic run, as the hydrolysis reaction produces hydrochloric acid and sulfonic acid, which would otherwise alter the pH.[3]

  • Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile. Acetonitrile is chosen as the co-solvent to ensure the complete dissolution of the sparingly soluble sulfonyl chloride before its introduction into the aqueous medium.

  • Reaction Solutions: To initiate a kinetic run, a small aliquot of the stock solution is rapidly injected into a pre-thermostated buffer solution. The final concentration of acetonitrile should be kept low (e.g., <1% v/v) to minimize its effect on the reaction kinetics in the aqueous medium.

Kinetic Measurements
  • Temperature Control: Conduct the hydrolysis experiments at a minimum of three different temperatures (e.g., 25°C, 37°C, 50°C) to determine the activation parameters. Precise temperature control is paramount as reaction rates are highly temperature-dependent.

  • Reaction Monitoring: The disappearance of this compound over time is monitored by HPLC-UV. This technique provides excellent specificity and sensitivity, allowing for the separation of the parent compound from its hydrolysis product.

    • At predetermined time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched (e.g., by dilution with a cold acetonitrile/water mixture) to stop the reaction.

    • The quenched samples are then analyzed by HPLC to determine the concentration of the remaining this compound.

Data Analysis
  • Determination of Pseudo-First-Order Rate Constants (k_obs): In a buffered aqueous solution, the concentration of water is constant and in large excess. Therefore, the hydrolysis reaction follows pseudo-first-order kinetics with respect to the sulfonyl chloride. The integrated rate law is given by:

    ln([A]t) = -kobst + ln([A]0)

    where [A]t is the concentration of the sulfonyl chloride at time t, [A]0 is the initial concentration, and kobs is the pseudo-first-order rate constant. A plot of ln([A]t) versus time will yield a straight line with a slope of -kobs.

  • Determination of Activation Parameters: The temperature dependence of the rate constant is described by the Arrhenius equation:

    k = Ae-Ea/RT

    where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. The activation energy can be determined from the slope of a plot of ln(kobs) versus 1/T (Arrhenius plot).

Visualization of Methodologies

Experimental Workflow

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis P1 Prepare Buffer Solutions (various pH) K1 Pre-thermostate Buffer (e.g., 25°C, 37°C, 50°C) P1->K1 P2 Prepare Stock Solution (Compound in ACN) K2 Initiate Reaction: Inject Stock into Buffer P2->K2 K1->K2 K3 Sample at Time Intervals K2->K3 t = 0, 1, 2...n K4 Quench Reaction K3->K4 A1 HPLC-UV Analysis K4->A1 A2 Plot ln[A] vs. time A1->A2 A3 Determine k_obs (Slope = -k_obs) A2->A3 A4 Arrhenius Plot: ln(k_obs) vs. 1/T A3->A4 A5 Calculate Activation Energy (Ea) A4->A5

Caption: Experimental workflow for the kinetic analysis of hydrolysis.

Hydrolysis Mechanism

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Novel Sulfonamides from 3-Chlorosulfonyl-4-isopropyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonamides represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast array of biological activities that have led to numerous FDA-approved therapeutics.[1][2] Their applications span from pioneering antimicrobial agents to modern treatments for cancer, inflammation, and cardiovascular diseases.[2][3][4][5] This application note provides a detailed, experience-driven guide for the synthesis of N-substituted sulfonamides utilizing 3-Chlorosulfonyl-4-isopropyl-benzoic acid, a versatile bifunctional building block. We will delve into the underlying reaction mechanism, provide a robust, step-by-step protocol, outline critical safety considerations, and detail methods for product characterization. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to confidently synthesize and explore novel sulfonamide derivatives for therapeutic discovery.

Scientific Foundation & Rationale

The synthesis of sulfonamides from a sulfonyl chloride and an amine is a classic, highly reliable transformation in organic chemistry.[6][7] The core of this reaction is the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride group.

The Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The primary or secondary amine acts as the nucleophile, and the chloride ion serves as the leaving group. A base, such as sodium carbonate or pyridine, is incorporated into the reaction mixture. Its role is not catalytic but stoichiometric; it serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[8][9] This is crucial because if left unneutralized, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

The bifunctional nature of this compound is of particular interest. The sulfonyl chloride is significantly more reactive than the carboxylic acid. This chemoselectivity allows for the selective formation of the sulfonamide bond while leaving the carboxylic acid group intact for potential subsequent modifications, such as amide coupling or esterification, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies.

Causality in Protocol Design
  • Choice of Base: An inorganic base like sodium carbonate is advantageous for reactions in aqueous media as it is inexpensive and easily removed during workup.[9] Organic bases like pyridine or triethylamine are suitable for reactions in aprotic organic solvents.

  • Temperature Control: The reaction is often initiated at a low temperature (0 °C) using an ice bath. This is to control the initial exothermic release of heat upon mixing the reagents, which could otherwise lead to side reactions or degradation of sensitive substrates.

  • Solvent System: Water is an excellent, environmentally benign solvent for the reaction with many water-soluble amines, especially when using an inorganic base like Na₂CO₃.[9] For less soluble amines, a biphasic system or an aprotic organic solvent like acetonitrile may be employed.[10]

  • Purification by Recrystallization: This is a powerful technique for purifying the final solid product. It relies on the principle that the desired compound is soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution. This method yields a product of high purity, which is essential for accurate biological evaluation.

Detailed Synthesis Protocol

This protocol describes a general procedure for the reaction of this compound with a representative primary amine.

Materials & Equipment
ReagentsEquipment
This compoundRound-bottom flask (100 mL)
Appropriate primary or secondary amineMagnetic stirrer and stir bar
Sodium Carbonate (Na₂CO₃)Ice bath
Deionized WaterStandard laboratory glassware
10% Hydrochloric Acid (HCl)Buchner funnel and filtration apparatus
Ethyl Acetate & n-Hexane (for recrystallization)Thin Layer Chromatography (TLC) plate & chamber
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Physicochemical Data of Starting Material
PropertyValueReference
CAS Number10130-89-9[8]
Molecular FormulaC₇H₅ClO₄S[8]
Molecular Weight220.63 g/mol [8]
Melting Point230-232 °C[8]
AppearanceWhite solid[8]
SolubilitySoluble in DMSO, Methanol[8]
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chosen amine (1.0 equivalent) and sodium carbonate (1.2 equivalents) in 40 mL of deionized water.

  • Cooling: Place the flask in an ice bath and stir the mixture for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: In a separate beaker, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent like THF or dioxane (if not readily soluble in the reaction mixture). Add this solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.[9]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase) until the starting sulfonyl chloride spot has disappeared.

  • Work-up & Isolation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly acidify the solution to pH ~2 by adding 10% HCl dropwise. A precipitate of the crude product should form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. Dry the crude product under a vacuum. For further purification, recrystallize the solid from an appropriate solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[9]

Safety Precautions

Sulfonyl chlorides are reactive and corrosive compounds that are sensitive to moisture.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]

  • Handling: Handle sulfonyl chlorides in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][14]

  • Spills: In case of a spill, cover with a dry, inert absorbent material like sand or soda ash. Do NOT use water.[12]

  • Quenching: Any residual sulfonyl chloride can be quenched by slowly adding it to a stirred solution of aqueous ammonia.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized sulfonamide.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

  • FT-IR Spectroscopy: The IR spectrum should show characteristic absorption bands. Key expected vibrations include:

    • SO₂ asymmetric stretching: ~1320-1310 cm⁻¹[15]

    • SO₂ symmetric stretching: ~1155-1143 cm⁻¹[15]

    • N-H stretching (for secondary sulfonamides): ~3350-3230 cm⁻¹[15]

    • C=O stretching (from the carboxylic acid): ~1700 cm⁻¹

  • NMR Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation.

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the isopropyl group (a doublet and a septet), and a downfield, exchangeable proton for the sulfonamide N-H and carboxylic acid O-H.[15][16]

    • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the isopropyl carbons, and the carbonyl carbon of the carboxylic acid.[15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful reaction.

Data Presentation & Visualization

Example Reaction Data

The following table provides hypothetical data for the synthesis of a sulfonamide derivative from this compound and aniline as a representative amine.

ParameterValue
Product Name4-isopropyl-3-(phenylsulfamoyl)benzoic acid
Molecular FormulaC₁₆H₁₇NO₄S
Molecular Weight319.38 g/mol
AppearanceWhite crystalline solid
Yield85-95% (typical)
Melting PointVaries based on purity; expected to be a distinct, sharp range.
FT-IR (cm⁻¹)3265 (N-H), 3000-2800 (C-H), 1701 (C=O), 1318 (asym. SO₂), 1150 (sym. SO₂)
¹H NMR (ppm)δ 10-12 (br s, 2H, NH+OH), 7.0-8.2 (m, 8H, Ar-H), 3.2 (sept, 1H, CH), 1.2 (d, 6H, CH₃)

Diagrams

Caption: General reaction scheme for sulfonamide synthesis.

Experimental_Workflow setup Reaction Setup (Amine + Na₂CO₃ in H₂O at 0 °C) addition Dropwise Addition (Sulfonyl Chloride Solution) setup->addition reaction Reaction at RT (4-6 hours, TLC Monitoring) addition->reaction workup Acidification with HCl (Precipitation of Product) reaction->workup filtration Vacuum Filtration & Washing with H₂O workup->filtration purification Recrystallization (e.g., Ethyl Acetate/Hexane) filtration->purification characterization Characterization (MP, FT-IR, NMR, MS) purification->characterization

Caption: Workflow for sulfonamide synthesis and purification.

References

Application Note & Protocols: 3-Chlorosulfonyl-4-isopropyl-benzoic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 3-Chlorosulfonyl-4-isopropyl-benzoic acid as a pivotal pharmaceutical intermediate. The focus is on its application in the synthesis of sulfonylurea-class active pharmaceutical ingredients (APIs), highlighting its unique bifunctional reactivity. This guide will detail the underlying chemical principles, provide validated, step-by-step protocols for key synthetic transformations, outline critical quality control (QC) parameters, and present essential safety and handling procedures. The protocols described herein are designed to be self-validating, emphasizing in-process controls and explaining the rationale behind each experimental step to ensure reproducibility and success.

Introduction: The Strategic Importance of a Bifunctional Intermediate

This compound (CIPBA) is a specialized aromatic compound featuring two distinct and orthogonally reactive functional groups: a highly electrophilic sulfonyl chloride (-SO₂Cl) and a nucleophilic carboxylic acid (-COOH).[1] This bifunctionality makes it a valuable building block in multi-step pharmaceutical syntheses, allowing for sequential, regioselective reactions.

The isopropyl group at the 4-position provides steric bulk and influences the solubility of the molecule and its derivatives.[1] The primary utility of CIPBA is in the construction of molecules where a central benzene ring is derivatized at the 1 and 3 positions with carboxamide and sulfonamide linkages, respectively. This structural motif is central to the pharmacophore of several drugs, most notably second-generation sulfonylureas used in the management of type 2 diabetes.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is fundamental to its effective and safe use in a laboratory or manufacturing setting.

Key Physicochemical Data
PropertyValueSource
CAS Number 59815-29-1[2][3][4]
Molecular Formula C₁₀H₁₁ClO₄S[3][4]
Molecular Weight 262.71 g/mol [3][5]
Appearance White to off-white crystalline powder[6]
Melting Point 128-130 °C
Solubility Soluble in DMF, DMSO; reacts with alcohols; insoluble in water.[6]
GHS Hazard & Safety Information

CIPBA is a corrosive and moisture-sensitive compound that requires careful handling.[7]

  • GHS Classification: Causes severe skin burns and eye damage (H314).[7][8]

  • Signal Word: Danger.[7][8]

  • Precautionary Statements:

    • P260: Do not breathe dust.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face shield.[7][8]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • P310: Immediately call a POISON CENTER or doctor.[7]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container, often under an inert atmosphere (e.g., nitrogen).[7] Keep away from moisture as it reacts with water to liberate HCl gas.[7]

Core Chemistry & Synthetic Strategy

The synthetic utility of CIPBA hinges on the differential reactivity of its two functional groups. The sulfonyl chloride is a powerful electrophile, readily undergoing nucleophilic substitution with amines to form stable sulfonamides. The carboxylic acid, while less reactive, can be readily converted into amides, esters, or other derivatives using standard coupling chemistry.

This differential reactivity allows for a logical and high-yielding synthetic sequence. The more reactive sulfonyl chloride is typically addressed first.

Synthetic Workflow Visualization

The following diagram illustrates the typical two-stage synthetic pathway employing CIPBA for the synthesis of complex pharmaceutical molecules.

G CIPBA This compound (CIPBA) Intermediate Sulfonamide-Carboxylic Acid Intermediate CIPBA->Intermediate Nucleophilic Substitution (Base, Solvent) Amine Primary or Secondary Amine (R1-NH-R2) Amine->Intermediate Intermediate2 Sulfonamide-Carboxylic Acid Intermediate FinalProduct Final API Structure Intermediate2->FinalProduct Amide Coupling (e.g., EDC, HOBt) Amine2 Second Amine (R3-NH2) Amine2->FinalProduct

Caption: General two-part synthetic workflow using CIPBA.

Application Protocol: Synthesis of a Glibenclamide Analogue

To illustrate the practical application of CIPBA, this section provides detailed protocols for the synthesis of a key intermediate used in the production of Glibenclamide (Glyburide), a well-known sulfonylurea antidiabetic agent.[9] The overall synthesis involves the reaction of an amine with the sulfonyl chloride of an intermediate, followed by reaction with cyclohexyl isocyanate. While the exact Glibenclamide synthesis uses a related sulfonamide, this protocol demonstrates the core transformations involving CIPBA's key functional groups.

Part 1: Selective Sulfonamide Formation

This protocol details the reaction of CIPBA with a primary amine, specifically 2-aminoethylbenzene, to form the corresponding sulfonamide. This step selectively functionalizes the highly reactive sulfonyl chloride group.

Protocol ID: CIPBA-SULF-01

Parameter Specification Justification
Reactants CIPBA (1.0 eq), 2-Phenylethylamine (1.05 eq), Triethylamine (1.5 eq)A slight excess of the amine ensures complete consumption of CIPBA. Triethylamine acts as an acid scavenger for the HCl byproduct.
Solvent Dichloromethane (DCM), anhydrousDCM is an inert solvent that dissolves the reactants well. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.
Temperature 0 °C to Room TemperatureThe initial reaction is performed at 0 °C to control the exotherm, then allowed to warm to ensure completion.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, monitored by TLC or LC-MS.

Step-by-Step Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (e.g., 10.0 g, 38.0 mmol, 1.0 eq) and anhydrous dichloromethane (150 mL).

  • Inert Atmosphere: Purge the flask with dry nitrogen.

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Base & Amine Addition: In a separate flask, dissolve 2-phenylethylamine (4.85 g, 40.0 mmol, 1.05 eq) and triethylamine (5.77 g, 57.0 mmol, 1.5 eq) in anhydrous DCM (50 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the amine/base solution dropwise to the stirred CIPBA slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Warm-up & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid). The starting CIPBA should be consumed.

  • Work-up (Acidification): Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl (100 mL). The purpose of this step is to protonate the carboxylate and neutralize the excess triethylamine, transferring them to the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 75 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 4-isopropyl-3-(N-(phenethyl)sulfamoyl)benzoic acid, typically as a white or off-white solid.

  • Purification (Optional): If necessary, the product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Part 2: Carboxylic Acid Amidation

This protocol describes the subsequent amide coupling of the intermediate formed in Part 1. This demonstrates the functionalization of the second reactive site, the carboxylic acid.

Protocol ID: CIPBA-AMID-01

Parameter Specification Justification
Reactants Sulfonamide-acid (1.0 eq), Amine (e.g., Cyclohexylamine, 1.1 eq), EDC (1.2 eq), HOBt (1.2 eq)EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid for efficient amide bond formation, minimizing side reactions.
Solvent N,N-Dimethylformamide (DMF), anhydrousDMF is a polar aprotic solvent that is excellent for coupling reactions.
Temperature 0 °C to Room TemperatureThe reaction is initiated at a low temperature to ensure stable formation of the activated ester before the amine is added.
Reaction Time 12-18 hoursAmide coupling reactions are often run overnight to ensure maximum conversion.

Step-by-Step Procedure:

  • Setup: In a dry, nitrogen-flushed flask, dissolve the 4-isopropyl-3-(N-(phenethyl)sulfamoyl)benzoic acid intermediate (e.g., 5.0 g, 14.4 mmol, 1.0 eq) in anhydrous DMF (75 mL).

  • Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (2.33 g, 17.3 mmol, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (3.31 g, 17.3 mmol, 1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Cool the mixture to 0 °C and add cyclohexylamine (1.57 g, 15.8 mmol, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours (overnight). Monitor for completion by LC-MS.

  • Work-up (Quenching): Pour the reaction mixture into a beaker containing cold water (300 mL). This will precipitate the crude product.

  • Isolation: Stir the aqueous slurry for 1 hour. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove DMF and water-soluble reagents.

  • Purification: The crude solid can be purified by recrystallization from ethanol/water or by column chromatography (silica gel) to yield the final desired amide product.

Analytical Quality Control

Ensuring the identity, purity, and quality of the intermediate and its products is paramount. The following analytical techniques are standard for characterization.

Technique Parameter Measured Expected Result for a Successful Synthesis
HPLC Purity & Retention TimePurity ≥99.0% for purified materials.[6] A single major peak at the expected retention time.
¹H NMR Chemical StructurePresence of characteristic peaks for aromatic, isopropyl, and alkyl chain protons with correct integration and splitting patterns.
Mass Spec (MS) Molecular WeightObservation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass of the target molecule.
FT-IR Functional GroupsPresence of characteristic stretches for C=O (amide and acid), N-H (amide), and S=O (sulfonamide) groups.
Karl Fischer (KF) Moisture ContentMoisture content ≤0.5% is a typical specification for stable intermediates.[6]

Conclusion

This compound is a highly effective and versatile bifunctional intermediate for pharmaceutical synthesis. Its differential reactivity allows for a controlled, sequential introduction of sulfonamide and carboxamide functionalities, which is a key strategy in the synthesis of sulfonylurea drugs and other complex APIs. The protocols and data presented in this application note provide a robust framework for researchers to successfully and safely employ this valuable building block in their drug discovery and development programs. Adherence to the detailed procedures, in-process controls, and safety precautions is essential for achieving high-yielding, reproducible results.

References

Application Notes and Protocols for the Nucleophilic Substitution of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The synthesis of sulfonamides is, therefore, a critical process in the development of new pharmaceuticals. A robust and versatile method for their preparation involves the nucleophilic substitution of sulfonyl chlorides with primary or secondary amines.[3][4][5] This application note provides a detailed laboratory protocol for the nucleophilic substitution of 3-Chlorosulfonyl-4-isopropyl-benzoic acid, a key intermediate in the synthesis of various biologically active molecules. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss safety considerations, purification techniques, and characterization methods. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel sulfonamide derivatives.

Reaction Mechanism: A Closer Look at Nucleophilic Acyl Substitution at the Sulfonyl Group

The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom of the sulfonyl chloride. The highly electronegative oxygen and chlorine atoms render the sulfur atom electrophilic and susceptible to attack by a nucleophile, such as an amine. The reaction is generally thought to proceed through an addition-elimination pathway.[6]

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate is transient and rapidly collapses, with the chloride ion acting as a good leaving group. A subsequent deprotonation step, often facilitated by a base or another equivalent of the amine, yields the stable sulfonamide product and a hydrochloride salt.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol details the synthesis of a generic sulfonamide from this compound and a primary or secondary amine.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Primary or Secondary Amine (e.g., benzylamine)Magnetic stirrer and stir bar
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Reflux condenser with a drying tube
Triethylamine (TEA) or PyridineIce bath
1 M Hydrochloric Acid (HCl)Separatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (saturated NaCl solution)Standard glassware for extraction and purification
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Thin-layer chromatography (TLC) plates and chamber
Silica gel for column chromatographyUV lamp for TLC visualization
Solvents for chromatography (e.g., hexane, ethyl acetate)NMR tubes and spectrometer
---Mass spectrometer
Safety Precautions: Handling Sulfonyl Chlorides with Care

Sulfonyl chlorides are reactive compounds that are sensitive to moisture and can be corrosive.[7][8][9][10] It is imperative to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][10] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[7][9]

Step-by-Step Reaction Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent depends on the solubility of the starting materials.

  • Addition of Base: Add triethylamine (TEA) or pyridine (1.1 - 1.5 eq) to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the primary or secondary amine (1.0 - 1.2 eq) to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to remove any unreacted starting material and neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of the Sulfonamide Product

The crude product can be purified by one of the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield a highly pure product.[11]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, purification by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.[6]

Data Presentation: Key Reaction Parameters

Parameter Value/Condition Rationale
Stoichiometry This compound: 1.0 eqLimiting reagent
Amine: 1.0 - 1.2 eqA slight excess may be used to ensure complete reaction
Base (TEA/Pyridine): 1.1 - 1.5 eqTo neutralize the HCl byproduct
Solvent Anhydrous DCM or THFAprotic solvents to avoid reaction with the sulfonyl chloride
Temperature 0 °C to Room TemperatureInitial cooling to control exothermicity, then room temperature for reaction completion
Reaction Time 2 - 24 hoursMonitored by TLC

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve Starting Material add_base Add Base start->add_base add_amine Add Amine at 0°C add_base->add_amine react Stir at RT add_amine->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify analyze Characterization (NMR, MS) purify->analyze

Caption: Experimental workflow for the synthesis of sulfonamides.

Product Characterization

The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the sulfonyl chloride proton signal and the appearance of new signals corresponding to the sulfonamide and the amine moiety will be indicative of a successful reaction.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Inactive sulfonyl chloride (hydrolyzed)Use fresh or properly stored this compound. Ensure all glassware and solvents are anhydrous.
Poorly nucleophilic amineUse a more nucleophilic amine or consider using a catalyst.
Presence of starting material Incomplete reactionIncrease reaction time, temperature, or the amount of amine.
Formation of multiple products Side reactionsOptimize reaction conditions (e.g., lower temperature, slower addition of reagents). Ensure the purity of starting materials.
Difficulty in purification Product is an oil or has similar polarity to impuritiesUse a different solvent system for recrystallization or a more effective eluent system for column chromatography.

References

Industrial Scale Synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic Acid: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the industrial-scale synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines a robust two-stage synthetic pathway, commencing with the synthesis of 4-isopropylbenzoic acid, followed by its chlorosulfonation. The protocols provided are designed for scalability and incorporate insights into process optimization, safety, and quality control, reflecting field-proven methodologies.

Introduction

This compound (CAS No: 59815-29-1) is a bifunctional molecule featuring a reactive sulfonyl chloride and a carboxylic acid group.[1][2] This unique structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of novel sulfonamides, which are a cornerstone of many therapeutic agents. The controlled, large-scale production of this intermediate is therefore of significant industrial importance. This guide details a practical and efficient synthetic strategy, emphasizing the chemical principles that underpin the process choices.

Synthetic Strategy Overview

The industrial synthesis of this compound is most effectively approached in two distinct stages:

  • Stage 1: Synthesis of 4-Isopropylbenzoic Acid: Production of the aromatic precursor from readily available starting materials.

  • Stage 2: Chlorosulfonation of 4-Isopropylbenzoic Acid: Introduction of the chlorosulfonyl group at the 3-position of the benzene ring.

This two-stage approach allows for better process control and purification of the intermediate, leading to a higher quality final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorosulfonation p-Cymene p-Cymene 4-Isopropylbenzoic_Acid 4-Isopropylbenzoic_Acid p-Cymene->4-Isopropylbenzoic_Acid Oxidation 3-Chlorosulfonyl-4-isopropyl-benzoic_Acid 3-Chlorosulfonyl-4-isopropyl-benzoic_Acid 4-Isopropylbenzoic_Acid->3-Chlorosulfonyl-4-isopropyl-benzoic_Acid Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->3-Chlorosulfonyl-4-isopropyl-benzoic_Acid

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4-Isopropylbenzoic Acid

The precursor, 4-isopropylbenzoic acid, can be synthesized via several routes. A common and industrially viable method is the oxidation of p-cymene, which is a readily available and cost-effective starting material.[3][4]

Protocol: Oxidation of p-Cymene

This protocol describes a liquid-phase air oxidation of p-cymene using a cobalt acetate catalyst.

Materials and Equipment:

  • High-pressure stainless-steel reactor equipped with a mechanical stirrer, gas inlet, condenser, and temperature and pressure controls.

  • p-Cymene

  • Cobalt (II) acetate tetrahydrate

  • Sodium bromide

  • Acetic acid (glacial)

Procedure:

  • Charge the reactor with p-cymene, acetic acid, cobalt (II) acetate tetrahydrate, and sodium bromide.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with compressed air and heat the mixture to the desired temperature with vigorous stirring.

  • Maintain the reaction under pressure and temperature for the specified time, continuously supplying air to maintain the pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The reaction mixture is then subjected to a workup procedure, which typically involves distillation to remove the acetic acid, followed by crystallization of the 4-isopropylbenzoic acid from a suitable solvent (e.g., heptane).

ParameterValueRationale
Temperature150-160 °CEnsures a sufficient reaction rate without excessive byproduct formation.
Pressure15-20 barMaintains a high concentration of oxygen in the liquid phase.
Catalyst Loading0.1-0.5 mol%Provides a balance between reaction rate and cost.
Reaction Time4-6 hoursTypically sufficient for high conversion of p-cymene.
Expected Yield >90% This method is known for its high efficiency.

Stage 2: Chlorosulfonation of 4-Isopropylbenzoic Acid

This stage involves the electrophilic aromatic substitution of 4-isopropylbenzoic acid with chlorosulfonic acid. The isopropyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. The substitution occurs at the position ortho to the isopropyl group and meta to the carboxylic acid group.

Mechanistic Insight

The reaction proceeds via the generation of the electrophile, sulfur trioxide (SO₃) or a related species, from chlorosulfonic acid. The aromatic ring of 4-isopropylbenzoic acid acts as a nucleophile, attacking the electrophile to form a sigma complex. Subsequent loss of a proton re-aromatizes the ring, and reaction with the chloride ion present yields the final product.

G cluster_0 Chlorosulfonation Mechanism Start 4-Isopropylbenzoic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) Start->Sigma_Complex Electrophilic Attack Electrophile ClSO₃H Electrophile->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation & Chloride Attack

Figure 2: Simplified mechanism of chlorosulfonation.

Protocol: Chlorosulfonation

This protocol is based on established procedures for the chlorosulfonation of aromatic compounds and is adapted for the specific substrate.[5]

Materials and Equipment:

  • Glass-lined or Hastelloy reactor with a robust cooling system, mechanical stirrer, dropping funnel, and a gas scrubber for HCl off-gas.

  • 4-Isopropylbenzoic acid (from Stage 1)

  • Chlorosulfonic acid

  • Crushed ice and water

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and completely dry, as chlorosulfonic acid reacts violently with water.[6]

  • Charging Chlorosulfonic Acid: Charge the reactor with an excess of chlorosulfonic acid (typically 3-5 molar equivalents).

  • Cooling: Cool the chlorosulfonic acid to 0-5 °C with constant stirring.

  • Substrate Addition: Slowly add the 4-isopropylbenzoic acid portion-wise to the cooled chlorosulfonic acid, maintaining the temperature below 10 °C. The addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This step is highly exothermic and must be performed with extreme caution in a well-ventilated area. The product will precipitate as a solid.

  • Isolation and Purification: The precipitated solid is collected by filtration and washed thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

ParameterValueRationale
Molar Ratio (ClSO₃H:Substrate)3:1 to 5:1An excess of chlorosulfonic acid drives the reaction to completion.
Temperature0-10 °CMinimizes the formation of sulfone byproducts.
Reaction Time2-4 hoursGenerally sufficient for high conversion.
Expected Yield 80-90% Based on analogous industrial chlorosulfonation reactions.

Safety Considerations

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas.[6] All operations must be conducted in a dry, well-ventilated environment, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield.[7]

  • HCl Off-gas: The reaction generates significant quantities of hydrogen chloride gas, which must be scrubbed using a caustic solution before venting.

  • Quenching: The quenching of the reaction mixture is extremely hazardous due to the violent reaction of excess chlorosulfonic acid with water. This step must be performed with extreme care, using a controlled addition rate and efficient cooling.

Quality Control

The quality of the final product should be assessed using a combination of analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (sulfonyl chloride, carboxylic acid, aromatic ring).

Byproduct Formation and Mitigation

The primary byproduct in this reaction is the corresponding diaryl sulfone, formed by the reaction of the product sulfonyl chloride with another molecule of 4-isopropylbenzoic acid. The formation of this byproduct is favored at higher temperatures. Maintaining a low reaction temperature is the most effective way to minimize sulfone formation.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Potency and Purity Determination of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a systematic and scientifically grounded approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid. This compound is a critical intermediate in pharmaceutical synthesis, but its inherent reactivity, particularly the hydrolytic instability of the sulfonyl chloride moiety, presents significant analytical challenges. This guide provides a comprehensive protocol, from initial analyte characterization and method development to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We explain the causality behind each experimental choice, ensuring the final method is robust, reliable, and fit for its intended purpose in research and quality control environments.

Introduction and Analyte Characterization

This compound is a key building block in organic synthesis. The accurate determination of its purity and potency is paramount for ensuring the quality and yield of downstream products. The molecule possesses two key functional groups that dictate its chromatographic behavior and stability: a carboxylic acid and a highly electrophilic sulfonyl chloride.

The primary analytical challenge is the reactivity of the sulfonyl chloride group, which readily hydrolyzes in the presence of water or other nucleophiles to form the corresponding sulfonic acid. Therefore, the analytical method must be designed to minimize this degradation during sample preparation and analysis or, at a minimum, to separate the parent compound from its primary degradant.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource
Structure Chemical structure of this compound
CAS Number 59815-29-1[1]
Molecular Formula C₁₀H₁₁ClO₄S[2][3]
Molecular Weight 262.71 g/mol [2][3]
Predicted XlogP 2.6[4]
Estimated pKa ~2.5 - 3.5 (The carboxylic acid is acidified by the adjacent electron-withdrawing sulfonyl chloride group).N/A

The molecule's moderate hydrophobicity (XlogP of 2.6) makes it an ideal candidate for reversed-phase chromatography. The presence of the benzene ring provides a strong chromophore for UV detection.

Systematic Method Development Strategy

Our approach to method development is a logical, multi-step process designed to efficiently identify and optimize the critical parameters that govern the separation. The workflow is grounded in chromatographic theory and adheres to principles outlined in regulatory guidelines such as the United States Pharmacopeia (USP) General Chapter <621>.[5][6][7]

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization - Physicochemical Properties - Stability Assessment Strategy 2. Initial Strategy - Select RP-HPLC & UV Detection - Choose C18 Column Analyte->Strategy Informs choice Screening 3. Screening Phase - Mobile Phase (ACN vs MeOH) - pH Modifier (TFA, H3PO4) Strategy->Screening Leads to Optimization 4. Optimization Phase - Gradient Profile - Column Temperature - Flow Rate & Wavelength Screening->Optimization Identifies key parameters FinalMethod 5. Final Method & SST - Define Optimized Conditions - Set System Suitability Criteria Optimization->FinalMethod Refines & Finalizes Validation 6. Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness FinalMethod->Validation Confirms suitability

Caption: Logical workflow for HPLC method development.

Initial Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. The analyte's non-polar isopropyl group and aromatic ring will interact favorably with the C18 stationary phase via hydrophobic interactions, providing good retention. A high-purity silica with end-capping is recommended to minimize secondary interactions with free silanols.

  • Mobile Phase:

    • Organic Solvent: Acetonitrile (ACN) was chosen over methanol. Although both are common reversed-phase solvents, methanol is a stronger nucleophile and poses a greater risk of reacting with the sulfonyl chloride group to form a methyl sulfonate ester impurity. ACN is more inert in this context.

    • Aqueous Phase & pH Control: To ensure consistent retention and sharp peak shape, the ionization of the carboxylic acid group must be suppressed. This requires maintaining a mobile phase pH at least 1.5-2 units below the analyte's pKa. Using 0.1% Phosphoric Acid or 0.1% Formic Acid in water will achieve a pH of approximately 2.5-2.8, ensuring the analyte is in its neutral, protonated form. Phosphoric acid provides excellent buffering in this pH range.

Optimization of Chromatographic Conditions

A scouting gradient was first employed to determine the approximate elution time and identify any potential impurities or degradants.

Table 2: Initial Scouting Gradient Conditions

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard workhorse column for method development.
Mobile Phase A 0.1% H₃PO₄ in WaterSuppresses analyte ionization.
Mobile Phase B Acetonitrile (ACN)Inert organic modifier.
Gradient 5% to 95% B over 20 minTo elute a wide range of polar and non-polar species.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and is slightly above ambient.
Detection UV at 254 nmGeneral wavelength for aromatic compounds.
Injection Vol. 5 µLSmall volume to minimize peak distortion.

Based on the scouting run, the gradient was optimized to provide a shorter run time while ensuring baseline resolution between the main peak and the primary hydrolysis degradant (3-sulfo-4-isopropyl-benzoic acid), which is expected to elute earlier due to its higher polarity. A PDA detector was used to determine the optimal detection wavelength (λmax) for the analyte, found to be 242 nm .

Final Optimized Method and System Suitability

The following protocol represents the optimized and validated method for the analysis of this compound.

Protocol: Final HPLC Method

Table 3: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire)
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
8.0
8.1
12.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 242 nm (UV)
Injection Volume 5 µL
Run Time 12 minutes
Sample Diluent Anhydrous Acetonitrile
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be performing correctly. This is achieved by injecting a standard solution (e.g., 100 µg/mL) five times and evaluating the system suitability parameters against predefined criteria, as mandated by pharmacopeial chapters like USP <621>.[5][8]

Table 4: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 5000Demonstrates column efficiency and good separation power.
%RSD of Peak Area ≤ 1.0% for 5 replicatesConfirms injection precision and system stability.
%RSD of Retention Time ≤ 1.0% for 5 replicatesIndicates stable pump performance and mobile phase delivery.

Method Validation Protocol (ICH Q2(R1))

The optimized method was subjected to a rigorous validation protocol to demonstrate its suitability for its intended purpose, following the framework of the ICH Q2(R1) guideline.[9][10]

ValidationWorkflow Specificity Specificity (Peak Purity, No Interference) Linearity Linearity & Range (5 levels, r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision - Repeatability (Intra-day) - Intermediate (Inter-day) Accuracy->Precision Robustness Robustness (Vary pH, Temp, Flow) Precision->Robustness Limits LOD & LOQ (S/N Ratio) Robustness->Limits

Caption: Core validation parameters as per ICH Q2(R1).

Step-by-Step Validation Experiments
  • Specificity:

    • Protocol: Inject the diluent (ACN), a placebo (if applicable), and a sample solution spiked with the primary hydrolysis degradant.

    • Acceptance: The diluent and placebo must show no interfering peaks at the retention time of the analyte. The analyte peak must be resolved from the degradant peak with a resolution (Rs) > 2.0. Peak purity analysis using a PDA detector should confirm no co-elution.

  • Linearity:

    • Protocol: Prepare a series of at least five standard solutions covering the expected analytical range (e.g., 20 µg/mL to 180 µg/mL). Plot the peak area versus concentration.

    • Acceptance: The correlation coefficient (r²) of the linear regression must be ≥ 0.999. The y-intercept should not be significantly different from zero.

  • Accuracy (Recovery):

    • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.

    • Acceptance: The mean percent recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Repeatability (Intra-assay): Prepare and analyze a minimum of six samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

  • Robustness:

    • Protocol: Deliberately make small variations to the method parameters and assess the impact on system suitability and results. Parameters to vary include:

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 5 °C)

      • Flow Rate (± 0.1 mL/min)

      • Percent Organic in Mobile Phase (± 2% absolute)

    • Acceptance: System suitability criteria must be met under all varied conditions, and the analytical result should not change significantly.

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Protocol: Determine by injecting solutions of decreasing concentration and measuring the signal-to-noise (S/N) ratio.

    • Acceptance: LOD is typically established at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Sample Preparation and Handling - A Critical Protocol

Due to the hydrolytic instability of the analyte, sample handling is the most critical step for ensuring accurate results.

  • Use Anhydrous Solvent: All glassware must be dry. The sample diluent must be anhydrous acetonitrile.

  • Prepare Samples Fresh: Samples should be prepared immediately before analysis. Do not store sample solutions, especially after dilution in the mobile phase.

  • Minimize Exposure to Water: Prepare stock solutions in 100% anhydrous ACN. Perform final dilutions to the working concentration just before injection.

  • Autosampler Temperature: If possible, maintain the autosampler tray at a cool temperature (e.g., 4-10 °C) to slow the rate of hydrolysis in the sample vial.

Conclusion

This application note presents a comprehensive, robust, and validated RP-HPLC method for the quantitative analysis of this compound. By carefully considering the analyte's chemical properties, particularly the instability of the sulfonyl chloride group, and by employing a systematic development approach, we have established a method that is specific, linear, accurate, precise, and robust. The detailed protocols for the final method, system suitability, validation, and sample handling provide researchers and quality control analysts with a reliable tool for assessing the quality of this important chemical intermediate. Adherence to these protocols will ensure data integrity and consistency, which are essential in a regulated drug development environment.

References

Application Note: High-Purity Recovery of 3-Chlorosulfonyl-4-isopropyl-benzoic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Chlorosulfonyl-4-isopropyl-benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and advanced organic synthesis, serving as a versatile intermediate for novel therapeutic agents and functional materials. The purity of this reagent is paramount, as contaminants can lead to deleterious side reactions, low yields, and impurities in the final product. Crude this compound, often synthesized via chlorosulfonation of 4-isopropylbenzoic acid, may contain unreacted starting materials, isomeric byproducts, and the corresponding sulfonic acid from hydrolysis.[1][2]

This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using recrystallization. Recrystallization is a robust purification technique for crystalline solids that leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[3][4] The core principle dictates that the compound of interest should be highly soluble in a solvent at an elevated temperature but sparingly soluble at lower temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[5] This guide explains the causal-driven solvent selection process, provides a detailed step-by-step methodology, and includes a troubleshooting guide to address common experimental challenges.

Health and Safety Precautions

Working with this compound and associated solvents requires strict adherence to safety protocols.

  • Compound Hazards: As a sulfonyl chloride derivative, this compound is highly reactive and corrosive. It is expected to cause severe skin burns and serious eye damage upon contact.[6] The compound is also moisture-sensitive and will react with water (including atmospheric humidity) to release hydrochloric acid (HCl) gas.

  • Required PPE: All procedures must be conducted inside a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).

  • Solvent Hazards: The solvents proposed in this protocol may be flammable, volatile, and carry their own specific health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

Principles of Solvent Selection

The success of any recrystallization protocol is critically dependent on the choice of solvent.[3] An ideal solvent should not react with the solute and should exhibit a steep solubility curve, meaning it dissolves a large amount of the compound when hot and very little when cold.[4][7]

For this compound, the molecular structure features both non-polar (isopropyl-benzene group) and highly polar (carboxylic acid, sulfonyl chloride) moieties. This amphiphilic nature suggests that a solvent of intermediate polarity or a mixed-solvent system would be most effective. Crucially, the reactivity of the sulfonyl chloride group with protic solvents (like water or alcohols) must be considered, as this leads to the formation of the corresponding sulfonic acid, an impurity.[8][9] Therefore, anhydrous, non-protic solvents are strongly preferred.

Based on these principles, the following solvents were evaluated.

Table 1: Solvent System Evaluation for Recrystallization

Solvent SystemBoiling Point (°C)Rationale & Expected Outcome
Toluene 111Recommended. Good solubility for the aromatic core at high temperatures. Its boiling point is well below the likely decomposition temperature of the compound. Expected to show a significant drop in solubility upon cooling.
Heptane/Hexane 69-98Anti-solvent. Poor solubility for the polar functional groups. Primarily used as an anti-solvent in a mixed system with a more polar solvent like Toluene or Ethyl Acetate to induce precipitation.
Ethyl Acetate 77Viable Alternative. A medium-polarity solvent that can dissolve the compound. However, its lower boiling point may result in lower dissolution capacity compared to toluene. Can be paired with hexane.
Dichloromethane 40Not Recommended. While it may dissolve the compound at room temperature, its low boiling point provides a very narrow temperature range for effective recrystallization, often leading to poor recovery.
Water/Alcohols VariesAvoid. Protic solvents will react with the sulfonyl chloride group, leading to hydrolysis and formation of the sulfonic acid impurity, compromising the purification.[8][9]

Detailed Recrystallization Protocol

This protocol is optimized for purifying approximately 10 grams of crude this compound. Adjust solvent volumes proportionally for different scales.

Materials and Equipment
  • Crude this compound

  • Toluene (anhydrous)

  • 250 mL Erlenmeyer flask with a stir bar

  • Glass funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Heated magnetic stir plate

  • Ice-water bath

  • Spatulas and weighing paper

  • Vacuum oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution & Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Weigh 10g Crude Product into 250 mL Erlenmeyer Flask add_solvent Add 50 mL Toluene & Stir Bar start->add_solvent heat Heat to 80-90°C with Stirring add_solvent->heat dissolve Add Toluene Portion-wise (5 mL increments) until Solid Just Dissolves heat->dissolve hot_filt Perform Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filt cool_rt Allow Filtrate to Cool Slowly to Room Temperature hot_filt->cool_rt cool_ice Place Flask in Ice-Water Bath for 30 minutes cool_rt->cool_ice vac_filt Collect Crystals via Vacuum Filtration cool_ice->vac_filt wash Wash with Cold Toluene (2 x 10 mL) vac_filt->wash dry Dry Crystals Under Vacuum on Filter wash->dry vac_oven Dry in Vacuum Oven (40°C, <10 mbar) dry->vac_oven end Store Pure Product in Desiccator vac_oven->end

Caption: Recrystallization workflow for purifying this compound.

Step-by-Step Procedure
  • Initial Setup: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add an initial 50 mL of anhydrous toluene to the flask. Place the flask on a heated magnetic stirrer in a fume hood and begin stirring. Heat the mixture to approximately 80-90°C. Causality: Heating increases the kinetic energy of the solvent molecules, disrupting the crystal lattice of the solute and increasing its solubility.[3]

  • Achieve Saturation: Continue adding toluene in small portions (approx. 5 mL) until all the solid material has just dissolved. It is critical to use the minimum amount of hot solvent necessary to create a saturated solution, as excess solvent will reduce the final yield.[3]

  • Hot Filtration (Optional): If any insoluble impurities or coloring agents are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a separate flask containing a glass funnel and fluted filter paper. Pour the hot solution quickly through the filter paper to remove the impurities. This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat and cover it loosely. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer as they exclude impurities from their growing lattice structure.[3]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with two small portions (10 mL each) of ice-cold toluene. Rationale: The cold solvent is used to wash away the residual mother liquor, which contains the soluble impurities, without re-dissolving a significant amount of the purified product.[4]

  • Drying: Continue to pull a vacuum over the crystals for 15-20 minutes to partially dry them. Transfer the crystalline solid to a watch glass and dry to a constant weight in a vacuum oven at a modest temperature (e.g., 40°C).

Table 2: Expected Results and Quality Control

ParameterCrude Material (Typical)Purified Material (Target)Analytical Method
Appearance Off-white to yellow solidWhite crystalline solidVisual Inspection
Purity (by HPLC) 85-95%>98.5%High-Performance Liquid Chromatography
Melting Point Broad range (e.g., 110-118°C)Sharp range (e.g., 120-122°C)Melting Point Apparatus
Typical Yield N/A75-90%Gravimetric

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the impure solute, or the solution is too concentrated.Re-heat the mixture to dissolve the oil, add 10-15% more solvent, and allow it to cool much more slowly. Vigorous stirring during cooling may also help.
No or Poor Crystal Formation Too much solvent was used; the solution is not saturated.Re-heat the solution and evaporate a portion of the solvent under a gentle stream of nitrogen. Allow the concentrated solution to cool again. Alternatively, scratch the inner wall of the flask with a glass rod or add a seed crystal.
Low Recovery Yield Too much solvent was used; crystals were washed with room-temperature solvent; filtration was performed before crystallization was complete.Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. Ensure the flask is thoroughly cooled in an ice bath before filtration.
Crystals Remain Colored Colored impurities are co-crystallizing or are not being removed by the chosen solvent.Repeat the recrystallization. Before the hot filtration step, add a small amount (1-2% by weight) of activated charcoal to the hot solution, stir for 5 minutes, and then perform the hot filtration to remove the charcoal and adsorbed impurities.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and scalable method for the purification of crude this compound. By carefully selecting an anhydrous, non-protic solvent like toluene and controlling the rate of cooling, researchers can consistently achieve high purity (>98.5%) and good recovery yields (75-90%). This ensures the availability of high-quality starting material critical for success in drug development and chemical synthesis applications.

References

Application Notes & Protocols: Synthesis of N-Substituted 3-Sulfamoyl-4-isopropyl-benzoic Acids via Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Applications

3-Chlorosulfonyl-4-isopropyl-benzoic acid is a bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure incorporates a highly reactive sulfonyl chloride group and a carboxylic acid moiety, enabling sequential or orthogonal derivatization. The primary application of this reagent lies in its reaction with primary and secondary amines to form N-substituted sulfonamides.

The resulting products, 3-sulfamoyl-4-isopropyl-benzoic acid derivatives, belong to a class of compounds with a broad spectrum of biological activities. Sulfonamides are well-established pharmacophores found in antibacterial, anti-inflammatory, and diuretic drugs.[1] More recently, derivatives of 3-sulfamido benzoic acid have been identified as novel and potent P2Y14 receptor (P2Y14R) antagonists, showing promise as therapeutic agents for inflammatory conditions such as acute lung injury (ALI).[2] This positions the reaction as a critical step in the synthesis of next-generation drug candidates.

This document provides a comprehensive guide to the reaction conditions, a detailed experimental protocol, and field-proven insights for the successful synthesis of N-substituted 3-sulfamoyl-4-isopropyl-benzoic acids from primary amines.

Reaction Mechanism and Core Principles

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds via the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Chloride Displacement: The sulfur-chlorine bond breaks, and the chloride ion is displaced as a leaving group.

  • Proton Transfer: A proton is lost from the nitrogen atom, typically facilitated by a base present in the reaction mixture.

This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The inclusion of a base is crucial to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Diagram 1: General Reaction Scheme

Caption: General synthesis of N-substituted sulfonamides.

Key Parameters and Experimental Design

The success and efficiency of the sulfonylation reaction hinge on the careful selection and control of several key parameters.

  • Amine Substrate (R-NH₂): The nucleophilicity of the primary amine is a primary determinant of the reaction rate. Electron-rich alkylamines are generally more reactive than electron-deficient anilines. Steric hindrance around the amino group can significantly slow the reaction.

  • Solvent Selection: The sulfonyl chloride group is highly susceptible to hydrolysis. Therefore, the use of anhydrous aprotic solvents is critical to prevent the formation of the corresponding sulfonic acid, which is an unreactive byproduct.[3]

    • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

    • Alternative Systems: For certain substrates, biphasic systems (e.g., water/chloroform) or aqueous solutions with an inorganic base can be employed, though this requires careful pH control.[1][5]

  • Base Selection: The base neutralizes the HCl byproduct. The choice of base is often linked to the solvent system.

    • Organic Bases: Triethylamine (Et₃N) or pyridine are commonly used in anhydrous organic solvents. Typically, 1.1 to 1.5 equivalents are sufficient.[3][6]

    • Inorganic Bases: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective, particularly in aqueous or biphasic systems.[1][7]

  • Temperature Control: The reaction is often exothermic. Initial cooling to 0 °C is essential to control the reaction rate, minimize potential side reactions, and ensure safety.[3][6] The reaction is then typically allowed to warm to room temperature to proceed to completion.

  • Stoichiometry: To avoid the potential for di-sulfonylation (a side reaction where the sulfonamide N-H bond reacts with a second molecule of sulfonyl chloride), it is advisable to use a 1:1 molar ratio of the amine to the sulfonyl chloride or a slight excess of the amine.[3]

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of an N-substituted 3-sulfamoyl-4-isopropyl-benzoic acid. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a corrosive solid and is moisture-sensitive.

Materials:

  • This compound

  • Primary amine (1.0 - 1.05 equivalents)

  • Triethylamine (or Pyridine) (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (dried in an oven before use)

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar, dissolve the primary amine (e.g., 10 mmol, 1.0 equiv.) and triethylamine (e.g., 12 mmol, 1.2 equiv.) in anhydrous DCM (approx. 0.2-0.5 M concentration relative to the limiting reagent).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.[3]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (10 mmol, 1.0 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution over 15-30 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes with 1% acetic acid). The reaction is complete when the starting amine spot is no longer visible.[3]

  • Aqueous Work-up (Acid-Base Extraction):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine) and then with water.

    • To isolate the carboxylic acid product, extract the organic layer with a saturated NaHCO₃ solution (2-3 times). The product will move into the aqueous basic layer as its carboxylate salt.

    • Combine the aqueous (NaHCO₃) layers. Cool this solution in an ice bath and slowly acidify with 1 M HCl until the pH is ~2. The desired product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product under vacuum. For further purification, the solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure sulfonamide derivative.[1]

Visualization of the Experimental Workflow

Diagram 2: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A Dissolve Amine & Base in Anhydrous Solvent B Cool Solution to 0 °C A->B D Dropwise Addition of Sulfonyl Chloride B->D C Prepare Sulfonyl Chloride Solution C->D E Warm to Room Temp & Stir (2-24h) D->E F Monitor by TLC E->F G Aqueous Work-up (Acid-Base Extraction) F->G H Precipitate Product (Acidification) G->H I Filter & Wash Solid H->I J Dry & Recrystallize I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Characterization and Validation

The identity and purity of the synthesized N-substituted 3-sulfamoyl-4-isopropyl-benzoic acid should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the isopropyl group, the aromatic protons, and the N-H proton of the sulfonamide (which is often broad and may exchange with D₂O).[8][9]

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic stretches for the N-H bond (~3300 cm⁻¹), the C=O of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonamide (~1350 and ~1160 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.[10][11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Hydrolysis of Sulfonyl Chloride: The starting material reacted with trace water instead of the amine.[3]Ensure all glassware is oven-dried. Use anhydrous solvents from a sealed bottle or a solvent purification system. Consider running the reaction under an inert atmosphere (N₂ or Ar).[3]
Second, Less Polar Spot on TLC Di-sulfonylation: The N-H of the newly formed sulfonamide reacted with another molecule of sulfonyl chloride.[3]Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Avoid high temperatures and prolonged reaction times after the starting amine is consumed.[3]
Highly Polar Byproduct on TLC Formation of Sulfonic Acid: Significant hydrolysis of the sulfonyl chloride occurred.[3]Re-verify that all reagents and solvents are anhydrous. Check for atmospheric moisture ingress.
Product Difficult to Precipitate Incomplete Acidification: The pH is not low enough to fully protonate the carboxylate.Add acid (e.g., 1 M HCl) dropwise while monitoring with pH paper until the pH is definitively acidic (pH < 3). Ensure the solution is cold to maximize precipitation.

References

Application Notes and Protocols: A Strategic Approach to the Synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Ester Synthesis

The synthesis of esters derived from 3-Chlorosulfonyl-4-isopropyl-benzoic acid presents a significant synthetic challenge rooted in chemoselectivity. This class of compounds holds potential as versatile intermediates in drug discovery and development, where the dual functionality of a carboxylic ester and a reactive sulfonyl chloride moiety can be leveraged for the construction of complex molecular architectures. However, the direct Fischer esterification of this compound is fraught with complications. The highly electrophilic nature of the sulfonyl chloride group makes it susceptible to nucleophilic attack by the alcohol under the acidic conditions typical of Fischer esterification. This would likely lead to a mixture of the desired carboxylic ester, the undesired sulfonate ester, and a di-substituted product, resulting in low yields and a challenging purification process.

This technical guide eschews this problematic direct approach in favor of a more robust and logical two-step synthetic strategy. This field-proven method prioritizes yield, purity, and reproducibility by first protecting the carboxylic acid functionality as its ester and subsequently introducing the reactive chlorosulfonyl group. This pathway provides a self-validating system for researchers, scientists, and drug development professionals to reliably access these valuable synthetic intermediates.

Part 1: Synthesis of the Ester Precursor via Fischer Esterification

The initial step in our strategic synthesis is the efficient conversion of the readily available 4-isopropyl-benzoic acid to its corresponding ester. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is the method of choice for this transformation.[1][2] By using an excess of the alcohol, which often serves as the solvent, the reaction equilibrium is driven towards the formation of the ester, ensuring a high conversion rate.[3]

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Figure 1: Mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of Isopropyl 4-isopropylbenzoate

This protocol details the synthesis of isopropyl 4-isopropylbenzoate as an example. The procedure can be adapted for other simple alcohols like methanol or ethanol.

Materials:

  • 4-Isopropylbenzoic acid

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 4-isopropylbenzoic acid (10.0 g, 60.9 mmol) and isopropanol (100 mL).

  • While stirring, slowly add concentrated sulfuric acid (2 mL) to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess isopropanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopropyl 4-isopropylbenzoate.

  • The crude product can be purified by vacuum distillation to yield a colorless oil.

ParameterValue
Reactants 4-Isopropylbenzoic acid, Isopropanol
Catalyst Concentrated Sulfuric Acid
Solvent Isopropanol (in excess)
Temperature Reflux (~82 °C for isopropanol)
Reaction Time 4-6 hours
Work-up Liquid-liquid extraction
Purification Vacuum distillation
Expected Yield >90%

Part 2: Chlorosulfonation of the Ester Precursor

With the carboxylic acid group now protected as an ester, the next step is the regioselective introduction of the chlorosulfonyl group onto the aromatic ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.[4] The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, the substitution is expected to occur predominantly at the meta-position relative to the ester group, which is ortho to the isopropyl group.

Safety Precautions for Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive chemical that requires careful handling in a well-ventilated fume hood.[5][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] It reacts violently with water, so all glassware must be scrupulously dry.[8][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

Reaction Mechanism: Electrophilic Aromatic Chlorosulfonation

The electrophile in this reaction is the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.[10][11] The electron-rich aromatic ring of the isopropyl 4-isopropylbenzoate attacks this electrophile to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base, such as a chloride ion or another molecule of chlorosulfonic acid, restores the aromaticity of the ring and yields the final product.[10]

Figure 2: Mechanism of Electrophilic Aromatic Chlorosulfonation.

Experimental Protocol: Chlorosulfonation of Isopropyl 4-isopropylbenzoate

Materials:

  • Isopropyl 4-isopropylbenzoate

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Sodium bicarbonate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropyl 4-isopropylbenzoate (5.0 g, 24.2 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add chlorosulfonic acid (5.6 g, 48.4 mmol, 2 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully and slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash them cautiously with cold water and then with a cold, dilute sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford isopropyl 3-(chlorosulfonyl)-4-isopropylbenzoate as a solid.

ParameterValue
Reactant Isopropyl 4-isopropylbenzoate
Reagent Chlorosulfonic acid
Solvent Dichloromethane (anhydrous)
Temperature 0 °C to room temperature
Reaction Time 3-4 hours
Work-up Quenching on ice, extraction
Purification Recrystallization
Expected Yield Moderate to good

Conclusion: A Reliable Pathway to a Versatile Intermediate

The two-step synthetic strategy outlined in these application notes provides a dependable and high-yielding route to this compound esters. By circumventing the chemoselectivity issues inherent in a direct Fischer esterification of the bifunctional starting material, this approach ensures the production of the desired target molecule with high purity. This protocol is designed to be a self-validating system, offering researchers a clear and logical pathway for the synthesis of this and related compounds, thereby facilitating their use in the development of novel chemical entities.

References

Application Notes and Protocols: Safe Storage and Handling of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and effective storage and handling of 3-Chlorosulfonyl-4-isopropyl-benzoic acid (CAS No. 59815-29-1). As a bifunctional molecule featuring both a reactive sulfonyl chloride and a carboxylic acid, this compound is a valuable building block in medicinal chemistry and drug development. However, its utility is matched by its hazardous nature, primarily its high reactivity and extreme sensitivity to moisture. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind them to ensure user safety, prevent accidental exposure, and maintain the chemical integrity of the material.

Compound Profile and Hazard Summary

A thorough understanding of the compound's properties and associated hazards is the foundation of safe laboratory practice. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 59815-29-1[1][2][3][4]
Molecular Formula C₁₀H₁₁ClO₄S[1][2][3]
Molecular Weight 262.711 g/mol [1][2][3]
Appearance Beige to white powder/solid[5]
Boiling Point 409.4°C at 760 mmHg[]

The primary risks associated with this compound stem from its corrosive nature and its violent reaction with water. The GHS classification, derived from data on the closely related and structurally similar 3-(chlorosulfonyl)benzoic acid, underscores the need for stringent safety measures.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05 CorrosionDanger H314: Causes severe skin burns and eye damage.[5][7]
Serious Eye DamageGHS05 CorrosionDanger H318: Causes serious eye damage.[7]
Acute Oral ToxicityGHS07 Exclamation MarkDanger H302: Harmful if swallowed.[5]
Reactivity Hazard-Danger EUH029: Contact with water liberates toxic gas.[8]

The Chemistry of Reactivity: The Sulfonyl Chloride Functional Group

The operational protocols detailed in this guide are directly dictated by the chemistry of the sulfonyl chloride group. Its high electrophilicity makes it an excellent substrate for nucleophilic attack, which is the basis of its synthetic utility. However, this same reactivity presents significant handling challenges.

Causality of Hazard: The primary hazard is the rapid and exothermic hydrolysis of the sulfonyl chloride moiety upon contact with water or even atmospheric moisture. This reaction produces the corresponding sulfonic acid and, critically, corrosive and toxic hydrogen chloride (HCl) gas.[8]

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl (gas)

This reaction is the reason for the strict moisture-exclusion protocols. The liberation of HCl gas can cause a rapid pressure buildup in a closed container and presents a severe inhalation hazard. Furthermore, the compound will readily react with other nucleophiles such as alcohols, amines, and strong bases, which must be considered during experimental design and storage.[5][8][9]

Personal Protective Equipment (PPE): A Self-Validating Safety System

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The choice of PPE should be based on the specific task being performed.

PPE_Protocol cluster_tasks Laboratory Task cluster_ppe Required PPE Start Handling 3-Chlorosulfonyl- 4-isopropyl-benzoic acid Weighing Weighing Solid / Aliquoting Start->Weighing Solution Working with Solutions Start->Solution BasePPE Baseline PPE: - Nitrile Gloves (Double-gloved recommended) - Chemical Splash Goggles - Flame-Retardant Lab Coat Weighing->BasePPE requires AdvancedPPE Task-Specific PPE: - Face Shield (over goggles) - Appropriate Respirator (if dust is possible)  outside of a glovebox Weighing->AdvancedPPE also requires Solution->BasePPE requires FumeHood Engineered Control: Chemical Fume Hood BasePPE->FumeHood AdvancedPPE->FumeHood caption Fig. 1: PPE requirements based on handling task.

Fig. 1: PPE requirements based on handling task.

Expertise Insight:

  • Eye Protection: Chemical splash goggles are the minimum requirement.[8] However, due to the high risk of severe eye damage, a face shield worn over goggles is strongly recommended, especially when handling the solid or during reaction workup.[5]

  • Gloves: Use chemically resistant gloves, such as nitrile. Given the corrosive nature of the compound and its hydrolysis product (HCl), double-gloving is a prudent measure. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[10]

  • Engineering Controls: All handling of this compound must be performed inside a certified chemical fume hood to protect against inhalation of dust or HCl gas.[5][9]

Storage Protocols: Preserving Compound Integrity

Improper storage is the most common cause of sample degradation. The primary objective is the strict exclusion of moisture.

ParameterSpecificationRationale
Temperature 2-8°C recommendedSlows potential degradation pathways.
Atmosphere Inert Gas (Nitrogen or Argon)CRITICAL: Prevents hydrolysis from atmospheric moisture.[5][9]
Container Tightly sealed, preferably with a PTFE-lined cap.Prevents moisture ingress.[5][9][11]
Location Dry, cool, well-ventilated, designated corrosives cabinet.Ensures safety and segregation from incompatible materials.[5][9]
Incompatibles Store away from: Water, Strong Bases, Alcohols, Amines, Strong Oxidizing Agents, Strong Reducing Agents.Prevents violent reactions and degradation.[5][8][9]

Protocol 4.1: New Material Receipt and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Inerting: If the manufacturer's seal is broken or if the material is to be stored long-term, transfer it inside a glovebox or glove bag with a dry, inert atmosphere.

  • Backfill & Seal: Backfill the container headspace with nitrogen or argon, seal tightly, and wrap the cap/closure junction with Parafilm® as an extra barrier.

  • Label: Ensure the container is clearly labeled with the compound name, date received, and all relevant hazard pictograms.

  • Store: Place the sealed container inside a secondary container (e.g., a sealed bag with desiccant) and store in a designated, ventilated corrosives cabinet at 2-8°C.[12]

Handling Protocols: From Vial to Reaction Vessel

These protocols are designed to minimize exposure and prevent contamination or degradation of the material.

Weighing_Workflow cluster_prep Preparation cluster_weigh Weighing (Inert Atmosphere) cluster_cleanup Final Steps P1 1. Don Full PPE (incl. Face Shield) P2 2. Prepare Fume Hood (Clean, Dry, Uncluttered) P1->P2 P3 3. Equilibrate Container (Allow to reach room temp.) P2->P3 W1 4. Open Container Under Nitrogen/Argon Stream P3->W1 W2 5. Quickly Weigh Solid into a dry, tared vessel W1->W2 W3 6. Purge Headspace of stock vial with inert gas W2->W3 W4 7. Tightly Seal Stock Vial W3->W4 C1 8. Proceed with Experiment or Store Weighed Material W4->C1 C3 10. Return Stock Vial to Proper Storage W4->C3 C2 9. Decontaminate Spatula & Work Area C1->C2 caption Fig. 2: Workflow for safely weighing the solid compound.

Fig. 2: Workflow for safely weighing the solid compound.

Protocol 5.1: Weighing and Aliquoting the Solid

  • Preparation: Ensure your chemical fume hood is clean, dry, and free of clutter. Don all required PPE as outlined in Figure 1.

  • Equilibration: Remove the sealed container from cold storage and allow it to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations under a gentle stream of dry nitrogen or argon gas. If available, a glovebox is the ideal environment.

  • Weighing: Briefly open the stock container. Using a clean, dry spatula, quickly transfer the desired amount of solid to a tared, dry receiving vessel.

  • Resealing: Immediately after dispensing, purge the headspace of the stock container with inert gas, reseal it tightly, wrap with Parafilm®, and return it to its designated storage location.

  • Cleanup: Decontaminate the spatula and any affected surfaces as described in Section 6.

Spill Management and Decontamination

Accidental spills must be handled promptly and correctly to avoid injury and material release.

DO NOT USE WATER TO CLEAN A SPILL. [9]

Protocol 6.1: Solid Spill Cleanup

  • Evacuate & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is lowered. If the spill is outside the hood, evacuate the area and prevent entry.

  • Assess: Wearing full PPE, assess the extent of the spill. Do not proceed if you feel it is unsafe to do so.

  • Contain: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the mixture into a clearly labeled, dry, sealable container for hazardous waste. Avoid creating dust.[10]

  • Decontaminate: Wipe the spill area with a cloth lightly dampened with an inert, high-boiling point organic solvent (e.g., toluene or xylene). Then, decontaminate the area with a basic solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic material.

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous.

  • Segregation: Keep this waste stream separate from other laboratory waste.

  • Labeling: Use a dedicated, clearly labeled, and sealable hazardous waste container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.[5]

References

Application Notes & Protocols: 3-Chlorosulfonyl-4-isopropyl-benzoic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Potential

3-Chlorosulfonyl-4-isopropyl-benzoic acid is a bifunctional organic compound poised to be a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure is characterized by a benzoic acid moiety substituted with a highly reactive chlorosulfonyl group and an isopropyl group. This unique combination of functional groups offers orthogonal reactivity, allowing for sequential and selective chemical transformations. The presence of the sulfonyl chloride facilitates the straightforward introduction of sulfonamide linkages, a privileged scaffold in a vast array of therapeutic agents.[1][2] Concurrently, the carboxylic acid provides a handle for further derivatization, such as amide bond formation, enabling the construction of complex molecular architectures.[3]

These application notes provide a comprehensive guide to leveraging the synthetic utility of this compound. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for the synthesis of novel sulfonamide derivatives, and discuss the broader applications of this versatile intermediate.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties and safety considerations is paramount for successful and safe experimentation.

Physicochemical Data
PropertyValueReference
CAS Number 59815-29-1[4][5]
Molecular Formula C₁₀H₁₁ClO₄S[5]
Molecular Weight 262.71 g/mol [5]
Appearance Expected to be a white to off-white solid[6]
Melting Point Not specified; likely >150 °C (by analogy)
Solubility Soluble in many organic solvents (e.g., DMSO, DMF, THF). Reacts with water and alcohols.[6]
Safety & Handling Precautions

This compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound that requires careful handling.[7][8]

  • Hazards: Causes severe skin burns and eye damage.[7][9] Harmful if swallowed.[7] Reacts with water to release toxic hydrogen chloride gas.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] All manipulations should be performed within a certified chemical fume hood.[8]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[8]

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air.[10] If swallowed, rinse mouth with water (do not induce vomiting) and seek immediate medical attention.[7][8]

Core Application: Synthesis of N-Substituted Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides. The high electrophilicity of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by primary and secondary amines.[1] This reaction is robust, high-yielding, and forms the basis for creating libraries of compounds for screening in drug discovery programs.[2][11]

General Reaction Scheme

The reaction proceeds via the nucleophilic substitution of the chloride on the sulfonyl group by an amine. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[12]

G cluster_0 Reaction Scheme reagent1 This compound product N-Substituted Sulfonamide Derivative reagent1->product + R1R2NH reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product hcl HCl product->hcl Byproduct base Base (e.g., Pyridine, Et3N) base->product in Solvent (e.g., DCM, THF)

Caption: General synthesis of sulfonamides.

Detailed Protocol: Synthesis of 4-isopropyl-3-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid

This protocol details the synthesis of a novel sulfonamide derivative using 1-methylpiperazine as the amine nucleophile. The principles outlined here can be adapted for a wide range of primary and secondary amines.

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)
This compound262.711.00 g3.81
1-Methylpiperazine100.160.46 g (0.5 mL)4.57 (1.2 eq)
Triethylamine (Et₃N)101.190.77 g (1.06 mL)7.62 (2.0 eq)
Dichloromethane (DCM), anhydrous-20 mL-
1 M Hydrochloric Acid (HCl)-~15 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Ethyl Acetate-For TLC & Recrystallization-
Hexanes-For TLC & Recrystallization-
Experimental Procedure

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add this compound (1.00 g, 3.81 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

2. Reagent Addition:

  • In a single portion, add 1-methylpiperazine (0.46 g, 4.57 mmol, 1.2 eq) to the stirred solution.

  • Slowly add triethylamine (0.77 g, 7.62 mmol, 2.0 eq) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

3. Reaction Progression:

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

4. Aqueous Work-up:

  • Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL). Caution: Acid wash is crucial to remove excess amines.

5. Isolation and Purification:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield the pure 4-isopropyl-3-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid.

6. Characterization:

  • Determine the final yield and melting point of the purified product.

  • Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Experimental Workflow Diagram

G cluster_workflow Sulfonamide Synthesis Workflow A 1. Dissolve Reagent in DCM (0 °C) B 2. Add Amine & Base A->B C 3. Stir at RT (4-6h) & Monitor by TLC B->C D 4. Aqueous Work-up (HCl, NaHCO3, Brine) C->D E 5. Dry (MgSO4) & Concentrate D->E F 6. Recrystallize (EtOAc/Hexanes) E->F G 7. Characterize Product F->G

Caption: Step-by-step synthesis workflow.

Further Synthetic Transformations: The Carboxylic Acid Handle

A key advantage of this compound is the presence of the carboxylic acid group, which typically remains unreacted during the sulfonamide formation. This allows for subsequent modifications, enhancing the molecular complexity and enabling the exploration of structure-activity relationships.

The carboxylic acid can be readily converted into an amide via standard peptide coupling conditions (e.g., using HATU, HOBt/EDC) or by conversion to an acid chloride followed by reaction with an amine.[3] This two-step, sequential functionalization makes this compound an ideal scaffold for building libraries of compounds with diverse functionalities.

G Start This compound Step1 Step 1: Sulfonamide Formation (Reaction with R1R2NH) Start->Step1 Intermediate Sulfonamide-Carboxylic Acid Intermediate Step1->Intermediate Step2 Step 2: Amide Formation (Reaction with R3NH2) Intermediate->Step2 FinalProduct Bifunctionalized Product Step2->FinalProduct

Caption: Sequential functionalization pathway.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for the efficient and selective construction of complex molecules, particularly those containing the important sulfonamide functional group. The protocols and guidelines presented here provide a solid foundation for researchers to explore the full potential of this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the causality behind experimental choices, providing you with field-proven insights grounded in authoritative references.

Section 1: Safety First - Handling Chlorosulfonic Acid

Before commencing any experimental work, it is imperative to understand the hazards associated with the primary reagent, chlorosulfonic acid.

Chlorosulfonic acid (ClSO₃H) is a highly corrosive and reactive chemical.[1] It reacts violently with water, releasing significant heat and large quantities of toxic hydrogen chloride (HCl) and sulfuric acid fumes.[2]

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always use a full acid suit, including impervious gloves, footwear, clothing, and a full-face respirator or self-contained breathing apparatus.[3][4]

  • Ventilation: All manipulations must be conducted in a certified chemical fume hood with excellent airflow to prevent the inhalation of corrosive vapors.[1][5]

  • Anhydrous Conditions: Use oven-dried glassware and ensure all reagents and solvents are anhydrous. Accidental contact with water or moisture can lead to a violent, exothermic reaction.[3][5]

  • Emergency Preparedness: Ensure immediate access to a safety shower and eyewash station.[2][4] Spills must be contained and neutralized with an inert absorbent material; do not use water to clean spills.[3]

Table 1: Reagent Physicochemical and Safety Data
Property4-Isopropylbenzoic acidChlorosulfonic acid
CAS Number 536-66-3[6][7]7790-94-5[2]
Molecular Formula C₁₀H₁₂O₂[6]ClHO₃S[2]
Molecular Weight 164.20 g/mol [7]116.52 g/mol [5]
Melting Point 117-120 °C[7][8]-80 °C
Appearance White crystalline powder[8]Colorless to straw-colored fuming liquid[1][2]
Key Hazards IrritantHighly Corrosive, Water-Reactive, Toxic by Inhalation[1][2][4]

Section 2: Reaction Overview & Mechanism

The synthesis of this compound is achieved via the electrophilic aromatic substitution of 4-isopropylbenzoic acid with chlorosulfonic acid. The isopropyl group is an activating, ortho, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The powerful activating effect of the isopropyl group directs the incoming chlorosulfonyl group primarily to the ortho position (C3), which is also meta to the carboxylic acid.

Caption: General reaction scheme for the synthesis.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a multifaceted problem often stemming from three core issues: incomplete reaction, product hydrolysis during workup, or formation of side products.

  • Cause 1: Incomplete Reaction: The reaction may not have reached completion.

    • Scientific Rationale: Chlorosulfonation is time and temperature-dependent. Insufficient reaction time or non-optimal temperature can leave a significant amount of starting material unreacted.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.[9] For analogous reactions, heating the mixture to 80-90°C for 2-4 hours after the initial addition can drive the reaction to completion.[9] However, this must be balanced against the risk of side reactions.

  • Cause 2: Product Hydrolysis: Your desired product, a sulfonyl chloride, is highly susceptible to hydrolysis, converting it to the water-soluble sulfonic acid, which is then lost in the aqueous phase during workup.[9][10][11]

    • Scientific Rationale: The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles like water. This reaction is accelerated by increased temperature and prolonged exposure to the aqueous acidic environment during quenching.

    • Solution: Rapid, Cold Quenching & Immediate Filtration.

      • Pour the cooled reaction mixture slowly but deliberately onto a vigorously stirred slurry of crushed ice and water.

      • Crucially, maintain the temperature of the quenching mixture between 0-5°C to minimize the rate of hydrolysis.[9][10]

      • Do not allow the precipitated product to sit in the acidic aqueous solution. Filter the solid immediately via vacuum filtration as soon as precipitation is complete.[9][11]

Q2: I've isolated a high-melting, insoluble white solid that is not my product. What is it and how do I prevent it?

A2: This byproduct is almost certainly a diaryl sulfone. This is a very common side reaction in chlorosulfonation procedures.[9][11]

  • Scientific Rationale: Diaryl sulfone formation occurs when the initially formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting material (4-isopropylbenzoic acid). This secondary reaction is highly dependent on temperature; higher temperatures significantly accelerate sulfone formation.

  • Prevention:

    • Stringent Temperature Control: The most critical factor is maintaining a low temperature (0-5°C) during the addition of 4-isopropylbenzoic acid to the chlorosulfonic acid.[10] The initial reaction is exothermic and must be carefully controlled.

    • Molar Ratio: Using a moderate excess of chlorosulfonic acid (e.g., 3-5 equivalents) helps to ensure that the intermediate sulfonic acid is rapidly converted to the sulfonyl chloride, reducing its availability to participate in sulfone formation.[9]

Q3: My analytical data (NMR/MS) suggests the presence of a second sulfonyl chloride group. How can I avoid this disulfonation?

A3: The formation of disulfonated byproducts is favored by harsh reaction conditions.

  • Scientific Rationale: While the first sulfonation is directed by the isopropyl group, forcing conditions can lead to a second electrophilic substitution on the aromatic ring.

  • Prevention:

    • Avoid High Temperatures: Do not use excessive heating during the reaction. If a heating step is required to drive the reaction to completion, it should be carefully optimized.

    • Limit Excess Reagent: While an excess of chlorosulfonic acid is necessary, a very large excess can promote disulfonation.[9] Stick to a well-defined molar ratio (e.g., 3-5 equivalents).

Table 2: Troubleshooting Summary
Issue ObservedProbable CauseRecommended Solution(s)
Low Overall Yield Hydrolysis of product during workup.Quench reaction mixture rapidly at 0-5°C; filter precipitate immediately.[9][11]
Incomplete reaction.Monitor reaction by TLC/HPLC; consider a carefully controlled heating step post-addition.[9]
High-Melting Insoluble Solid Diaryl sulfone formation.Maintain strict temperature control (0-5°C) during reagent addition.[9][10][11]
Disulfonated Byproducts Excessively harsh reaction conditions.Avoid high temperatures and use a moderate excess of chlorosulfonic acid.[9]

Section 4: Experimental Protocols & Workflows

Validated Synthesis Protocol

This protocol is a robust starting point and should be optimized for your specific laboratory conditions.

Materials:

  • 4-Isopropylbenzoic acid (1.0 eq)

  • Chlorosulfonic acid (4.0 eq)

  • Crushed Ice & Deionized Water

  • Dichloromethane (for potential extraction)

Equipment:

  • Three-necked, round-bottom flask (oven-dried)

  • Mechanical stirrer

  • Dropping funnel (pressure-equalizing)

  • Gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl gas)

  • Ice-water bath

Procedure:

  • Setup: Assemble the reaction apparatus in a certified fume hood. Charge the three-necked flask with chlorosulfonic acid (4.0 eq) and cool the flask to 0-5°C using an ice-water bath.

  • Reagent Addition: Add 4-isopropylbenzoic acid (1.0 eq) portion-wise to the stirred chlorosulfonic acid over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0-5°C for 1 hour. Then, let the reaction warm to room temperature and stir for an additional 2-4 hours. Monitor progress via TLC/HPLC.

  • Quenching: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water slurry. Ensure the temperature of the quench mixture remains between 0-5°C. A white precipitate should form.

  • Isolation: Stir the slurry for an additional 15-30 minutes in the ice bath to ensure complete precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum at a low temperature (e.g., 40-50°C) to yield the crude this compound.

Caption: Step-by-step experimental workflow diagram.

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the optimal molar ratio of reagents? A moderate excess of chlorosulfonic acid, typically 3 to 5 molar equivalents relative to the 4-isopropylbenzoic acid, is recommended. This ensures complete conversion of the starting material and helps suppress diaryl sulfone formation.[9]

  • FAQ 2: How can I best purify the final product? For most applications, the crude product obtained after thorough washing with cold water and drying is of sufficient purity. If higher purity is required, recrystallization can be attempted. Given the compound's reactivity, non-polar, anhydrous solvents should be considered. However, the high reactivity of the chlorosulfonyl group makes recrystallization challenging. An alternative is to convert the acid to its methyl or ethyl ester, purify the more stable ester by chromatography or recrystallization, and then hydrolyze it back to the carboxylic acid if needed.

  • FAQ 3: What analytical techniques are recommended for characterization?

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine purity and quantify impurities like the starting material or diaryl sulfone.[9][12] A reverse-phase method is typically suitable.

    • FT-IR Spectroscopy: To identify characteristic functional group stretches (e.g., S=O in sulfonyl chloride, C=O in carboxylic acid).

References

common side reactions in the chlorosulfonation of 4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorosulfonation of 4-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product: 4-carboxy-2-isopropylbenzene-1-sulfonyl chloride. This versatile bifunctional molecule is a valuable building block in medicinal chemistry, and a thorough understanding of its synthesis is paramount for successful downstream applications.

This resource provides in-depth, field-proven insights into the nuances of this electrophilic aromatic substitution reaction. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the chlorosulfonation of 4-isopropylbenzoic acid.

Q1: What is the expected regioselectivity for the chlorosulfonation of 4-isopropylbenzoic acid?

The regioselectivity of this reaction is governed by the directing effects of the two substituents on the benzene ring: the isopropyl group and the carboxylic acid group. The isopropyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. Conversely, the carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

In this case, the activating isopropyl group will primarily direct the incoming chlorosulfonyl group. Therefore, the major product will be substitution ortho to the isopropyl group, at the 3-position, yielding 3-(chlorosulfonyl)-4-isopropylbenzoic acid .

Q2: What is the role of excess chlorosulfonic acid in the reaction?

Chlorosulfonic acid serves as both the reactant and the solvent in this reaction. Using an excess of chlorosulfonic acid is crucial for several reasons:

  • Ensuring complete reaction: A sufficient excess drives the reaction to completion.

  • Maintaining a fluid reaction medium: 4-isopropylbenzoic acid is a solid, and the excess chlorosulfonic acid helps to keep the reaction mixture stirrable.

  • Generation of the electrophile: Chlorosulfonic acid auto-protolyzes to generate the active electrophile, SO₂Cl⁺.[1]

However, an excessive amount can lead to increased side reactions, such as disulfonation.[2] A molar ratio of 3-5 equivalents of chlorosulfonic acid to 4-isopropylbenzoic acid is a typical starting point.[3]

Q3: Why is it critical to control the reaction temperature?

Temperature control is arguably the most critical parameter in this reaction.

  • Initial Addition: The reaction is highly exothermic, and the initial addition of 4-isopropylbenzoic acid to chlorosulfonic acid should be done slowly and with efficient cooling (e.g., an ice bath) to prevent a runaway reaction and minimize the formation of degradation byproducts.

  • Reaction Progress: After the initial addition, the reaction temperature is typically raised to facilitate the reaction. However, excessively high temperatures can promote side reactions such as sulfone formation and disulfonation.[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiment, their probable causes, and actionable solutions.

Issue Probable Cause(s) Solution(s)
Low yield of the desired product - Incomplete reaction. - Hydrolysis of the sulfonyl chloride during workup.[3] - Formation of significant side products.- Increase reaction time or temperature moderately. - Ensure rapid quenching on ice and immediate filtration. Work at low temperatures (0-5°C) during workup.[4] - Analyze crude product to identify major side products and adjust reaction conditions accordingly (see below).
Product is a sticky oil or fails to solidify - Presence of significant impurities, particularly the sulfonic acid from hydrolysis. - Residual solvent.- Ensure a thorough wash with cold water after quenching to remove any remaining chlorosulfonic and sulfuric acid. - Consider recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethanol and water).[3][4]
Formation of a significant amount of a water-soluble byproduct - Hydrolysis of the desired sulfonyl chloride to the corresponding sulfonic acid.[3]- This is a common issue. Pour the reaction mixture onto crushed ice quickly and maintain a low temperature. Filter the precipitated product immediately.[4]
Evidence of disulfonation in product analysis - Use of a large excess of chlorosulfonic acid. - High reaction temperature.[2]- Carefully control the stoichiometry. A 3-5 molar excess of chlorosulfonic acid is generally sufficient. - Maintain a lower reaction temperature during the heating phase.
Formation of a high-melting, insoluble solid - Formation of a diaryl sulfone byproduct.[2][3]- Maintain a lower reaction temperature throughout the experiment. - Use a slight excess of chlorosulfonic acid to ensure the intermediate sulfonic acid is rapidly converted to the sulfonyl chloride.[2]
Gas evolution observed during workup (other than HCl) - Possible decarboxylation of the benzoic acid at high temperatures.- Avoid excessively high reaction temperatures. Decarboxylation of benzoic acids is generally promoted by heat.[5][6]
Discoloration of the reaction mixture (darkening) - Oxidation of the isopropyl group. Cumene (isopropylbenzene) can be oxidized under certain conditions.[7][8][9]- Maintain a controlled reaction temperature. While chlorosulfonic acid is not a strong oxidizing agent for this substrate under typical conditions, minimizing thermal stress is always good practice.

Experimental Protocols

General Protocol for the Chlorosulfonation of 4-Isopropylbenzoic Acid

Materials:

  • 4-Isopropylbenzoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel (if adding a liquid reactant), and a gas outlet connected to a gas trap (to neutralize the evolved HCl gas).

  • Reagent Addition: Cautiously add 4-isopropylbenzoic acid (1.0 molar equivalent) in small portions to an excess of stirred chlorosulfonic acid (3-5 molar equivalents) in the reaction vessel. Control the initial temperature by using an ice bath to maintain it below 20°C during the addition.

  • Reaction: After the complete addition of 4-isopropylbenzoic acid, remove the ice bath and allow the reaction mixture to stir at room temperature for a designated period. The reaction can then be gently heated (e.g., to 50-60°C) to drive it to completion. Monitor the reaction progress using a suitable technique like TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum to a constant weight.

Purification by Recrystallization

Further purification can be achieved by recrystallization from a suitable solvent.

Procedure:

  • Solvent Selection: A mixture of ethanol and water or toluene can be a suitable solvent system.[3][4]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Visualizing the Chemistry

Reaction Mechanism

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution CSA1 ClSO₃H SO2Cl_plus SO₂Cl⁺ (Electrophile) CSA1->SO2Cl_plus Autoprotolysis CSA2 ClSO₃H CSA2->SO2Cl_plus H3O_plus H₃O⁺ SO3Cl_minus SO₃Cl⁻ IPBA 4-Isopropylbenzoic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) IPBA->Sigma_Complex + SO₂Cl⁺ Product 3-(Chlorosulfonyl)-4-isopropylbenzoic Acid Sigma_Complex->Product - H⁺ H_plus H⁺

Caption: Mechanism of Chlorosulfonation.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Desired Product Check_Completion Is the reaction complete? Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature moderately Check_Completion->Increase_Time_Temp No Analyze_Workup Review workup procedure Check_Completion->Analyze_Workup Yes Increase_Time_Temp->Analyze_Workup Check_Hydrolysis Was quenching rapid and cold? Analyze_Workup->Check_Hydrolysis Improve_Workup Ensure rapid quenching on ice and immediate filtration Check_Hydrolysis->Improve_Workup No Analyze_Byproducts Analyze crude product for side products (TLC, NMR, LC-MS) Check_Hydrolysis->Analyze_Byproducts Yes Improve_Workup->Analyze_Byproducts Identify_Sulfone Sulfone Formation Detected? Analyze_Byproducts->Identify_Sulfone Lower_Temp Lower reaction temperature Identify_Sulfone->Lower_Temp Yes Identify_Disulfonation Disulfonation Detected? Identify_Sulfone->Identify_Disulfonation No Lower_Temp->Identify_Disulfonation Control_Stoichiometry Reduce excess of chlorosulfonic acid Identify_Disulfonation->Control_Stoichiometry Yes End Optimized Protocol Identify_Disulfonation->End No Control_Stoichiometry->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Navigating the Challenges of Sulfonyl Chloride Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: A Practical Guide to Preventing Sulfonyl Chloride Hydrolysis During Experimental Workup

Introduction: The Persistent Challenge of Sulfonyl Chloride Instability

Sulfonyl chlorides are indispensable reagents in modern organic synthesis, serving as crucial precursors for sulfonamides, sulfonate esters, and other vital sulfur-containing compounds.[1][2] However, their high reactivity, which makes them so synthetically useful, also renders them susceptible to hydrolysis, a process where the compound reacts with water to form the corresponding sulfonic acid.[3] This degradation pathway can significantly reduce product yields, complicate purification, and introduce corrosive byproducts like hydrochloric acid.[3]

This technical guide is designed to serve as a comprehensive resource for laboratory professionals. It will delve into the mechanisms of sulfonyl chloride hydrolysis and provide a series of practical, field-tested troubleshooting strategies and frequently asked questions to help you mitigate this common issue in your daily work.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfonyl chloride hydrolyzing during aqueous workup?

A1: The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. During an aqueous workup, water molecules act as nucleophiles, attacking this electrophilic sulfur center.[3] This is typically followed by the displacement of the chloride ion, a good leaving group, resulting in the formation of a sulfonic acid and hydrochloric acid.[3] The rate of this hydrolysis is highly dependent on factors like pH, temperature, and the specific structure of the sulfonyl chloride.[1][4]

Q2: How does pH affect the stability of my sulfonyl chloride?

A2: The hydrolysis of sulfonyl chlorides is significantly influenced by pH. While they can hydrolyze under neutral conditions, the reaction is often accelerated under both acidic and basic conditions. In alkaline (high pH) environments, the hydroxide ion (OH-), a much stronger nucleophile than water, rapidly attacks the sulfonyl chloride, leading to faster hydrolysis.[5] Under certain acidic conditions, the reaction can also be catalyzed.[6] For alkanesulfonyl chlorides with α-hydrogens, basic conditions can promote an elimination-addition pathway via a highly reactive "sulfene" intermediate, which also leads to the sulfonic acid product upon reaction with water.[7]

Q3: I need to remove excess sulfonyl chloride. What's the best way to "quench" it without hydrolyzing my desired product?

A3: Quenching is a critical step to remove unreacted, and often hazardous, sulfonyl chloride. The ideal quenching agent should react quickly with the sulfonyl chloride but not with your product. Here are some common strategies:

  • Amine Quench: Adding a simple primary or secondary amine (e.g., diethylamine, or an aqueous solution of ammonia) will rapidly convert the sulfonyl chloride into a more polar sulfonamide, which is often easier to separate chromatographically or by extraction.[8]

  • Aqueous Base Wash: A slow, controlled addition of the reaction mixture to a cold, stirred solution of a mild aqueous base like sodium bicarbonate (NaHCO₃) is a standard method.[9] This hydrolyzes the sulfonyl chloride to the corresponding sulfonate salt, which is highly water-soluble and can be easily removed in the aqueous layer.[8][10] Caution: This reaction is exothermic and produces gas (CO₂), so it must be done slowly and with cooling to prevent a dangerous pressure buildup.[9]

  • Scavenger Resins: For sensitive products, using a polymer-bound amine (scavenger resin) is an excellent choice. The excess sulfonyl chloride reacts with the resin, and the resulting polymer-bound sulfonamide is simply removed by filtration.[8]

Q4: Are there non-aqueous workup options available?

A4: Yes. If your product is particularly sensitive to water, a non-aqueous workup is preferable. After the reaction is complete, you can often remove the solvent under reduced pressure. The residue can then be directly purified by flash column chromatography on silica gel.[11][12] Unreacted sulfonyl chloride can sometimes be separated this way, although its polarity may be similar to your product's, making separation difficult.[8] In such cases, quenching with a non-aqueous agent (like a small amount of an amine) before chromatography is advisable.

Q5: Do aromatic and aliphatic sulfonyl chlorides have different stabilities?

A5: Generally, yes. The electronic properties of the group attached to the sulfonyl chloride moiety play a significant role. Aromatic sulfonyl chlorides with electron-withdrawing groups (e.g., a nitro group) are more reactive and thus more susceptible to hydrolysis because these groups further increase the electrophilicity of the sulfur atom.[4] Conversely, electron-donating groups can slightly decrease the rate of hydrolysis.[4] Aliphatic sulfonyl chlorides are also quite reactive, and their stability can be influenced by steric hindrance around the sulfur atom.[13]

Troubleshooting Guide

This section addresses specific experimental scenarios and provides actionable solutions.

Scenario 1: Significant product loss is observed after aqueous extraction. TLC of the organic layer shows my product, but the aqueous layer contains a new, very polar spot.

  • Probable Cause: Your desired product, which may be a sulfonate ester or sulfonamide, is likely undergoing hydrolysis under the workup conditions, cleaving back to the sulfonic acid. The sulfonic acid, being highly polar and often ionic (as a salt), is then extracted into the aqueous layer.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform the aqueous wash as quickly as possible.

    • Control Temperature: Conduct all extractions at low temperatures (0-5 °C) using an ice bath to slow the rate of hydrolysis.[14]

    • Use Milder Base: Instead of a strong base like NaOH, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize any acid generated during the reaction.[9][10]

    • Consider a Non-Aqueous Workup: If the product is extremely sensitive, avoid water altogether. Evaporate the solvent and attempt direct purification via chromatography.

Scenario 2: My reaction involves forming a sulfonamide with a primary amine. After workup with aqueous base, my yield is low, and the crude NMR is messy.

  • Probable Cause: The sulfonamide formed from a primary amine still has an acidic N-H proton. In the presence of a strong base, this proton can be removed to form an anionic sulfonamide. This salt may have significant solubility in the aqueous layer, leading to product loss during extraction.

  • Troubleshooting Steps:

    • Neutralize Carefully: After quenching, carefully adjust the pH of the aqueous layer to be neutral or slightly acidic (pH ~5-6) with dilute HCl before extraction. This will ensure the sulfonamide is in its neutral, more organic-soluble form.

    • Back-Extraction: After the initial separation, re-extract the aqueous layer several times with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

    • Salt Saturation: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.[15]

Scenario 3: I am trying to purify my sulfonyl chloride by chromatography, but it seems to be degrading on the silica gel column.

  • Probable Cause: Standard silica gel is slightly acidic and contains adsorbed water, both of which can promote the hydrolysis of a sensitive sulfonyl chloride directly on the column.

  • Troubleshooting Steps:

    • Use "Deactivated" Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% by volume), and then packing the column with this slurry.

    • Dry Solvents: Ensure that the solvents used for chromatography are anhydrous.

    • Work Quickly: Do not let the product sit on the column for an extended period. Run the chromatography as efficiently as possible.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade), or a reverse-phase C18 column if your compound is suitable.

Methodologies & Visual Guides

Diagram: Mechanism of Sulfonyl Chloride Hydrolysis

This diagram illustrates the fundamental nucleophilic attack by water on the electrophilic sulfur atom, leading to the formation of sulfonic acid.

Caption: General mechanism for the hydrolysis of a sulfonyl chloride.

Protocol: Standard Quenching and Aqueous Workup

This procedure details a safe and effective method for neutralizing excess sulfonyl chloride and isolating the product.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC, LC-MS, or NMR), cool the reaction vessel to 0 °C in an ice-water bath.

  • Prepare Quenching Solution: In a separate flask, prepare a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure this flask is large enough to accommodate both the reaction mixture and potential foaming.

  • Slow Addition: While stirring the NaHCO₃ solution vigorously, slowly add the cold reaction mixture dropwise via an addition funnel. CRITICAL: Control the addition rate to manage the exothermic reaction and CO₂ evolution.[9]

  • Stir and Warm: After the addition is complete, remove the ice bath and allow the biphasic mixture to stir at room temperature for 15-30 minutes to ensure the complete hydrolysis of any remaining sulfonyl chloride.[8]

  • Separate Layers: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extract and Wash: Extract the aqueous layer with fresh organic solvent (2x). Combine all organic layers and wash sequentially with water (1x) and saturated brine (1x).

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Decision Tree: Selecting the Appropriate Workup Strategy

This flowchart provides a logical path to choosing the best workup procedure based on the properties of your product.

workup_decision_tree start Is the desired product sensitive to water/hydrolysis? non_aqueous Perform Non-Aqueous Workup: - Evaporate solvent - Direct chromatography start->non_aqueous YES aqueous Perform Aqueous Workup: - Quench with cold NaHCO₃(aq) - Extract product start->aqueous NO yes_path YES quench_amine Is chromatography difficult due to similar Rf values? non_aqueous->quench_amine quench_amine_yes Quench with amine or scavenger resin before chromatography quench_amine->quench_amine_yes YES quench_amine_no Proceed with direct chromatography quench_amine->quench_amine_no NO no_path NO product_acidic_H Does product have an acidic proton (e.g., R-SO₂NHR')? aqueous->product_acidic_H acidic_H_yes Neutralize to pH ~6-7 before extraction product_acidic_H->acidic_H_yes YES acidic_H_no Proceed with standard extraction product_acidic_H->acidic_H_no NO

Caption: Decision-making workflow for choosing a workup strategy.

Summary Table: Comparison of Quenching Methods

Quenching MethodReagentResulting ByproductAdvantagesDisadvantagesBest For...
Aqueous Hydrolysis Saturated NaHCO₃(aq)R-SO₃⁻Na⁺ (Sodium Sulfonate)Inexpensive; byproduct is highly water-soluble and easily removed.[10]Exothermic, gas evolution; may hydrolyze sensitive products.[9]Robust products where aqueous conditions are tolerated.
Amine Quench Diethylamine, AmmoniaR-SO₂-NR'₂ (Sulfonamide)Fast; byproduct is organic-soluble but usually has a different polarity for easy separation.[8]Introduces a new organic compound that must be separated.Cases where product and starting sulfonyl chloride co-elute.
Scavenger Resin Polymer-bound AminePolymer-bound SulfonamideByproduct removed by simple filtration; very clean workup.[8]More expensive than other reagents.High-value, sensitive substrates requiring maximum purity.
Alcohol Quench Methanol, EthanolR-SO₃-R' (Sulfonate Ester)Mild conditions; forms a neutral, often easily separable ester.Slower than amine or hydrolysis quenching.Products that are sensitive to base but stable to mild alcoholysis.

References

Technical Support Center: Optimizing Sulfonamide Formation with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the sulfonylation of sterically hindered amines. Here, you will find in-depth troubleshooting advice, frequently asked questions, and advanced protocols to enhance the yield and efficiency of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reacting a sulfonyl chloride with a sterically hindered amine?

The principal challenge is the reduced nucleophilicity and accessibility of the nitrogen atom in a sterically hindered amine.[1][2] The bulky substituents surrounding the amine create a high-energy barrier for the nucleophilic attack on the sulfur atom of the sulfonyl chloride, leading to slow reaction rates or no reaction at all.[3]

Q2: Why is my yield consistently low even with extended reaction times and higher temperatures?

Low yields often stem from several competing factors.[1][2] While forcing conditions like high heat might seem logical, they can accelerate side reactions. A common issue is the degradation of the sulfonyl chloride, which is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[2][4][5] Furthermore, the amine itself might be susceptible to decomposition at elevated temperatures.

Q3: What role does the base play in this reaction, and why is its choice so critical?

The base serves two main purposes: it neutralizes the hydrochloric acid (HCl) generated during the reaction, and in some cases, it can act as a nucleophilic catalyst.[4][6] For sterically hindered amines, a simple non-nucleophilic base like triethylamine might only act as an acid scavenger. A more potent nucleophilic catalyst is often required to activate the sulfonyl chloride.[7] An inappropriate base can lead to incomplete conversion or promote side reactions.[1]

Q4: Are there alternatives to sulfonyl chlorides for reacting with hindered amines?

Yes, several alternatives can be more effective. Sulfonyl fluorides are generally more stable than sulfonyl chlorides and can provide better yields in certain cases.[8][9] Other modern methods bypass sulfonyl halides altogether, utilizing precursors like thiols,[10][11] aryl boronic acids,[12] or employing sulfur dioxide surrogates such as DABSO to generate the sulfonamide in situ.[9][13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of sulfonamides with sterically hindered amines.

ProblemPotential Cause(s)Recommended Solution(s)
No or Minimal Product Formation 1. Low Amine Reactivity : The steric bulk is too great for the standard conditions.[1] 2. Inactive Sulfonyl Chloride : The reagent has hydrolyzed due to moisture.[2][5] 3. Inadequate Activation : The chosen base is not sufficient to promote the reaction.1. Employ a Catalyst : Introduce a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to activate the sulfonyl chloride.[7] 2. Use Fresh Reagents & Anhydrous Conditions : Ensure the sulfonyl chloride is fresh or purified. Dry all solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] 3. Switch Reagents : Consider using a more reactive sulfonyl fluoride or an alternative synthetic route (see Advanced Strategies section).[8]
Reaction Stalls / Incomplete Conversion 1. Insufficient Base : The amount of base may be inadequate to neutralize the generated HCl, leading to protonation of the amine and halting the reaction. 2. Suboptimal Solvent : The solvent may not be suitable for solubilizing reactants or facilitating the reaction. Aprotic solvents are generally preferred.[1]1. Increase Base Equivalents : Use a slight excess of the base (1.5-2.0 equivalents).[5] 2. Solvent Screening : Test different anhydrous aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF).
Formation of Multiple Byproducts 1. Decomposition : High temperatures may be causing the decomposition of starting materials or the product. 2. Side Reactions with Functional Groups : Other functional groups on your substrates may be reacting under the conditions.1. Lower the Temperature : If using a catalyst like DMAP, the reaction may proceed efficiently at a lower temperature (0 °C to room temperature). 2. Protecting Groups : Consider protecting sensitive functional groups on your molecules before attempting the sulfonylation.
Hydrolysis of Sulfonyl Chloride to Sulfonic Acid 1. Presence of Water : Trace amounts of water in the solvent, reagents, or from the atmosphere can cause rapid hydrolysis.[4]1. Strict Anhydrous Technique : Use oven-dried or flame-dried glassware. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Handle all reagents under an inert atmosphere.[2][5]

Advanced Strategies & Alternative Protocols

When standard conditions fail, particularly with severely hindered amines, more advanced strategies are necessary.

The Power of Nucleophilic Catalysis: DMAP

For sterically hindered amines, 4-Dimethylaminopyridine (DMAP) is an exceptionally effective catalyst.[7] Unlike non-nucleophilic bases, DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[14][15] This intermediate is a much more potent sulfonylating agent, readily transferring the sulfonyl group to the hindered amine, even at lower temperatures.

The catalytic cycle is illustrated below:

DMAP_Catalysis cluster_cycle RSO2Cl R-SO₂Cl Intermediate [R-SO₂-DMAP]⁺Cl⁻ (Reactive Intermediate) RSO2Cl->Intermediate + DMAP DMAP DMAP Product R-SO₂-NH-R' (Sulfonamide) Intermediate->Product + R'-NH₂ HinderedAmine R'-NH₂ (Hindered Amine) DMAP_H_Cl [DMAP-H]⁺Cl⁻ Product->DMAP_H_Cl + HCl DMAP_H_Cl->DMAP - HCl (neutralized by base)

Caption: DMAP catalytic cycle for sulfonamide formation.

Alternative Sulfonylating Agents and Methods

If catalytic methods are still insufficient, changing the entire approach may be necessary.

  • Sulfonyl Fluorides : These reagents are more resistant to hydrolysis than sulfonyl chlorides and can be activated by Lewis acids or specific catalysts to react with hindered amines.[8][13]

  • In Situ Generation from Thiols : Thiols can be converted to sulfonyl chlorides in situ using an oxidant like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), followed by the addition of the amine.[10][16] This avoids the need to handle the often-unstable sulfonyl chloride.

  • Using Sulfur Dioxide Surrogates : Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a solid source of SO₂. They can be used in palladium-catalyzed reactions with aryl halides or boronic acids to generate sulfinates, which are then converted to sulfonamides.[9][12][13] This is a powerful method for structurally diverse sulfonamides.

  • Decarboxylative Sulfonylation : A novel approach allows for the conversion of readily available carboxylic acids into sulfonyl chlorides, which can then react with amines in a one-pot process.[17][18]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting difficult sulfonylation reactions.

Troubleshooting_Workflow Start Start: Low Yield with Hindered Amine Standard_Rxn Standard Conditions: Sulfonyl Chloride + Amine + Non-nucleophilic Base (e.g., Et₃N) Start->Standard_Rxn Check_Conditions Verify Anhydrous Conditions & Reagent Purity Check_Conditions->Standard_Rxn Issue Found & Fixed Increase_Temp Increase Temperature/ Reaction Time Check_Conditions->Increase_Temp Purity/Conditions OK Standard_Rxn->Check_Conditions DMAP_Step Add DMAP (0.1-0.2 eq) as Catalyst Increase_Temp->DMAP_Step No Improvement Success Success! Increase_Temp->Success Improvement Alternative_Route Consider Alternative Routes: - Sulfonyl Fluoride - Thiol Oxidation - DABSO method DMAP_Step->Alternative_Route No Improvement DMAP_Step->Success Improvement Alternative_Route->Success Success Failure Still Low Yield Alternative_Route->Failure Consult Specialist

Caption: Decision workflow for optimizing sulfonamide synthesis.

Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Sulfonylation of a Hindered Amine

This protocol describes a general method using DMAP as a catalyst.

  • Preparation : Under an inert atmosphere (Nitrogen or Argon), add the sterically hindered amine (1.0 eq), DMAP (0.1-0.2 eq), and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) to a flame-dried round-bottom flask.

  • Solvent Addition : Add anhydrous dichloromethane (DCM) or another suitable aprotic solvent to dissolve the reagents.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition : Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up : Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.[4]

  • Purification : Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Protocol 2: Synthesis via In Situ Generation from a Thiol

This protocol is an alternative for when the corresponding sulfonyl chloride is unstable or not commercially available.

  • Preparation : To a solution of the thiol (1.0 eq) in a suitable solvent (e.g., ethyl acetate or DCM) at 0 °C, add N-chlorosuccinimide (NCS) (2.1 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium chloride if needed.

  • Oxidation : Stir the mixture at 0 °C to room temperature until the thiol is fully converted to the sulfonyl chloride (monitor by TLC or LC-MS).

  • Amine Addition : In a separate flask, prepare a solution of the sterically hindered amine (1.2 eq) and a base (e.g., pyridine or triethylamine, 2.0 eq) in the same anhydrous solvent.

  • Coupling : Cool the amine solution to 0 °C and slowly add the in situ generated sulfonyl chloride solution via cannula.

  • Reaction and Work-up : Allow the reaction to proceed at room temperature, monitoring for completion. Perform an aqueous work-up and purification as described in Protocol 1.

References

methods for removing impurities from crude 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Chlorosulfonyl-4-isopropyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurity of concern is the hydrolysis product, 3-sulfo-4-isopropylbenzoic acid. This occurs when the highly reactive chlorosulfonyl group (-SO₂Cl) reacts with water present in the reaction mixture or during workup. Other potential impurities include unreacted starting material (4-isopropylbenzoic acid), regioisomers formed during chlorosulfonation, and residual chlorosulfonic acid.

Q2: My crude product is a sticky oil or a dark-colored solid. What is the likely cause and how can I resolve this?

A2: A sticky or dark appearance often indicates the presence of residual acids, such as chlorosulfonic acid or sulfuric acid, and potentially some polymeric byproducts. It is crucial to properly quench the reaction mixture in ice-water to precipitate the product and dissolve the excess acid. Thorough washing of the crude solid with cold water is essential to remove these acidic residues. If the discoloration persists, a recrystallization step with activated carbon may be necessary.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, flash column chromatography is a viable method for purifying sulfonyl chlorides. However, it is important to use a non-polar eluent system and to work quickly, as the silica gel is slightly acidic and can promote hydrolysis of the sulfonyl chloride group over time. A common solvent system for similar compounds is a gradient of ethyl acetate in hexanes.

Q4: What are the best storage conditions for purified this compound?

A4: Due to its moisture sensitivity, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to prevent hydrolysis. Storing it in a cool, dry place is also recommended to maintain its stability.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

A. Recrystallization Troubleshooting

Problem 1: The compound does not crystallize from the solution upon cooling.

  • Cause: The solution may be too dilute, or the chosen solvent is too good a solvent for the compound even at low temperatures.

  • Solution:

    • Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to overheat, which could lead to decomposition.

    • Induce crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

      • Seeding: Add a tiny crystal of previously purified this compound to the solution.

    • Add an anti-solvent: If using a soluble solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes turbid, then warm slightly to clarify and allow to cool slowly. For instance, if your compound is dissolved in ether, you could slowly add hexane as an anti-solvent.

Problem 2: The recrystallized product has a low melting point and a broad melting range.

  • Cause: This indicates that the product is still impure. The impurities are likely trapped within the crystals.

  • Solution:

    • Repeat the recrystallization: A second recrystallization from the same or a different solvent system will often significantly improve purity.

    • Slow cooling: Ensure the crystallization process is slow. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Wash the crystals properly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.

B. Hydrolysis Prevention and Removal

Problem: Significant formation of the sulfonic acid impurity is observed (e.g., by NMR or LC-MS).

  • Cause: The chlorosulfonyl group is highly susceptible to hydrolysis. Exposure to moisture during the reaction, workup, or purification is the primary cause.

  • Solution:

    • Anhydrous conditions: During the synthesis, use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

    • Efficient workup: When quenching the reaction, pour the reaction mixture into a vigorously stirred mixture of ice and a water-immiscible organic solvent (e.g., dichloromethane or toluene)[1]. This will rapidly cool the mixture and extract the desired product into the organic layer, minimizing its contact time with the aqueous acid.

    • Azeotropic removal of water: For removing the sulfonic acid impurity, azeotropic distillation can be employed. The crude product can be dissolved in a water-immiscible solvent like toluene, and water is removed by azeotropic distillation[2]. The less soluble sulfonic acid may then be removed by filtration.

III. Experimental Protocols

A. Protocol for Purification by Recrystallization

This protocol is a general guideline based on methods for similar aromatic sulfonyl chlorides. The optimal solvent system may require some experimentation.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Promising solvent systems for similar compounds include aqueous ethanol or a mixture of a chlorinated solvent (like dichloromethane) and a non-polar solvent (like hexanes)[3][4].

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

B. Protocol for Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the spots under UV light. The desired product should be a distinct spot. The sulfonic acid impurity will likely remain at the baseline.

  • Column Preparation and Elution:

    • Pack a silica gel column with a slurry of silica gel in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed product onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing it.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Data Presentation

Table 1: Suggested Recrystallization Solvents for Aromatic Sulfonyl Chlorides

Solvent SystemRationaleReference
Aqueous EthanolGood for compounds with polar and non-polar functionalities.[3][4]
Dichloromethane/HexanesOffers good solubility control for moderately polar compounds.General practice
TolueneCan be effective for aromatic compounds.[1]
Ether/Petroleum EtherA common mixture for purifying organic solids.General practice

V. Visualization of Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Methods cluster_final_analysis Final Purity Check Crude_Product Crude 3-Chlorosulfonyl- 4-isopropyl-benzoic acid TLC TLC Analysis Crude_Product->TLC NMR ¹H NMR Analysis Crude_Product->NMR Recrystallization Recrystallization TLC->Recrystallization Column_Chromatography Flash Column Chromatography TLC->Column_Chromatography Final_TLC TLC Recrystallization->Final_TLC Final_NMR ¹H NMR Recrystallization->Final_NMR MP Melting Point Recrystallization->MP Column_Chromatography->Final_TLC Column_Chromatography->Final_NMR Column_Chromatography->MP Pure_Product Pure Product Final_TLC->Pure_Product Final_NMR->Pure_Product MP->Pure_Product

Caption: Purification workflow for this compound.

VI. References

  • US Patent US3108137A, Production of organic sulfonyl chlorides. --INVALID-LINK--

  • BenchChem, An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry, Thin Layer Chromatography (TLC). --INVALID-LINK--

  • University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Google Patents, CN109467523A - A kind of green synthesis method of the third sulfonic acid chloride of 3- chlorine. --INVALID-LINK--

  • Google Patents, Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. --INVALID-LINK--

  • University of York, Chemistry Teaching Labs, Single-solvent recrystallisation. --INVALID-LINK--

  • Sigma-Aldrich, Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. --INVALID-LINK--

  • MDPI, Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. --INVALID-LINK--

  • Royal Society of Chemistry, Analytical Methods. --INVALID-LINK--

  • Google Patents, United States Patent Office. --INVALID-LINK--

  • Justia Patents, Process for the preparation of aromatic sulfonyl chlorides. --INVALID-LINK--

References

Technical Support Center: Stabilizing 3-Chlorosulfonyl-4-isopropyl-benzoic acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Welcome to your comprehensive guide for the long-term storage and handling of 3-Chlorosulfonyl-4-isopropyl-benzoic acid. This document provides in-depth technical protocols and troubleshooting advice designed to maintain the integrity and reactivity of this crucial chemical intermediate. By understanding the principles behind its stability, you can prevent degradation, ensure experimental reproducibility, and protect your research investment.

The Challenge: Inherent Instability

This compound is a valuable reagent due to its reactive sulfonyl chloride group, which is essential for synthesizing a wide range of pharmaceutical compounds. However, this reactivity is also its primary vulnerability. The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting readily with atmospheric moisture. This degradation pathway produces the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas, compromising sample purity and potentially leading to failed experiments.[1][2]

degradation_pathway cluster_products Degradation Products reagent This compound sulfonic_acid 4-Isopropyl-3-sulfobenzoic acid reagent->sulfonic_acid Hydrolysis hcl Hydrogen Chloride (HCl gas) reagent->hcl Hydrolysis moisture H₂O (Atmospheric Moisture)

Figure 1. The primary degradation pathway of this compound via hydrolysis.

Part 1: CORE DIRECTIVE - Long-Term Storage Protocol

To ensure the stability of this compound for extended periods, a multi-layered approach focusing on moisture and temperature control is essential.

Experimental Protocol: Optimal Storage Preparation

Objective: To package this compound in an inert, dry environment to prevent degradation.

Materials:

  • This compound

  • Glass vial with a PTFE-lined cap

  • Amber, wide-mouthed glass bottle (secondary container)

  • Indicating desiccant (e.g., silica gel)

  • Glovebox or Schlenk line with a dry, inert gas supply (Nitrogen or Argon)[3][4][5]

  • Parafilm® or other sealing film

Procedure:

  • Prepare the Environment: Ensure the glovebox or Schlenk line is purged with a dry, inert gas to create an oxygen and moisture-free atmosphere.[3][4][5] Glassware should be oven-dried to remove any adsorbed moisture.[3]

  • Aliquot the Reagent: Inside the inert atmosphere, transfer the desired amount of this compound into a clean, dry glass vial with a PTFE-lined cap.

  • Primary Seal: Securely fasten the PTFE-lined cap onto the vial. PTFE provides a superior barrier against moisture and is chemically resistant to corrosive vapors.[6]

  • Secondary Containment: Place the sealed vial inside the larger, amber glass bottle containing a layer of indicating desiccant. The amber glass protects the compound from potential light degradation, while the desiccant captures any moisture that may penetrate the outer seal.[7][8]

  • Final Seal: Tightly close the secondary container and wrap the lid with Parafilm® for an additional seal.

  • Labeling: Clearly label the container with the chemical name, date received, date opened, and expiration date.[7][9]

storage_workflow start Receive Reagent inert_env Transfer to Inert Atmosphere (Glovebox/Schlenk Line) start->inert_env primary_cont Seal in Glass Vial (PTFE-lined cap) inert_env->primary_cont secondary_cont Place in Amber Bottle with Desiccant primary_cont->secondary_cont final_seal Seal Secondary Container & Wrap with Parafilm® secondary_cont->final_seal storage Store at Recommended Temperature final_seal->storage end Stable Long-Term Storage storage->end

Figure 2. Workflow for the proper storage of this compound.

Data Presentation: Storage Condition Summary
ParameterRecommended ConditionRationale
Temperature 2-8°CSlows the rate of chemical degradation. Avoid freezing to prevent damage to container seals.[10]
Atmosphere Dry, Inert (Nitrogen or Argon)Prevents hydrolysis by excluding atmospheric moisture.[3][5][11]
Primary Container Glass vial with PTFE-lined capProvides a chemically resistant and impermeable barrier.[6]
Secondary Container Amber glass bottle with desiccantProtects from light and absorbs any ingressed moisture.[7][8]
Location Designated chemical storage cabinetEnsures segregation from incompatible materials.[9][10][11]

Part 2: SCIENTIFIC INTEGRITY & LOGIC - Troubleshooting and FAQs

Troubleshooting Guide
IssueObservationProbable Cause & Solution
Degradation A sharp, acidic smell (HCl) upon opening the container. The powder may appear clumpy or discolored.Cause: Exposure to moisture has led to hydrolysis. Solution: The reagent's purity is compromised. It should be properly disposed of according to institutional guidelines. To prevent recurrence, strictly follow the storage protocol.
Container Integrity The indicating desiccant has changed color.Cause: The seal on the primary or secondary container has been breached, allowing moisture to enter. Solution: Immediately inspect the primary container. If the reagent appears unaffected, re-package it in a new, dry container system. If degradation is suspected, dispose of the material.
Inconsistent Results Reactions using the reagent yield lower than expected or no product.Cause: The reagent has likely degraded, reducing its effective concentration. Solution: Confirm the purity of the starting material using an appropriate analytical technique (e.g., NMR spectroscopy). If degradation is confirmed, use a fresh, properly stored batch of the reagent.
Frequently Asked Questions (FAQs)

Q1: Why is a glovebox or Schlenk line necessary? A: These tools provide a controlled, inert atmosphere, which is the most effective way to protect highly sensitive reagents like sulfonyl chlorides from atmospheric moisture and oxygen.[3][4][5]

Q2: Can I store this reagent in a standard laboratory freezer? A: It is not recommended. "Frost-free" freezers undergo temperature cycles that can damage container seals. A dedicated, non-cycling laboratory refrigerator is a safer choice.[7]

Q3: What should I do if I don't have access to a glovebox? A: While not ideal, you can minimize exposure by working quickly in a fume hood on a low-humidity day. Purge the headspace of the container with a stream of dry nitrogen or argon before sealing. This method, however, is less reliable for long-term storage.

Q4: How should I handle spills of this compound? A: Due to its corrosive nature upon contact with moisture, spills should be handled with appropriate personal protective equipment (gloves, safety goggles, lab coat).[8] Neutralize the spill with a suitable agent like sodium bicarbonate and clean the area thoroughly.

Q5: Are there more stable alternatives to sulfonyl chlorides? A: Yes, sulfonyl fluorides are generally more resistant to hydrolysis and can be a more stable option for certain applications, though their reactivity profile differs.[1][12][13]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification in research and drug development. Peak tailing is a frequent and frustrating issue, particularly with ionizable compounds like benzoic acid derivatives. This guide provides in-depth, field-proven insights to diagnose and resolve these challenges in a systematic way.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a problem for my benzoic acid derivative analysis?

A: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the peak is asymmetric, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] This distortion is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry.[3] Generally, a tailing factor greater than 1.2 is considered significant, and values above 2.0 are often unacceptable for quantitative methods.[3][4]

Peak tailing is problematic for several critical reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately identify individual components in your sample.[5]

  • Inaccurate Quantification: The asymmetric shape complicates peak integration, leading to unreliable and imprecise measurements of the analyte's concentration.[5]

  • Lower Sensitivity: As the peak broadens and the height decreases, it becomes harder to distinguish from baseline noise, reducing the overall sensitivity of the assay.

  • Method Robustness: It indicates underlying issues in the method's chemistry or the system's physical state, compromising the reproducibility and reliability of your results.[1]

Q2: What are the primary causes of peak tailing for acidic compounds like benzoic acid derivatives?

A: The causes of peak tailing can be broadly divided into two categories: chemical interactions and physical or system-related problems. For acidic analytes like benzoic acid and its derivatives, chemical causes are the most common culprit.

1. Chemical Causes:

  • Secondary Silanol Interactions: This is the most frequent cause. Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on the surface.[6][7] These silanols are weakly acidic. If the mobile phase pH is not sufficiently low, these groups can deprotonate to become negatively charged (Si-O⁻).[8] These ionized sites can then engage in secondary ionic interactions with your analyte, causing some molecules to be retained longer than others and creating a "tail".[3][5]

  • Mobile Phase pH Near Analyte pKa: Benzoic acid derivatives are weak acids. When the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms.[2][8][9] This dual state leads to inconsistent retention behavior on the column, resulting in broad or tailing peaks.[2][10]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column can act as Lewis acids.[5] These sites can chelate with functional groups on your analyte, creating another unwanted retention mechanism that contributes to peak tailing.[5] Modern, high-purity silica columns ("Type B") have significantly lower metal content to minimize this issue.[6]

2. Physical & System Causes:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[7][8]

  • Column Void or Blockage: A void at the column inlet or a partially blocked frit can disrupt the flow path, causing band broadening and tailing for all peaks in the chromatogram.[3][8] This can happen if a column is subjected to sudden pressure shocks or used outside its recommended pH range, causing the silica bed to dissolve and settle.

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector, can cause the separated peak to spread out before it reaches the detector.[5][8][9] This effect is more pronounced for early-eluting peaks.[11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the initial band of analyte to spread on the column, leading to a distorted peak shape.[1][8]

Diagram 1: The Chemical Basis of Peak Tailing

Mechanism: Secondary Silanol Interaction with Acidic Analytes cluster_0 Optimal Condition (Low pH) cluster_1 Suboptimal Condition (Higher pH) Analyte_N Benzoic Acid (R-COOH) Neutral Silanol_P Silica Surface (Si-OH) Protonated label_good Primary Hydrophobic Interaction Only = Symmetrical Peak Analyte_I Benzoate (R-COO⁻) Ionized Silanol_I Silica Surface (Si-O⁻) Ionized Analyte_I->Silanol_I Ionic Repulsion label_bad Mixed-Mode Retention (Hydrophobic + Ionic) = Peak Tailing

Caption: Interaction between an acidic analyte and the silica stationary phase under different pH conditions.

Q3: How does mobile phase pH critically affect the peak shape of my benzoic acid derivative, and how do I optimize it?

A: Mobile phase pH is the single most important parameter for achieving good peak shape with ionizable compounds like benzoic acid derivatives.[2][8][12] To get a sharp, symmetrical peak, the analyte must be in a single, stable ionization state throughout its journey through the column.[8] For a weak acid, this is achieved by keeping it in its neutral, protonated (R-COOH) form.

According to the Henderson-Hasselbalch equation, this is accomplished by setting the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[13] Operating near the pKa will cause peak splitting or severe tailing because both the neutral and ionized forms of the analyte are present.[2][10][14]

Table 1: pKa Values of Common Benzoic Acid Derivatives

CompoundpKa (~25°C)Recommended Max. Mobile Phase pH
Benzoic Acid4.20~2.7
Salicylic Acid2.97~2.0
4-Hydroxybenzoic Acid4.58~3.1
Acetylsalicylic Acid3.50~2.0
3,5-Dinitrobenzoic Acid2.82~2.0

Note: These are approximate values. Always consult reliable sources for the specific pKa of your analyte.

Protocol 1: Mobile Phase pH Optimization

Objective: To prepare a buffered mobile phase with a pH at least 1.5 units below the analyte's pKa to ensure ion suppression.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)

  • Buffer salt or acidifier (e.g., Phosphate buffer, Formic acid, Phosphoric acid)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Determine Target pH: Identify the pKa of your benzoic acid derivative from Table 1 or a reliable chemical database. Subtract 1.5 to 2.0 to determine your target pH.

  • Select a Buffer: Choose a buffer system whose pKa is close to your target pH. For low pH work, formic acid (pKa ~3.75) or a phosphate buffer (pKa1 ~2.15) are common choices. Buffers are crucial for resisting pH shifts when the sample is introduced.[15][16]

  • Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase. Add the chosen buffer salt or acidifier. For example, to achieve a pH of ~2.5, you might use a 20 mM potassium phosphate solution and adjust with phosphoric acid.

  • Adjust pH: Crucially, adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent. The pH reading is not accurate in a mixed organic-aqueous solution. Use a calibrated pH meter and slowly add acid (e.g., phosphoric acid) or base to reach the target pH.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the required volume of organic solvent (e.g., 60:40 aqueous:acetonitrile).

  • Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.[8] Degas the solution using sonication or vacuum filtration to prevent air bubbles in the pump.

Q4: I've adjusted the pH, but still see tailing. What role do secondary silanol interactions play, and how can I mitigate them?

A: If you've optimized the mobile phase pH and still observe tailing, the problem is likely persistent secondary interactions with active sites on the column, primarily residual silanol groups.[5][7] Even at a low pH, not all silanol groups are fully protonated, and some can still interact with your analyte.[17]

Here are advanced strategies to combat this:

  • Use a Modern, High-Purity, End-Capped Column:

    • Mechanism: Older "Type A" silica columns had higher metal content and more acidic silanol groups, causing significant tailing.[18] Modern "Type B" silica is much purer. Furthermore, these columns undergo a process called "end-capping," where bulky chemical groups are used to block a large portion of the residual silanols, making the surface more inert.[3][17]

    • Action: If you are using an older column, switch to a modern, fully end-capped C18 or a column with an alternative stationary phase (e.g., polar-embedded) designed to shield silanol activity.[6][9]

  • Increase Buffer Concentration:

    • Mechanism: A higher concentration of buffer ions (e.g., 20-50 mM) can help to "shield" the charged silanol sites on the stationary phase.[4][5] The buffer cations (like K⁺ or Na⁺) can compete with the analyte for interaction with any ionized silanols, reducing the likelihood of secondary retention.

    • Action: Try increasing your buffer concentration, but be mindful of its solubility in the organic portion of your mobile phase to avoid precipitation.

  • Consider an Alternative Stationary Phase:

    • Mechanism: Some stationary phases are inherently more resistant to causing tailing.

      • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the underlying silica surface from interacting with analytes.

      • Hybrid Silica: These columns incorporate organic groups into the silica particle itself, resulting in fewer surface silanol groups and improved pH stability.[6]

    • Action: If tailing is persistent, test a column with a different chemistry specifically designed for better peak shape with polar or ionizable compounds.

Q5: Could my HPLC hardware or column be the problem?

A: Yes, if tailing affects all peaks in your chromatogram, not just the acidic analytes, a physical or hardware issue is a likely cause.[19]

  • Symptom: All peaks are tailing or have split. Backpressure may be higher than normal.

  • Cause: A void has formed at the head of the column, or the inlet frit is partially blocked by particulates from the sample or mobile phase.[3][8]

  • Troubleshooting Steps:

    • Confirm the Issue: Inject a neutral, non-polar compound like toluene. This compound should not have any chemical reason to tail.[19] If it tails, the problem is almost certainly physical.

    • Flush the Column: Disconnect the column from the detector. Reverse the flow direction and flush the column to waste with a strong solvent (like 100% acetonitrile for a reversed-phase column) at a low flow rate.[3] This can sometimes dislodge particulates from the inlet frit.

    • Replace the Column: If flushing doesn't work, the column bed has likely settled, creating a permanent void. The column will need to be replaced.[4] Use a guard column to protect the new analytical column from contamination.

  • Symptom: Early eluting peaks show more tailing than later ones.

  • Cause: Excessive extra-column volume.[5][11]

  • Troubleshooting Steps:

    • Inspect Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[9]

    • Check Fittings: Make sure all fittings are properly seated and that the ferrule is not creating a dead space. Use zero-dead-volume fittings where possible.

Q6: What if the issue is related to my sample preparation or injection?

A: Your sample itself can be the source of peak shape problems.

  • Symptom: The peak is symmetrical at low concentrations but begins to tail as the concentration increases.

  • Cause: Column overload.[7] You are injecting more analyte than the stationary phase can handle in a linear fashion.

  • Solution: Dilute your sample or reduce the injection volume and reinject.[8]

  • Symptom: The peak is distorted, sometimes appearing as a split or tailing peak.

  • Cause: The sample solvent is much stronger than the mobile phase. For example, dissolving your sample in 100% acetonitrile when your mobile phase is 30% acetonitrile.

  • Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[1][8]

Q7: Can you provide a summary troubleshooting workflow?

A: Absolutely. A logical, step-by-step approach is the key to efficient troubleshooting.

Diagram 2: Troubleshooting Workflow for Peak Tailing

Start Peak Tailing Observed for Benzoic Acid Derivative Isolate_Cause Isolate Cause: Chemical vs. Physical Start->Isolate_Cause Check_All_Peaks Does a neutral marker (e.g., toluene) also tail? Physical_Problem Physical Problem Suspected Isolate_Cause->Physical_Problem Yes Chemical_Problem Chemical Problem Suspected Isolate_Cause->Chemical_Problem No Check_Hardware 1. Check for extra-column volume (tubing, fittings). 2. Reverse-flush column to clear frit. 3. Replace column if void is present. Physical_Problem->Check_Hardware Check_pH Is Mobile Phase pH ≥ 1.5 units below analyte pKa? Chemical_Problem->Check_pH Adjust_pH Adjust pH using Protocol 1. Ensure proper buffering. Check_pH->Adjust_pH No Check_Column Is the column modern, high-purity, and end-capped? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column Switch to a modern Type B, polar-embedded, or hybrid column. Check_Column->Change_Column No Increase_Buffer Increase buffer concentration (e.g., to 50 mM). Check_Column->Increase_Buffer Yes Change_Column->Check_Column

Caption: A systematic workflow to diagnose and resolve peak tailing issues.

References

Technical Support Center: Scaling the Synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scaled production of 3-Chlorosulfonyl-4-isopropyl-benzoic acid (CAS 59815-29-1)[1][2]. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot plant or manufacturing scale. We will address common pitfalls and provide field-proven, in-depth solutions to ensure a robust, safe, and efficient scale-up. Our focus is on the fundamental chemistry and engineering principles that govern success.

Section 1: Foundational Safety for Scale-Up: Handling Chlorosulfonic Acid

Scaling up any process involving chlorosulfonic acid necessitates a shift in mindset from laboratory convenience to industrial-scale safety. This reagent is highly reactive, corrosive, and presents significant handling challenges.[3][4][5]

Q: What are the primary hazards of chlorosulfonic acid that are amplified at scale?

A: At scale, the risks associated with chlorosulfonic acid's reactivity are magnified. The key hazards include:

  • Extreme Reactivity with Water: It reacts violently and exothermically with water, including atmospheric moisture, to produce dense, corrosive clouds of hydrochloric acid (HCl) and sulfuric acid mist.[3][5][6] A small spill at scale can rapidly create a large, hazardous vapor cloud.

  • Corrosivity: It is highly corrosive to most metals, especially when diluted or in the presence of moisture.[3][7] This dictates careful selection of reactor and transfer line materials.

  • Thermal Instability: While stable under normal conditions, heating chlorosulfonic acid can cause decomposition into toxic gases like sulfur dioxide and chlorine.[6][8] This is critical when considering reaction exotherms.

  • Reactivity with Organics: Hazardous exothermic reactions can occur with many organic materials.[8]

Q: What are the non-negotiable Personal Protective Equipment (PPE) and engineering controls for handling multi-liter or kilogram quantities of chlorosulfonic acid?

A: Moving to scale requires moving beyond standard lab PPE to a comprehensive safety system.

Control TypeSpecification & Rationale
Personal Protective Equipment (PPE) Acid-resistant suit: Clothing should be made of suitable materials like treated PVC or butyl rubber.[3] Remember, this is acid-resistant, not acid-proof. Full face shield & Goggles: Protects against splashes and fumes.[9][10] Vapor Respirator: A NIOSH-approved respirator with cartridges for inorganic gases is essential.[7][10] Acid-Resistant Gloves & Boots: Ensure full body protection.
Engineering Controls Closed System Transfer: Use dedicated pumps and lines to transfer the acid from storage to the reactor, minimizing exposure. Ventilation & Scrubbing: All operations must be conducted in a well-ventilated area with a robust exhaust system.[11] The off-gases from the reaction (primarily HCl) must be directed to a caustic scrubber. Material Compatibility: Reactors should be glass-lined or made of other compatible materials. Avoid incompatible materials like butyl rubber in gaskets where not specified.[10] Emergency Showers/Eyewash: Must be in immediate proximity to the handling area.[10]

Section 2: Troubleshooting the Chlorosulfonation Reaction

The chlorosulfonation of 4-isopropylbenzoic acid is an electrophilic aromatic substitution. Success at scale hinges on controlling kinetics and minimizing side reactions.

Q: My reaction yield is consistently low (<70%), and I'm isolating a significant amount of a water-soluble byproduct. What's the primary cause?

A: This is the most common issue in this synthesis and is almost certainly due to the hydrolysis of the sulfonyl chloride product . The chlorosulfonyl group (-SO₂Cl) is highly susceptible to water, reacting to form the corresponding sulfonic acid (4-isopropyl-3-sulfobenzoic acid), which is water-soluble and lost during workup.[12][13] This problem is exacerbated at scale due to the challenges of rapid and efficient quenching.

Troubleshooting Protocol: Mitigating Hydrolysis

  • Prepare the Quench Station First: Before finishing the reaction, prepare a separate, appropriately sized vessel with a vigorously stirred mixture of crushed ice and water. The volume should be sufficient to absorb the entire reaction mass and the heat of quenching without the temperature rising above 5°C.

  • Execute a Rapid, Cold Quench: Cool the reaction mixture to room temperature. Transfer the reaction mixture slowly and controllably into the ice/water slurry. The key is to add the acid mixture to the water, never the other way around.[11] Monitor the quench vessel's temperature continuously; it must be maintained between 0-5°C to minimize hydrolysis.[12][13]

  • Do Not Delay Filtration: The precipitated product is not stable in the acidic aqueous environment. Do not allow the slurry to stand for extended periods. Filter the solid product as soon as the quench and precipitation are complete.[12]

  • Wash Thoroughly but Quickly: Wash the filter cake with copious amounts of cold water to remove residual acids, but perform this step efficiently to minimize contact time.

G cluster_0 Troubleshooting Low Yield LowYield Low Yield of Product CheckPurity Analyze Aqueous Filtrate by HPLC Is 4-isopropyl-3-sulfobenzoic acid present? LowYield->CheckPurity Hydrolysis Primary Cause: Hydrolysis of -SO2Cl to -SO3H CheckPurity->Hydrolysis Yes IncompleteReaction Primary Cause: Incomplete Reaction CheckPurity->IncompleteReaction No OptimizeQuench Implement Rapid Quench Protocol (0-5°C, immediate filtration) Hydrolysis->OptimizeQuench Other Investigate Other Loss Pathways OptimizeQuench->Other MonitorReaction Implement In-Process Control (IPC) via TLC or HPLC to confirm completion IncompleteReaction->MonitorReaction

Caption: Decision tree for diagnosing low product yield.

Q: My crude product contains a high-melting, insoluble white solid. What is it, and how can I prevent its formation?

A: You are observing the formation of a diaryl sulfone byproduct . This occurs when the desired product, this compound, acts as an electrophile and reacts with a molecule of the starting material, 4-isopropylbenzoic acid. This side reaction is highly dependent on temperature.[12][13]

Causality & Prevention of Sulfone Formation

ParameterEffect on Sulfone FormationRecommended Scale-Up Action
Temperature Primary Driver. Higher temperatures significantly accelerate the rate of sulfone formation relative to the desired chlorosulfonation.Maintain strict temperature control. During the addition of 4-isopropylbenzoic acid to chlorosulfonic acid, the temperature should not exceed 20°C.[12] Ensure your reactor has adequate cooling capacity for the exotherm.
Stoichiometry Using an insufficient amount of chlorosulfonic acid leaves unreacted starting material available to form the sulfone.Use a controlled, slight excess of chlorosulfonic acid (e.g., 3-5 equivalents) to drive the reaction to the sulfonyl chloride and minimize the concentration of the intermediate sulfonic acid.[12][13]
Addition Rate A fast addition rate can create localized hotspots, even if the bulk temperature appears controlled, leading to sulfone formation.Add the 4-isopropylbenzoic acid portion-wise or via a pump at a controlled rate, ensuring the cooling system can keep up.

Q: My product analysis shows signs of disulfonation. How can this be avoided?

A: Disulfonation, the introduction of a second chlorosulfonyl group onto the aromatic ring, is favored by harsh reaction conditions.[12][13]

  • Cause: This side reaction is driven by high reaction temperatures and/or the use of a large excess of chlorosulfonic acid.

  • Solution: To prevent this, use only a moderate excess of chlorosulfonic acid and avoid excessively high reaction temperatures during the heating phase. Careful optimization of the reaction time is also crucial; prolonged heating can promote this and other side reactions.

Section 3: Challenges in Product Isolation and Purification at Scale

Q: My crude product is a sticky solid or an oil and is difficult to handle. How can I achieve a crystalline, pure solid?

A: An oily or non-crystalline crude product is a clear indication of impurities. The primary culprits are residual starting material, the sulfonic acid hydrolysis product, and sulfone byproducts, all of which can depress the melting point.[12] The most robust method for purification at scale is recrystallization .

Step-by-Step Recrystallization Protocol

  • Solvent Screening (Lab Scale): First, identify a suitable solvent system at the lab scale. The ideal solvent should dissolve the crude product at an elevated temperature but show poor solubility for the product at low temperatures. Common starting points for sulfonyl chlorides include toluene, heptane, or mixtures thereof.

  • Dissolution: In a suitable reactor, charge the crude product and the chosen solvent. Heat the mixture with stirring until all the solid has dissolved.

  • Controlled Cooling: This is the most critical step for forming well-defined crystals. Cool the solution slowly and controllably. A rapid crash-cool will trap impurities and lead to small, difficult-to-filter crystals. A programmed cooling ramp (e.g., 10-20°C per hour) is ideal.

  • Seeding (Optional but Recommended): If available, adding a small number of pure seed crystals once the solution is saturated can promote controlled crystallization and yield a more consistent particle size.

  • Hold and Isolate: Once the target temperature is reached (e.g., 0-5°C), hold the slurry for a period to maximize yield. Filter the purified solid and wash with a small amount of cold, fresh solvent.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvent. Ensure the product is stable at the drying temperature to avoid decomposition.[14][15][16]

Section 4: Overall Process Flow & Analytical Controls

A successful scale-up campaign relies on a well-defined process with robust in-process controls (IPCs) to ensure consistency and quality.

Caption: A typical workflow for scaled production with critical control points.

Q: What are the recommended analytical methods for process control and final product release?

A: A multi-pronged analytical approach is necessary to ensure quality.

Analytical TechniqueApplicationRationale & Key Considerations
HPLC (Reverse Phase) Primary method for purity, assay, and impurity profiling. Excellent for separating the starting material, product, and polar impurities like the sulfonic acid. A gradient method is typically required.
HPLC (Normal Phase) In-process monitoring of reactive intermediates.Can analyze the sulfonyl chloride without the risk of on-column hydrolysis that can occur with aqueous mobile phases in reverse phase.[17] However, it is less common in QC labs.
NMR Spectroscopy (¹H NMR) Structural confirmation and identification of impurities.Provides unambiguous structural information. Can be used to identify sulfone byproducts and check for isomeric purity.
GC-MS Analysis for residual solvents after drying.Essential for quantifying the amount of recrystallization solvent remaining in the final product to meet ICH guidelines.
FTIR Spectroscopy Quick identity check.Can confirm the presence of key functional groups (C=O, SO₂Cl) and serve as a rapid raw material or final product identity verification.

By understanding the underlying chemical principles, anticipating common scale-up challenges, and implementing robust safety and analytical protocols, the production of this compound can be successfully and safely scaled.

References

controlling exotherms in chlorosulfonation reactions at scale

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Controlling Exotherms and Ensuring Safety at Scale

Welcome to the technical support center for chlorosulfonation reactions. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this powerful but hazardous transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to help you manage the significant exotherm and ensure the safety and success of your large-scale reactions.

Chlorosulfonation is a cornerstone of organic synthesis, providing critical sulfonyl chloride intermediates for pharmaceuticals, detergents, and dyes.[1][2] However, the reaction's utility is matched by its inherent risks. The reaction of chlorosulfonic acid (CSA) with organic compounds is highly exothermic, and its violent reaction with water generates large volumes of corrosive hydrogen chloride and sulfuric acid fumes.[3][4] Failure to control these factors can lead to a thermal runaway—a dangerous situation where the reaction rate increases with temperature, generating heat faster than it can be removed, potentially resulting in equipment failure or explosion.[5][6]

This guide provides practical, field-tested advice in a direct question-and-answer format to address the specific issues you will encounter.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during scaled-up chlorosulfonation reactions. Each entry details the problem, its likely causes, and a validated solution.

Problem 1: Uncontrolled, Rapid Temperature Rise During Reagent Addition

You observe the reactor temperature climbing far above the set point, and the cooling system cannot keep up.

  • Immediate Action: Stop the addition of the limiting reagent immediately. If necessary, engage emergency cooling systems.

  • Primary Causes:

    • Excessive Addition Rate: The rate of heat generation from the reaction is exceeding the heat removal capacity of your reactor system.[5] This is the most common cause of thermal excursions.

    • Inadequate Cooling: The cooling system (jacket, coils) may be insufficient for the scale, the coolant temperature may be too high, or there could be a malfunction.

    • Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction is proceeding much faster.[7] These hot spots can then initiate a bulk thermal runaway.

  • Solutions & Preventative Measures:

    • Re-evaluate Addition Profile: The addition rate must be dictated by the reactor's ability to remove heat. Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum safe addition rate.

    • Verify Cooling Capacity: Ensure your cooling system is properly sized for the reaction scale and exotherm.[7] The temperature difference (ΔT) between the reaction mass and the coolant should be maximized by using a colder coolant, if possible.

    • Optimize Agitation: Use an appropriate agitator type and speed to ensure good thermal and mass transfer. Baffles within the reactor are critical for preventing vortexing and ensuring the entire reaction mass is well-mixed.[7]

Problem 2: Formation of a High-Melting, Insoluble White Solid in the Product

Your final product is contaminated with an insoluble byproduct, complicating purification.

  • Primary Cause: This byproduct is almost certainly a diaryl sulfone.[8] Sulfone formation is a known side reaction that becomes significant at higher reaction temperatures. It occurs when the initially formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting aromatic compound.

  • Solutions & Preventative Measures:

    • Strict Temperature Control: The most effective prevention is maintaining a consistently low reaction temperature throughout the addition and subsequent stirring period.[8] This minimizes the rate of the secondary sulfone-forming reaction.

    • Stoichiometry: Using a slight excess of chlorosulfonic acid can help drive the reaction to the desired sulfonyl chloride, reducing the concentration of the intermediate sulfonic acid that can participate in side reactions.[8]

Problem 3: Low Yield and Recovery of a Water-Soluble Compound During Workup

After quenching the reaction on ice, the yield of your desired sulfonyl chloride is significantly lower than expected.

  • Primary Cause: You are likely observing the hydrolysis of your product. The chlorosulfonyl group is highly reactive towards water, hydrolyzing to the corresponding sulfonic acid, which is often highly water-soluble.[8] This happens if the product is exposed to water or moisture for too long, especially if the temperature of the quench mixture rises.

  • Solutions & Preventative Measures:

    • Rapid, Cold Quench: The quench process must be performed quickly by adding the reaction mixture to a well-stirred slurry of crushed ice, ensuring the temperature of the aqueous mixture remains low (ideally 0-5 °C).[8][9]

    • Immediate Filtration: Do not allow the precipitated product to stir in the acidic aqueous mixture for an extended period. Filter the solid product as quickly as possible after the quench is complete.

    • Anhydrous Workup: For extremely sensitive products, consider an anhydrous workup. This involves removing excess chlorosulfonic acid under high vacuum, though this requires extreme caution and specialized equipment to handle the corrosive off-gas.

Problem 4: Excessive Fuming and Potent, Acrid Odor from the Reactor

The reactor is producing large quantities of dense white fumes, creating a hazardous environment.

  • Primary Cause: Chlorosulfonic acid reacts violently with atmospheric moisture to produce fumes of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[3][10] Additionally, at elevated temperatures (e.g., >100 °C), CSA can begin to decompose, releasing HCl and sulfur trioxide (SO₃).[1]

  • Solutions & Preventative Measures:

    • Inert Atmosphere: Always run chlorosulfonation reactions under a dry, inert atmosphere, such as nitrogen or argon. This prevents contact with ambient moisture.

    • Gas Scrubbing: Vent the reactor exhaust through a suitable scrubber system (e.g., a caustic soda solution) to neutralize the acidic off-gases before they are released.

    • Temperature Control: Avoid overheating the reaction, as this will lead to decomposition and increased fuming.

Troubleshooting Summary Table
ProblemLikely Cause(s)Preventative Solution(s)
Uncontrolled Exotherm Addition rate too fast; Insufficient cooling; Poor mixingPerform calorimetry; Verify cooling capacity; Optimize agitation
Sulfone Byproduct High reaction temperatureMaintain strict low-temperature control; Use slight excess of CSA
Product Hydrolysis Prolonged contact with water during workup; High quench tempQuench rapidly at 0-5°C; Filter immediately after quench
Excessive Fuming Reaction with ambient moisture; Thermal decompositionUse inert atmosphere; Employ a gas scrubber; Maintain temperature control

Part 2: Frequently Asked Questions (FAQs) for Scale-Up

Q1: Why is controlling the addition so critical in chlorosulfonation?

The reaction is typically very fast, and the heat generated is nearly instantaneous upon mixing the reactants. In a batch or semi-batch process, the overall rate of heat generation is therefore controlled entirely by the rate at which you add the limiting reagent. A slow, controlled addition ensures that the rate of heat generation never surpasses the rate of heat removal by your cooling system.[5] This principle is the foundation of safely managing exothermic reactions at scale.

Q2: What reactor setup is best for a 100 L scale chlorosulfonation?

For this scale, a glass-lined steel reactor is the industry standard. The glass lining provides excellent chemical resistance to the highly corrosive chlorosulfonic acid and reaction mixture. The reactor must be equipped with:

  • A robust cooling jacket: This is the primary means of heat removal. Ensure it is connected to a sufficiently powerful chiller or cooling tower.[7]

  • An efficient agitation system: A retreat curve impeller or a pitched-blade turbine combined with baffles is recommended to ensure good top-to-bottom mixing.

  • Multiple temperature probes: A probe in the reaction mass and another in the jacket outlet allows for precise monitoring and control of the heat transfer.

  • Inert gas inlet and a vent line connected to a scrubber.

Q3: What are the advantages of considering a continuous flow process for this chemistry?

Flow chemistry offers significant safety and efficiency advantages for hazardous reactions like chlorosulfonation.[9][11]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat removal, often enabling the use of higher reaction temperatures safely, which can accelerate the reaction.[12]

  • Enhanced Safety: The volume of the highly energetic reaction mixture present at any given moment is very small, drastically reducing the potential severity of a thermal runaway.[13]

  • Process Control: Automated systems can precisely control residence time, temperature, and stoichiometry, leading to more consistent product quality.[9][14]

Q4: What specific Personal Protective Equipment (PPE) is mandatory when handling chlorosulfonic acid?

Chlorosulfonic acid causes severe chemical and thermal burns, and its vapors can cause delayed lung damage.[10][15] Non-negotiable PPE includes:

  • Full-body acid-resistant suit with hood.

  • Face shield worn over chemical splash goggles.

  • Respiratory protection: Use a positive-pressure, self-contained breathing apparatus (SCBA) or an air-line mask, especially during charging or sampling.[10]

  • Heavy-duty acid-resistant gloves (e.g., butyl rubber) and boots.

Part 3: Protocols & Visual Guides

Protocol 1: Controlled Addition of Aromatic Substrate

This protocol assumes a 100 L glass-lined reactor and the addition of a liquid aromatic substrate to an excess of chlorosulfonic acid.

  • System Preparation: Ensure the reactor is clean, dry, and has been leak-tested. Begin purging the vessel with dry nitrogen.

  • Charge CSA: Charge the required volume of chlorosulfonic acid to the reactor. Start agitation to ensure uniform temperature.

  • Cooling: Cool the reactor contents to the target starting temperature (e.g., -5 to 0 °C) using the jacket.

  • Initiate Addition: Begin adding the aromatic substrate via a metering pump at a very slow initial rate (e.g., <5% of the calculated average rate).

  • Monitor Temperature: Closely monitor the temperature of the reaction mass (T_rxn) and the jacket outlet temperature (T_jacket). You should see an immediate rise in T_rxn and T_jacket upon addition. The difference between these two is your ΔT, which is proportional to the heat being generated.

  • Controlled Ramp-Up: If the temperature is stable and well-controlled, gradually increase the addition rate. The primary control parameter is the reaction temperature. The addition rate should be automatically or manually adjusted to maintain the T_rxn within its set limits (e.g., 0 ± 2 °C).

  • Hold Period: Once the addition is complete, continue to stir the reaction mixture at the set temperature for the required hold time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Prepare for Quench: While the reaction is in its hold period, prepare the quench vessel with the required amount of crushed ice and water.

Protocol 2: Safe Quenching of Reaction Mixture

This protocol describes a "reverse" quench, where the reaction mixture is added to ice water. This is generally safer at scale than adding water to the reaction.

  • Prepare Quench Vessel: Charge a separate, appropriately sized reactor with a well-stirred mixture of crushed ice and water. The amount should be sufficient to absorb the heat of dilution and keep the final temperature below 10 °C.

  • Cool Reaction Mixture: Cool the completed reaction mixture in the primary reactor to 0-5 °C.

  • Initiate Transfer: Using a pressure- or pump-driven transfer line, begin adding the reaction mixture sub-surface into the vigorously stirred ice/water slurry in the quench vessel.

  • Control Transfer Rate: The rate of addition is critical. Monitor the temperature in the quench vessel and control the transfer rate to ensure the temperature does not exceed 10 °C. Copious amounts of HCl gas will be evolved; ensure the quench vessel is vented to a scrubber.[3]

  • Rinse and Complete: Once the transfer is complete, rinse the primary reactor with a small amount of an appropriate solvent (if compatible) and transfer the rinse to the quench vessel.

  • Isolate Product: Stir the resulting slurry for a short period (e.g., 15-30 minutes) while maintaining the low temperature, then proceed immediately to filtration to isolate the precipitated product.[8]

Visual Guides

Thermal_Excursion_Response Start Temperature Alarm Triggered (T > Setpoint + 5°C) StopAddition IMMEDIATELY STOP ALL REAGENT ADDITION Start->StopAddition MaxCooling Apply Maximum Cooling (Full flow, lowest temp) StopAddition->MaxCooling AssessSituation Is Temperature Decreasing? MaxCooling->AssessSituation TempControlled Temperature is Controlled. Hold and Investigate Cause. AssessSituation->TempControlled Yes TempRising Temperature STILL Rising AssessSituation->TempRising No PrepareQuench Prepare Emergency Quench (If available & safe) TempRising->PrepareQuench Evacuate EVACUATE AREA. Initiate Emergency Protocol. PrepareQuench->Evacuate

Caption: A decision tree for responding to a thermal excursion event.

Process_Flow cluster_0 Reaction Stage cluster_1 Workup Stage CSA_Tank Chlorosulfonic Acid (Storage) Reactor Glass-Lined Reactor (-5 to 5°C) CSA_Tank->Reactor Substrate_Tank Aromatic Substrate (Storage) Substrate_Tank->Reactor Controlled Addition Chiller Chiller Unit Reactor->Chiller Cooling Loop Scrubber Caustic Scrubber Reactor->Scrubber Vent Quench_Vessel Quench Vessel (Ice/Water, <10°C) Reactor->Quench_Vessel Reaction Mixture Transfer Quench_Vessel->Scrubber Vent Filter Filter/Dryer Quench_Vessel->Filter Product Final Product Filter->Product

Caption: Process flow diagram for a typical scaled-up chlorosulfonation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Chlorosulfonyl-4-isopropyl-benzoic Acid Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the synthesis of pharmacologically relevant scaffolds, such as substituted benzoic acid derivatives, precision in characterization is paramount. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the structural elucidation of 3-Chlorosulfonyl-4-isopropyl-benzoic acid and its derivatives. We will explore not just the "what" but the "why" behind experimental choices, offering a self-validating system for structural confirmation.

The Analytical Challenge: Positional Isomerism

The synthesis of substituted benzoic acids can often yield a mixture of positional isomers. For instance, the sulfonation of 4-isopropylbenzoic acid could potentially result in sulfonation at the 2- or 3-position. Differentiating between these isomers is a non-trivial analytical challenge that requires a multi-faceted NMR approach. This guide will use the comparison between the target molecule, this compound, and a potential isomer, 2-Chlorosulfonyl-4-isopropyl-benzoic acid, to illustrate the power of NMR in resolving such structural ambiguities.

Core Principles: 1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR serves as the foundational layer of structural analysis, providing a census of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: A First Look at the Proton Landscape

The ¹H NMR spectrum provides initial, critical information regarding the number of distinct proton environments, their chemical shifts (δ), and their scalar (J) couplings to neighboring protons.

In the case of this compound, we would expect to see distinct signals for the isopropyl group protons (a doublet for the methyls and a septet for the methine) and the aromatic protons. The substitution pattern on the benzene ring will dictate the multiplicity and coupling constants of these aromatic protons.

Table 1: Comparative ¹H NMR Data (Predicted) for Isomeric Chlorosulfonyl-4-isopropyl-benzoic Acids in DMSO-d₆

Proton AssignmentThis compound (Predicted δ, ppm)Multiplicity & Coupling Constant (J, Hz)2-Chlorosulfonyl-4-isopropyl-benzoic acid (Predicted δ, ppm)Multiplicity & Coupling Constant (J, Hz)Rationale for Chemical Shift
COOH~13.5br s~13.5br sAcidic proton, highly deshielded.
H-2~8.1d, J ≈ 2.0--Ortho to the electron-withdrawing COOH group.
H-5~7.9dd, J ≈ 8.5, 2.0~7.8d, J ≈ 8.0Ortho to the electron-withdrawing SO₂Cl group and coupled to H-6.
H-6~7.6d, J ≈ 8.5~7.7dd, J ≈ 8.0, 2.0Ortho to the isopropyl group and coupled to H-5.
CH(CH₃)₂~3.5sept, J ≈ 7.0~3.4sept, J ≈ 7.0Methine proton deshielded by the aromatic ring.
CH(CH ₃)₂~1.2d, J ≈ 7.0~1.2d, J ≈ 7.0Equivalent methyl protons of the isopropyl group.

Note: The predicted chemical shifts are based on established substituent effects on the benzene ring. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a count of the unique carbon environments. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Table 2: Comparative ¹³C NMR Data (Predicted) for Isomeric Chlorosulfonyl-4-isopropyl-benzoic Acids in DMSO-d₆

Carbon AssignmentThis compound (Predicted δ, ppm)2-Chlorosulfonyl-4-isopropyl-benzoic acid (Predicted δ, ppm)Rationale for Chemical Shift
C=O~166~167Carboxylic acid carbonyl carbon.
C-1~132~133Carbon attached to the COOH group.
C-2~130~145Highly deshielded in the 2-isomer due to the adjacent SO₂Cl group.
C-3~142~131Carbon attached to the SO₂Cl group in the 3-isomer.
C-4~155~154Carbon attached to the isopropyl group, deshielded by the alkyl substituent.
C-5~128~129Aromatic CH carbon.
C-6~126~127Aromatic CH carbon.
C H(CH₃)₂~34~33Isopropyl methine carbon.
CH(C H₃)₂~23~23Isopropyl methyl carbons.

Advanced Confirmation: 2D NMR Techniques

While 1D NMR provides a solid foundation, 2D NMR techniques are indispensable for unambiguously connecting the proton and carbon frameworks, thereby confirming the precise substitution pattern.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals which protons are scalar coupled to each other, typically through two or three bonds. This is instrumental in identifying adjacent protons in a spin system.

For this compound, a COSY spectrum would show a correlation between the isopropyl methine proton and the methyl protons. Crucially, it would also reveal the coupling network of the aromatic protons. We would expect to see a correlation between H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[1] This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

By overlaying the HSQC spectrum on the ¹H and ¹³C spectra, we can confidently assign the chemical shifts of C-2, C-5, C-6, the isopropyl methine carbon, and the isopropyl methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Connectivity

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton by identifying correlations between protons and carbons that are two or three bonds away.[1] This is particularly useful for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule.

Key HMBC Correlations for Confirming the this compound Structure:

  • H-2 to C-4 and C-6: A correlation from the H-2 proton to the carbon bearing the isopropyl group (C-4) and to C-6 would strongly support the 3-sulfonyl substitution pattern.

  • H-5 to C-1 and C-3: A correlation from the H-5 proton to the carboxylic acid-bearing carbon (C-1) and the sulfonyl-bearing carbon (C-3) would provide further confirmation.

  • Isopropyl CH to C-3 and C-5: Correlations from the isopropyl methine proton to the adjacent aromatic carbons, C-3 and C-5, would lock in the position of the isopropyl group relative to the other substituents.

Experimental Workflow

A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. DMSO-d₆ is a common choice for benzoic acid derivatives due to its high polarity.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample vial. Gentle vortexing or sonication can aid in complete dissolution.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following is a general set of parameters for a 400 MHz NMR spectrometer. These should be optimized for the specific instrument and sample.

Table 3: Standard NMR Acquisition Parameters

ExperimentKey Parameters
¹H NMRSpectral Width: 16 ppm, Number of Scans: 16, Relaxation Delay: 2 s
¹³C NMRSpectral Width: 240 ppm, Number of Scans: 1024, Relaxation Delay: 2 s
COSYNumber of Increments: 256, Number of Scans per Increment: 4
HSQCNumber of Increments: 256, Number of Scans per Increment: 8
HMBCNumber of Increments: 256, Number of Scans per Increment: 16, Long-range coupling delay optimized for 8 Hz

Visualizing the Workflow and Logic

The following diagrams illustrate the logical flow of the NMR analysis and the key correlations for structural elucidation.

G cluster_workflow Experimental Workflow Sample_Prep Sample Preparation Acquire_1D Acquire 1D NMR (¹H, ¹³C) Sample_Prep->Acquire_1D Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process_Data Data Processing (Phasing, Baseline Correction) Acquire_2D->Process_Data Analyze_Spectra Spectral Analysis & Interpretation Process_Data->Analyze_Spectra Structure_Confirmation Structure Confirmation Analyze_Spectra->Structure_Confirmation

Caption: A streamlined workflow for NMR-based structural confirmation.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The structural confirmation of this compound derivatives is a clear demonstration of the power of a systematic and multi-technique NMR approach. While 1D NMR provides the initial overview, it is the suite of 2D experiments—COSY, HSQC, and particularly HMBC—that provides the unambiguous, cross-validating evidence required for definitive structural elucidation. By carefully analyzing the through-bond correlations, researchers can confidently differentiate between positional isomers and ensure the integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

A Strategic Guide to Modern Sulfonylation: 3-Chlorosulfonyl-4-isopropyl-benzoic acid as a Versatile Alternative

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and fine chemical synthesis, the sulfonyl group is a cornerstone of molecular design. Its presence in a molecule can profoundly influence pharmacological properties, including potency, solubility, and metabolic stability. Consequently, the choice of sulfonating agent is a critical decision that dictates not only the success of a reaction but also the efficiency and safety of the entire synthetic workflow.

This guide provides an in-depth comparison of 3-Chlorosulfonyl-4-isopropyl-benzoic acid with traditional sulfonating agents. Moving beyond a simple catalog of reagents, we will explore the nuanced interplay of reactivity, selectivity, and handling that positions this molecule as a strategic asset for researchers, particularly when downstream functionalization is a key consideration. The insights presented herein are grounded in established chemical principles and supported by validated experimental approaches, offering a practical resource for the modern synthetic chemist.

The Sulfonating Agent Landscape: A Comparative Overview

The ideal sulfonating agent offers a balance of high reactivity, predictable selectivity, and safe, practical handling. Historically, the field has been dominated by aggressive, highly reactive agents. However, the demands of complex, multi-step syntheses have driven the development of more tailored alternatives.

The Incumbent Agents: Power and Peril
  • Chlorosulfonic Acid (HSO₃Cl): A powerful and inexpensive reagent, chlorosulfonic acid is a liquid that reacts vigorously, often violently, with water and nucleophiles. Its high reactivity makes it effective for sulfonating deactivated aromatic rings, but this same property leads to poor chemoselectivity and significant safety hazards, including the evolution of corrosive HCl gas.[1] Its use requires specialized equipment and stringent handling protocols.

  • Sulfur Trioxide (SO₃) and Oleum: SO₃ is the active electrophile in many sulfonation reactions.[1] It is typically used in a solution of sulfuric acid (oleum) or as a complex with agents like pyridine or dimethylformamide (DMF) to moderate its reactivity. While these complexes offer improved selectivity and milder reaction conditions, they can be difficult to handle, and the removal of the complexing agent can complicate purification.[2]

  • Standard Arylsulfonyl Chlorides (e.g., TsCl, BsCl): Reagents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are solids, making them significantly easier and safer to handle than chlorosulfonic acid.[3] They are workhorse reagents for the synthesis of sulfonamides and sulfonate esters. However, their reactivity is modulated by simple substituents (e.g., an electron-donating methyl group in TsCl slightly reduces reactivity), and they do not offer intrinsic handles for further molecular elaboration.[4]

The Challenger: this compound

This compound (CIPBA) emerges as a specialized reagent that combines the convenient handling of a solid arylsulfonyl chloride with unique structural features that confer significant advantages.

  • Bifunctional Nature: The molecule contains both a reactive sulfonyl chloride group for sulfonylation and a carboxylic acid group. This carboxylic acid serves as a versatile synthetic handle for subsequent modifications, such as amide bond formation or esterification, allowing for rapid library generation or the attachment of solubility-enhancing moieties.[4]

  • Modulated Reactivity: The electronic nature of the aromatic ring is influenced by three substituents. The chlorine and sulfur of the chlorosulfonyl group are electron-withdrawing, enhancing the electrophilicity of the sulfur atom. The isopropyl group is weakly electron-donating, and the carboxylic acid is electron-withdrawing. This complex electronic environment provides a nuanced reactivity profile, making it potent without being indiscriminately reactive.

  • Improved Handling: As a solid, CIPBA avoids the significant hazards associated with handling corrosive liquids like chlorosulfonic acid.[5][6] Its use mitigates the risk of violent reactions with adventitious moisture and simplifies weighing and dispensing.

Comparative Performance Analysis

The true value of a reagent is revealed through a direct comparison of its performance attributes. The following table summarizes the key characteristics of CIPBA relative to its alternatives.

FeatureThis compound (CIPBA)Chlorosulfonic AcidSO₃-Pyridine Complexp-Toluenesulfonyl Chloride (TsCl)
Physical Form SolidFuming LiquidSolidSolid
Handling Safety High (Solid, stable)Very Low (Highly corrosive, water-reactive)Moderate (Hygroscopic)High (Solid, stable)
Reactivity Moderate to HighVery HighModerateModerate
Byproducts HClHClPyridineHCl
Chemoselectivity GoodPoorGoodGood
Synthetic Handle Yes (Carboxylic Acid)NoNoNo
Key Advantage Bifunctionality for downstream synthesisHigh reactivity for deactivated systemsMild conditions, good for sensitive substratesCost-effective, general-purpose reagent

Visualizing the Workflow: A Tale of Two Reagents

The practical differences in laboratory use between a modern, solid reagent and a traditional, hazardous liquid are stark. The following workflow diagram illustrates the streamlined and safer process afforded by CIPBA compared to the multi-step, high-risk procedure for chlorosulfonic acid.

G Diagram 3: Structure-Function Relationship of CIPBA CIPBA This compound (CIPBA) FG1 Sulfonyl Chloride (-SO₂Cl) CIPBA->FG1 FG2 Carboxylic Acid (-COOH) CIPBA->FG2 FG3 Isopropyl Group (-CH(CH₃)₂) CIPBA->FG3 P4 Enhances Safety & Handling (Solid Reagent) CIPBA->P4 is a P1 Primary Reactive Site (Electrophilic Sulfur) FG1->P1 enables P2 Downstream Synthetic Handle (Amide/Ester Formation) FG2->P2 provides P3 Modulates Steric Hindrance & Regioselectivity FG3->P3 influences

References

A Comprehensive Guide to the Validation of a Quantitative HPLC-UV Method for 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid. Moving beyond a simple checklist, this document elucidates the causality behind experimental choices, ensuring the development of a robust and reliable analytical procedure fit for its intended purpose in a regulated drug development environment. Every protocol described is designed as a self-validating system, incorporating system suitability checks and clear acceptance criteria as mandated by international regulatory bodies.

Introduction: The Analytical Imperative

This compound (CAS 59815-29-1) is a substituted aromatic compound whose precise quantification is critical, potentially as a key intermediate in pharmaceutical synthesis. Ensuring the purity, stability, and concentration of such molecules is fundamental to the quality and safety of the final drug product. An analytical method, therefore, is not merely a procedure but a cornerstone of quality control. Its validation provides documented evidence that the method is reliable, reproducible, and accurate for its intended use.

This guide is structured to walk researchers and drug development professionals through the logical progression of method development considerations and the rigorous execution of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2).

Part 1: Foundational Strategy & Method Development

Before validation can commence, a scientifically sound analytical method must be developed. The choices made at this stage are critical for the ultimate success of the validation.

Analyte Properties and Chromatographic Rationale

The molecular structure of this compound dictates the analytical approach. As a benzoic acid derivative, it possesses a strong UV chromophore, making UV detection a suitable and cost-effective choice. The presence of the carboxylic acid group (pKa ~4-5) means the molecule's ionization state is highly dependent on pH.

  • Expert Causality: In reversed-phase HPLC, analyzing an acidic compound at a neutral pH would lead to its deprotonation. The resulting anionic form is highly polar and exhibits poor retention on a nonpolar C18 stationary phase, often eluting near the void volume with poor peak shape. To ensure consistent retention, good peak symmetry, and robust separation, the mobile phase pH must be controlled to be at least 1.5-2 units below the analyte's pKa. This suppresses ionization, rendering the molecule neutral and more hydrophobic, thereby increasing its interaction with the stationary phase.

Proposed Initial HPLC-UV Conditions

Based on common methods for benzoic acid derivatives, the following conditions serve as a robust starting point for analysis.

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good efficiency and resolving power for small molecules.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid buffers the mobile phase to a pH of ~2.5, ensuring the analyte is in its non-ionized form. Acetonitrile is a common organic modifier providing good peak shape.
Gradient 70% A / 30% B, isocraticAn isocratic method is simpler and often more robust than a gradient method if it provides adequate separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength ~240 nmThe optimal wavelength should be determined by scanning a standard solution from 200-400 nm to find the absorbance maximum (λmax).
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.

Part 2: The Validation Workflow: A Rigorous, Step-by-Step Protocol

Method validation is a structured process where each parameter is systematically investigated. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose. The following diagram outlines the logical flow of the validation activities.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_system Phase 2: System Evaluation cluster_validation Phase 3: Core Validation Parameters cluster_report Phase 4: Documentation Prep Prepare Validation Protocol & Reference Standards SST System Suitability Testing (SST) Prep->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Compile Validation Report Robustness->Report

Caption: Logical workflow for HPLC method validation.

System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. SST is the first step performed before any other validation experiments.

Experimental Protocol:

  • Prepare a standard solution of this compound at the nominal concentration (e.g., 100 µg/mL).

  • Inject the standard solution five or six consecutive times.

  • Calculate the key performance parameters from the resulting chromatograms.

Acceptance Criteria (Typical):

Parameter Acceptance Limit Purpose
Peak Area %RSD ≤ 2.0% Demonstrates precision of the injection and system.
Retention Time %RSD ≤ 1.0% Shows stability of the pump and mobile phase.
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry for accurate integration.

| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |

Specificity

Objective: To demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Placebo Analysis: Inject a solution containing all formulation components except the active analyte.

  • Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. Analyze these stressed samples.

  • Peak Purity (if using DAD): Use a Diode Array Detector to assess peak purity of the analyte peak in the presence of its degradation products.

Acceptance Criteria:

  • The placebo injection should show no interfering peaks at the retention time of the analyte.

  • In stressed samples, the analyte peak should be well-resolved from any degradation product peaks (Resolution > 2.0).

  • The peak purity analysis should pass, indicating no co-eluting impurities.

Linearity and Range

Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions across a specified range. For a quantitative assay, this is typically 80% to 120% of the nominal concentration.

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the regression line.

Data Presentation:

Concentration (µg/mL) Replicate 1 Area Replicate 2 Area Replicate 3 Area Mean Area
80
90
100
110
120

| Regression Output | r² = | Slope = | Intercept = | |

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.

Experimental Protocol:

  • Prepare a placebo (matrix) solution.

  • Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (for a total of 9 determinations).

  • Analyze the spiked samples and calculate the percentage of analyte recovered.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Data Presentation:

Concentration Level Spiked (µg/mL) Measured (µg/mL) % Recovery
Low (80%) 80
Mid (100%) 100

| High (120%) | 120 | | |

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with suitable precision and accuracy (LOQ).

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare and inject a series of increasingly dilute solutions of the analyte.

  • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD is established at S/N ≥ 3.

  • LOQ is established at S/N ≥ 10, and the precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Define the parameters to be varied (e.g., mobile phase pH, organic composition, column temperature, flow rate).

  • Vary each parameter individually at the extremes of its expected range (e.g., pH ±0.2 units, % Organic ±2%).

  • Analyze a system suitability solution under each varied condition and evaluate the impact on key chromatographic parameters.

Robustness cluster_params Deliberate Variations cluster_outputs Monitored Outputs center Nominal Method Conditions pH_low pH -0.2 center->pH_low pH_high pH +0.2 center->pH_high Org_low % Organic -2% center->Org_low Org_high % Organic +2% center->Org_high Temp_low Temp -5°C center->Temp_low Temp_high Temp +5°C center->Temp_high Outputs Retention Time Tailing Factor Resolution pH_low->Outputs pH_high->Outputs Org_low->Outputs Org_high->Outputs Temp_low->Outputs Temp_high->Outputs

Caption: Relationship between varied parameters and outputs in a robustness study.

Acceptance Criteria:

  • All system suitability parameters must pass under all varied conditions.

  • The retention time of the analyte should not shift significantly to compromise the separation from other peaks.

Data Presentation:

Parameter Varied Condition SST Result Impact Assessment
Flow Rate 0.9 mL/min Pass Acceptable
1.1 mL/min Pass Acceptable
Column Temp. 25 °C Pass Acceptable
35 °C Pass Acceptable
% Organic 28% Pass Acceptable

| | 32% | Pass | Acceptable |

Conclusion: A Validated Method as a Pillar of Quality

The successful completion of these validation experiments, with all results meeting their predefined acceptance criteria, provides a high degree of assurance that the HPLC-UV method for this compound is fit for its intended purpose. This rigorous, evidence-based approach, grounded in the principles of the ICH, ensures that the analytical data generated is accurate, reliable, and reproducible. As emphasized in modern guidelines, method validation is part of a continuous lifecycle, and the robustness data gathered here is invaluable for managing the method over its lifetime.

Assessing Cross-Reactivity of 3-Chlorosulfonyl-4-isopropyl-benzoic acid in Screening Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of high-throughput screening (HTS) for drug discovery, the identification of genuine "hits" is paramount. However, the chemical reactivity of certain screening compounds can lead to non-specific interactions with assay components, resulting in misleading data and false positives.[1] These problematic compounds, often categorized as Pan-Assay Interference Compounds (PAINS), can derail research efforts and waste valuable resources.[2][3] This guide focuses on a specific, reactive molecule, 3-Chlorosulfonyl-4-isopropyl-benzoic acid, providing a comprehensive framework for assessing its cross-reactivity in common screening assays. Understanding the principles and methodologies outlined here will empower researchers to distinguish true biological activity from assay artifacts, ensuring the integrity of their screening campaigns.

This compound belongs to the sulfonyl halide class of compounds.[4] The sulfonyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack from various biological molecules and assay reagents.[5] This inherent reactivity is the primary driver of its potential for cross-reactivity and assay interference.

The Challenge of Reactive Compounds in Screening

Reactive molecules can interfere with screening assays through several mechanisms:

  • Covalent Modification of Proteins: The electrophilic sulfonyl chloride can form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on target proteins or other proteins in the assay system, leading to non-specific inhibition or activation.[6][7]

  • Reaction with Assay Reagents: The compound may react directly with assay components, such as fluorescent dyes or enzyme substrates, altering their properties and generating a false signal.[1]

  • Light Interference: The compound itself may be colored or fluorescent, leading to absorbance or fluorescence interference.[8][9] Autofluorescence can create a false positive signal, while quenching can lead to a false negative.[10]

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can damage proteins and interfere with assay readouts.[2]

Failure to identify and mitigate these interference mechanisms can lead to the futile pursuit of compounds that lack genuine, specific biological activity.[1]

A Multi-Faceted Approach to Assessing Cross-Reactivity

A robust assessment of cross-reactivity requires a multi-pronged experimental approach. This guide proposes a tiered strategy, moving from broad, initial screens to more specific, mechanistic studies.

Tier 1: Primary Screening and Initial Interference Assessment

The initial phase involves running the compound of interest in standard primary screening assays while simultaneously performing control experiments to detect common interference mechanisms.

Experimental Workflow: Tier 1

Tier1_Workflow cluster_primary Primary Screening cluster_interference Interference Controls cluster_analysis Data Analysis Primary_Assay Primary Assay (e.g., Fluorescence-based) Initial_Hit Initial 'Hit' Identification Primary_Assay->Initial_Hit Autofluorescence Autofluorescence Check Flag_Interference Flag Potential Interference Autofluorescence->Flag_Interference Quenching Quenching Assay Quenching->Flag_Interference Absorbance Absorbance Scan Absorbance->Flag_Interference Initial_Hit->Flag_Interference

Caption: Tier 1 Experimental Workflow for initial screening and interference assessment.

Detailed Protocols:

1. Fluorescence-Based Primary Assay:

  • Objective: To determine the apparent activity of this compound in a common fluorescence-based assay.

  • Method:

    • Prepare a dilution series of the test compound in the assay buffer.

    • In a microplate, add the assay components (e.g., enzyme, substrate, fluorophore) and the test compound.

    • Incubate for the specified time at the appropriate temperature.

    • Measure the fluorescence intensity using a plate reader at the designated excitation and emission wavelengths.

    • Include positive and negative controls for assay validation.[11]

2. Autofluorescence and Quenching Controls:

  • Objective: To determine if the test compound intrinsically fluoresces or quenches the assay's fluorescent signal.[10]

  • Method:

    • Prepare wells containing only the assay buffer and the test compound at the same concentrations used in the primary assay.

    • Prepare a second set of wells containing the assay buffer, the fluorophore (at the final assay concentration), and the test compound.

    • Measure the fluorescence in both sets of wells.

    • Analysis: An increase in fluorescence in the first set indicates autofluorescence. A decrease in fluorescence in the second set (compared to the fluorophore alone) indicates quenching.[8]

3. Absorbance Spectrum Scan:

  • Objective: To identify any absorbance peaks that might interfere with absorbance-based or fluorescence-based assays.[9]

  • Method:

    • Prepare a solution of the test compound in the assay buffer.

    • Scan the absorbance of the solution across a relevant range of wavelengths (e.g., 200-800 nm) using a spectrophotometer.

    • Analysis: Significant absorbance at the excitation or emission wavelengths of a fluorescent assay suggests potential for the inner filter effect.[12]

Tier 2: Mechanistic Deconvolution and Confirmation

If a compound shows activity in the primary screen, the next step is to investigate the mechanism of this apparent activity and rule out non-specific covalent modification.

Experimental Workflow: Tier 2

Tier2_Workflow cluster_mechanism Mechanism of Action cluster_confirmation Confirmation & Selectivity cluster_analysis Data Interpretation Time_Dependence Time-Dependent Inhibition Assay Covalent_Mechanism Evidence for Covalent Inhibition Time_Dependence->Covalent_Mechanism Irreversibility Jump Dilution / Dialysis Irreversibility->Covalent_Mechanism Thiol_Reactivity Thiol Reactivity Assay (e.g., GSH) Non_Specific_Activity Indication of Non-Specific Activity Thiol_Reactivity->Non_Specific_Activity Orthogonal_Assay Orthogonal Assay (different technology) Orthogonal_Assay->Covalent_Mechanism Counter_Screen Counter-Screen (unrelated target) Counter_Screen->Non_Specific_Activity

Caption: Tier 2 Experimental Workflow for mechanistic and confirmatory studies.

Detailed Protocols:

1. Time-Dependent Inhibition Assay:

  • Objective: To determine if the inhibition is time-dependent, a hallmark of covalent inhibitors.[13]

  • Method:

    • Pre-incubate the enzyme with the test compound for varying periods before initiating the reaction by adding the substrate.

    • Measure the reaction rate at each pre-incubation time point.

    • Analysis: A progressive decrease in enzyme activity with increasing pre-incubation time suggests time-dependent inhibition.[14]

2. Jump Dilution or Dialysis:

  • Objective: To assess the reversibility of inhibition.[6]

  • Method (Jump Dilution):

    • Incubate the enzyme with a high concentration of the inhibitor.

    • Rapidly dilute the mixture to a concentration where the inhibitor is no longer effective if it were a reversible binder.

    • Measure the enzyme activity immediately after dilution.

    • Analysis: Lack of recovery of enzyme activity upon dilution suggests irreversible or very slow-offset inhibition.[15]

3. Thiol Reactivity Assay (e.g., with Glutathione - GSH):

  • Objective: To assess the general reactivity of the compound towards nucleophilic thiols, indicating a propensity for non-specific covalent modification.[15]

  • Method:

    • Incubate the test compound with a molar excess of a thiol-containing molecule like glutathione (GSH).

    • Monitor the depletion of the test compound or the formation of the GSH adduct over time using LC-MS.

    • Analysis: Rapid reaction with GSH suggests high, indiscriminate reactivity.

4. Orthogonal and Counter-Screens:

  • Objective: To confirm the activity using a different assay technology and to assess selectivity.[10]

  • Method:

    • Orthogonal Assay: Re-test the compound in an assay that measures the same biological endpoint but uses a different detection method (e.g., an absorbance-based assay instead of a fluorescence-based one).[10]

    • Counter-Screen: Test the compound against an unrelated target to assess its specificity.[6]

    • Analysis: A true hit should demonstrate comparable activity in the orthogonal assay and be inactive in the counter-screen.

Tier 3: Direct Target Engagement and Off-Target Profiling

For compounds that still appear promising after Tier 2, direct evidence of target engagement and a broader assessment of off-target effects are crucial.

Experimental Workflow: Tier 3

Tier3_Workflow cluster_direct_engagement Direct Target Engagement cluster_profiling Off-Target Profiling cluster_validation Final Validation Mass_Spec Intact Protein Mass Spectrometry Validated_Hit Validated Covalent Hit Mass_Spec->Validated_Hit CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Validated_Hit Chemoproteomics Chemoproteomics Off_Target_Profile Comprehensive Off-Target Profile Chemoproteomics->Off_Target_Profile Protein_Array Protein Microarray Protein_Array->Off_Target_Profile

Caption: Tier 3 Experimental Workflow for direct target engagement and off-target profiling.

Detailed Protocols:

1. Intact Protein Mass Spectrometry:

  • Objective: To directly observe the covalent modification of the target protein by the test compound.[16]

  • Method:

    • Incubate the target protein with the test compound.

    • Analyze the protein using mass spectrometry to detect the mass shift corresponding to the addition of the compound.

    • Peptide mapping can be used to identify the specific amino acid residue that has been modified.[16]

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement in a cellular context.[17]

  • Method:

    • Treat cells with the test compound.

    • Lyse the cells and heat the lysate to various temperatures.

    • Measure the amount of soluble target protein remaining at each temperature using techniques like Western blotting.

    • Analysis: Binding of the compound to the target protein often results in a shift in its thermal stability.

3. Chemoproteomics and Protein Microarrays:

  • Objective: To identify the full spectrum of on- and off-target proteins that the compound interacts with.[17][18]

  • Method: These advanced techniques involve using the compound as a probe to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry, or by screening the compound against a large array of purified proteins.

Comparative Data Interpretation

The data generated from these tiered experiments should be compiled and analyzed to build a comprehensive profile of the compound's activity and potential for cross-reactivity.

Experiment Observation for this compound Interpretation Alternative Compound (Hypothetical Non-Reactive Analog) Interpretation
Primary Screen Apparent IC50 = 1 µMPotent inhibitorApparent IC50 = 50 µMWeak or inactive
Autofluorescence No significant signalNot an autofluorescent interferentNo significant signalNot an autofluorescent interferent
Quenching Moderate quenching at >10 µMPotential for false negatives at high concentrationsNo significant quenchingNo quenching interference
Time-Dependence Inhibition increases with pre-incubation timeSuggests covalent mechanismNo change with pre-incubation timeSuggests reversible mechanism
Jump Dilution No recovery of enzyme activityIrreversible inhibitionFull recovery of enzyme activityReversible inhibition
GSH Reactivity t1/2 < 5 minHighly reactive, likely non-specifict1/2 > 60 minLow reactivity, more likely to be specific
Orthogonal Assay InactiveOriginal hit was an artifact of the assay technologyIC50 = 45 µMConfirms weak, specific activity
Counter-Screen Active against unrelated enzymePromiscuous activityInactiveSpecific for the primary target
Intact Protein MS Adduct formation observedConfirms covalent modificationNo adduct formationConfirms non-covalent binding

Conclusion

Assessing the cross-reactivity of compounds like this compound is a critical step in the drug discovery process. Its inherent reactivity, conferred by the sulfonyl chloride group, makes it a prime candidate for assay interference. By employing a systematic, multi-tiered approach that combines primary screening with rigorous mechanistic and biophysical follow-up studies, researchers can effectively distinguish between genuine, specific biological activity and non-specific, reactivity-driven artifacts. This diligence is essential for the successful identification and progression of viable drug candidates, ultimately saving time and resources in the long run.

References

A Senior Application Scientist's Guide to the Purity Assessment of 3-Chlorosulfonyl-4-isopropyl-benzoic Acid from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. This guide provides an in-depth technical comparison of methodologies for assessing the purity of 3-Chlorosulfonyl-4-isopropyl-benzoic acid (CAS 59815-29-1), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] We will move beyond a simple listing of techniques to explain the causality behind our experimental choices, ensuring a robust and self-validating analytical workflow.

The inherent reactivity of the sulfonyl chloride functional group presents unique analytical challenges.[4] Therefore, a multi-pronged approach is essential for a comprehensive purity assessment. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and quantification of this compound and its potential impurities.

Understanding Potential Impurities: A Synthesis-Based Approach

The quality of this compound is intrinsically linked to its synthesis. The most common synthetic route involves the chlorosulfonation of 4-isopropylbenzoic acid.[5] Understanding this process allows us to anticipate potential impurities.

4-Isopropylbenzoic Acid 4-Isopropylbenzoic Acid Reaction Reaction 4-Isopropylbenzoic Acid->Reaction Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction This compound This compound Reaction->this compound Main Product Isomeric Impurity 2-Chlorosulfonyl-4-isopropyl- benzoic acid Reaction->Isomeric Impurity Side Reaction Starting Material Unreacted 4-Isopropylbenzoic Acid Reaction->Starting Material Incomplete Reaction Sulfone Impurity Bis(carboxy-isopropylphenyl) sulfone Reaction->Sulfone Impurity Side Reaction Hydrolysis Product 3-Sulfo-4-isopropyl- benzoic acid This compound->Hydrolysis Product Degradation (moisture)

Caption: Potential impurities in the synthesis of this compound.

Key potential impurities include:

  • Isomeric Impurities: Such as 2-chlorosulfonyl-4-isopropyl-benzoic acid, arising from non-regioselective chlorosulfonation.

  • Unreacted Starting Material: Residual 4-isopropylbenzoic acid.

  • Hydrolysis Products: The sulfonyl chloride moiety is susceptible to hydrolysis, forming the corresponding sulfonic acid, 3-sulfo-4-isopropyl-benzoic acid. This is a critical consideration for both storage and analysis.[5]

  • Sulfone Impurities: Formed from side reactions during the synthesis.[6]

A robust analytical strategy must be capable of separating and quantifying these structurally similar compounds.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. By combining chromatography for separation with spectroscopy for identification and quantification, we create a self-validating system.

cluster_0 Purity Assessment Workflow Sample Sample HPLC HPLC-UV Analysis Sample->HPLC Separation & Relative Quantification qNMR Quantitative NMR (qNMR) Sample->qNMR Absolute Quantification & Structural Confirmation MS Mass Spectrometry (LC-MS) Sample->MS Molecular Weight Confirmation & Impurity Identification Purity_Report Comprehensive Purity Report HPLC->Purity_Report qNMR->Purity_Report MS->Purity_Report

Caption: Comprehensive workflow for the purity assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

HPLC is a cornerstone for assessing the purity of organic compounds by separating the main component from its impurities.[7][8] Given the reactivity of sulfonyl chlorides, a reversed-phase method with a fast gradient is often effective.[9][10]

Rationale: This method provides excellent separation of the target compound from potential impurities. The UV detector allows for quantification based on the relative peak area.

Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile. Further dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Quantitative NMR (qNMR) for Absolute Purity and Impurity Quantification

qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[7][11][12] It allows for the simultaneous identification and quantification of the main compound and any NMR-active impurities.[13][14]

Rationale: qNMR provides an absolute measure of purity by comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and concentration. This technique is non-destructive and highly accurate.[7]

Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add a suitable deuterated aprotic solvent (e.g., DMSO-d6, CDCl3) to dissolve the sample and standard completely.[4]

  • Data Acquisition:

    • Acquire a proton NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the target compound and identifying unknown impurities.[4] When coupled with a separation technique like HPLC (LC-MS), it provides molecular weight information for each peak in the chromatogram.

Rationale: MS provides unambiguous confirmation of the compound's identity by measuring its mass-to-charge ratio. This is crucial for verifying that the main peak in the HPLC chromatogram is indeed this compound. Common fragmentation patterns can also aid in structural elucidation.[4]

Protocol:

  • Instrumentation: LC-MS system (e.g., with an electrospray ionization - ESI - source).

  • LC Method: Utilize the same HPLC method as described above.

  • MS Parameters:

    • Ionization Mode: Negative ESI is often suitable for carboxylic acids.

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (can be optimized)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

  • Analysis: The mass spectrum of the main HPLC peak should show an ion corresponding to the [M-H]⁻ of this compound (C10H11ClO4S, MW = 262.71).[1] The characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should also be observed.

Comparative Data Summary from Commercial Suppliers (Hypothetical Data)

To illustrate the application of these methods, the following table presents hypothetical data for this compound from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Appearance White crystalline solidOff-white powderLight yellow powder
Purity by HPLC-UV (%) 98.595.299.1
Identity by LC-MS Confirmed [M-H]⁻ at m/z 261.0, 263.0Confirmed [M-H]⁻ at m/z 261.0, 263.0Confirmed [M-H]⁻ at m/z 261.0, 263.0
Absolute Purity by qNMR (%) 98.294.898.9
Unreacted Starting Material (qNMR, %) 0.31.5< 0.1
Isomeric Impurity (HPLC, %) 0.82.10.5
Hydrolysis Product (qNMR, %) 0.20.80.1
Other Impurities (HPLC, %) 0.51.20.4

Interpretation of Hypothetical Results:

  • Supplier C provides the material with the highest purity as determined by both HPLC and qNMR, with minimal levels of process-related and degradation impurities.

  • Supplier A offers a high-purity product suitable for many applications.

  • Supplier B 's material shows a lower overall purity with significantly higher levels of unreacted starting material and an isomeric impurity. This lot may not be suitable for sensitive applications without further purification.

Conclusion

A thorough purity assessment of this compound requires a multi-faceted analytical approach. Relying solely on a single technique, such as HPLC area percent, can be misleading. By integrating separation science (HPLC) with definitive structural and quantitative analysis (qNMR and MS), researchers can build a comprehensive and reliable purity profile. This rigorous evaluation is paramount for ensuring the quality and consistency of this critical synthetic intermediate, ultimately leading to more robust and reproducible scientific outcomes.

References

evaluating different catalysts for the synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Synthesis of 3-Chlorosulfonyl-4-isopropyl-benzoic acid: A Comparative Analysis

For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a manufacturing process. This compound is a valuable building block, and its synthesis via chlorosulfonation of 4-isopropylbenzoic acid is a pivotal transformation. The choice of catalyst in this electrophilic aromatic substitution reaction profoundly influences yield, purity, and reaction conditions.

This guide provides a senior application scientist's perspective on evaluating different catalytic systems for this synthesis. We will delve into the causality behind experimental choices, present comparative data from analogous reactions, and provide detailed, self-validating protocols to ensure scientific integrity.

The Core Reaction: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the chlorosulfonation of 4-isopropylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution (EAS). The starting material has two directing groups: an isopropyl group, which is activating and ortho-, para-directing, and a carboxylic acid group, which is deactivating and meta-directing. The substitution occurs at the 3-position, which is ortho to the activating isopropyl group and meta to the deactivating carboxylic acid group, leading to the desired regioisomer.

The primary challenges in this synthesis include controlling the highly exothermic reaction, preventing the formation of diaryl sulfone byproducts, and minimizing the hydrolysis of the reactive sulfonyl chloride group during workup.[1] The selection of an appropriate catalyst is key to overcoming these hurdles.

General Reaction Mechanism

The reaction proceeds via the generation of a potent electrophile from the chlorosulfonating agent, typically chlorosulfonic acid, which is then attacked by the electron-rich aromatic ring.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Product Formation 2 ClSO3H 2 Chlorosulfonic Acid SO2Cl+ Sulfonyl Chloride Cation (Electrophile) 2 ClSO3H->SO2Cl+ Auto-protolysis H2SO4 Sulfuric Acid SO2Cl+->H2SO4 Cl- Chloride Ion SO2Cl+->Cl- Substrate 4-Isopropylbenzoic Acid SigmaComplex Resonance-Stabilized Sigma Complex Substrate->SigmaComplex + SO2Cl+ Product This compound SigmaComplex->Product - H+

Caption: General mechanism for electrophilic aromatic chlorosulfonation.

Comparative Efficacy of Catalysts

While direct, side-by-side comparative studies for the chlorosulfonation of 4-isopropylbenzoic acid are not extensively published, data from analogous reactions provide valuable insights into catalyst performance. The following table consolidates data to guide catalyst selection.

CatalystStarting MaterialReactant Ratio (Substrate:ClSO₃H:Catalyst)Temperature (°C)Reaction Time (h)Yield / PurityReference
None 4-Chlorobenzoic acidNot specified (excess ClSO₃H)1305Not specified[2]
None 4-Ethylbenzoic acidNot specified (excess ClSO₃H)0-54-655-70% Yield[3]
Sodium Sulfate Cumene (Isopropylbenzene)1 : 3.75 : 0.1 (molar)15-20296.0% Yield[4]
Sulfuric Acid 2,4-Dichlorobenzyl chloride1 : 4-10 : 0.7-1.0135-1501-6>99% Purity (final product)[5]
Iron Trichloride 2,4-Dichlorobenzyl chloride1 : 4-10 : 0.7-1.0135-1501-6>99% Purity (final product)[5]
Zinc Dichloride 2,4-Dichlorobenzyl chloride1 : 4-10 : 0.7-1.0135-1501-6>99% Purity (final product)[5]

Analysis of Catalytic Approaches:

  • Catalyst-Free (Stoichiometric) Approach : Many chlorosulfonations can be performed using an excess of chlorosulfonic acid, which serves as both reactant and solvent.[6] While straightforward, this method often requires higher temperatures and can lead to lower yields and the formation of byproducts.[3]

  • Inorganic Salt Catalysts (e.g., Sodium Sulfate) : A patented method for the closely related synthesis of 4-isopropylbenzenesulfonyl chloride highlights the efficacy of inorganic salts like sodium sulfate.[4] The patent claims this approach effectively suppresses side reactions, leading to significantly higher yields (95-100%) at lower temperatures.[4] This is a highly promising avenue, as it simplifies the process, reduces waste, and improves product quality. The catalytic action may arise from moderating the reactivity of the system or creating a high-surface-area medium for the reaction.

  • Lewis and Brønsted Acids (FeCl₃, ZnCl₂, H₂SO₄) : These conventional catalysts are effective for chlorosulfonating deactivated aromatic rings, such as dichlorobenzoic acid derivatives.[5] They function by increasing the concentration of the active electrophile, thereby accelerating the reaction. However, they can increase the harshness of the reaction conditions and complicate downstream processing.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a baseline catalyst-free method and an optimized catalyzed method.

Protocol 1: Catalyst-Free Synthesis (Baseline)

This protocol is adapted from general procedures for the chlorosulfonation of benzoic acid derivatives.[2][3]

Materials:

  • 4-Isopropylbenzoic acid

  • Chlorosulfonic acid (ClSO₃H)

  • Crushed ice and deionized water

  • Dichloromethane (for extraction, optional)

Procedure:

  • Reaction Setup : In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., NaOH solution), add chlorosulfonic acid (4-5 molar equivalents).

  • Substrate Addition : Cool the flask in an ice-water bath to 0-5°C. Slowly add 4-isopropylbenzoic acid (1 molar equivalent) in portions, ensuring the internal temperature does not exceed 10°C.

  • Reaction : Once the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction can be gently heated (e.g., 40-50°C) if required, monitoring for byproduct formation.

  • Quenching : In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water. A precipitate of the product will form. Maintain the quench temperature below 5°C to minimize hydrolysis.[1]

  • Isolation : Stir the slurry for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying : Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Dry the product under vacuum.

Protocol 2: Inorganic Salt-Catalyzed Synthesis

This optimized protocol is adapted from a high-yield patented process for a structurally similar compound.[4]

Materials:

  • 4-Isopropylbenzoic acid

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed ice and deionized water

Procedure:

  • Reaction Setup : In a dry, four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-isopropylbenzoic acid (1 molar equivalent) and anhydrous sodium sulfate (e.g., 5-10% by weight of the substrate).

  • Reagent Addition : Begin stirring and cool the mixture in an ice bath to below 10°C. Slowly add chlorosulfonic acid (approx. 3.5-4 molar equivalents) dropwise via the dropping funnel. Maintain the reaction temperature between 15-20°C throughout the addition.

  • Reaction : After the addition is complete, continue stirring and maintain the temperature at 15-20°C for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching : Carefully and slowly add the reaction mixture to a stirred beaker of crushed ice and water, keeping the temperature below 15°C.

  • Isolation : Allow the mixture to separate in a separatory funnel. The product, being denser, will form the lower organic layer.

  • Purification : Collect the lower layer containing the crude this compound. The product can be used directly or further purified by recrystallization if necessary.

General Experimental and Purification Workflow

The overall process, from reaction to purification, follows a logical sequence that is crucial for achieving high purity and yield.

Caption: Standard workflow for the synthesis and purification process.

Conclusion and Recommendations

For the synthesis of this compound, moving beyond a simple catalyst-free approach offers significant advantages in terms of yield, purity, and process control.

  • High Recommendation - Inorganic Salt Catalysis : The use of anhydrous sodium sulfate presents the most compelling case for process optimization.[4] It is inexpensive, environmentally benign, and has been demonstrated to produce near-quantitative yields in a very similar system by suppressing side reactions.[4] This method allows for milder reaction conditions, simplifying temperature control and reducing the formation of impurities.

  • Baseline Method - Catalyst-Free : This approach remains a viable option, particularly for smaller-scale laboratory synthesis. However, it requires careful control over temperature and excess reagent, and yields may be lower.[3]

  • For Deactivated Substrates - Lewis/Brønsted Acids : Catalysts like FeCl₃ or H₂SO₄ should be reserved for more challenging substrates where the aromatic ring is significantly deactivated. For 4-isopropylbenzoic acid, they are likely unnecessary and would add complexity to the process.[5]

Researchers and process chemists are encouraged to first establish a baseline with the catalyst-free method and then transition to the inorganic salt-catalyzed protocol to achieve superior yields and a more robust and scalable synthetic route.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Chlorosulfonyl Benzoic Acids: A Comparative Analysis of Traditional and Novel Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Chlorosulfonyl Benzoic Acids in Modern Chemistry

Substituted chlorosulfonyl benzoic acids are a class of bifunctional molecules that serve as critical building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. Their unique structure, featuring both a reactive sulfonyl chloride and a versatile carboxylic acid group, allows for sequential or orthogonal derivatization, making them invaluable synthons for medicinal chemists and process development scientists. Notably, they are key precursors to a variety of sulfonamide drugs, a class of therapeutics with a broad spectrum of applications, including antibacterial, anti-inflammatory, and anticancer agents.[1]

This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted chlorosulfonyl benzoic acids, benchmarking traditional batch methodologies against modern, novel approaches. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, purity, scalability, and safety considerations. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, empowering them to make informed decisions in the synthesis of these vital chemical intermediates.

I. The Synthetic Landscape: An Overview of Key Methodologies

The synthesis of substituted chlorosulfonyl benzoic acids can be broadly categorized into two primary strategies:

  • Direct Chlorosulfonation of Substituted Benzoic Acids: This is a direct, one-step approach where a substituted benzoic acid is treated with a chlorosulfonating agent, typically chlorosulfonic acid.

  • Oxidation of a Precursor Followed by Chlorosulfonation: This two-step sequence involves the oxidation of a suitable precursor, most commonly a substituted toluene, to the corresponding benzoic acid, which is then subjected to chlorosulfonation.

The choice between these routes is often dictated by the availability and cost of the starting materials, the desired substitution pattern on the aromatic ring, and the required scale of the synthesis. In the following sections, we will explore each of these routes in detail, including their novel variations.

II. Traditional Routes: A Critical Examination

A. Direct Chlorosulfonation of Substituted Benzoic Acids

This method is conceptually the most straightforward approach to the target molecules.[2] The reaction is a classic example of electrophilic aromatic substitution (EAS), where the highly electrophilic sulfonyl chloride cation (SO₂Cl⁺), generated in situ from chlorosulfonic acid, attacks the electron-rich aromatic ring of the benzoic acid.[2]

Mechanism of Electrophilic Aromatic Substitution:

The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the regiochemical outcome of the chlorosulfonation of benzoic acid can be highly dependent on the reaction conditions, with the para-isomer often being a significant product.[3]

Diagram of the General Workflow for Direct Chlorosulfonation:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Substituted Benzoic Acid Substituted Benzoic Acid Reaction Vessel Reaction at Controlled Temperature Substituted Benzoic Acid->Reaction Vessel Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction Vessel Quenching Quenching on Ice Reaction Vessel->Quenching Filtration Filtration Quenching->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization

Caption: General workflow for the direct chlorosulfonation of a substituted benzoic acid.

Advantages:

  • Atom Economy: This is a direct conversion, which can be more atom-economical than multi-step routes.

  • Simplicity: The one-step nature of the reaction simplifies the overall process.

Disadvantages:

  • Harsh Conditions: The use of a large excess of chlorosulfonic acid, a highly corrosive and reactive reagent, is often required.

  • Regioselectivity Issues: Controlling the position of the incoming chlorosulfonyl group can be challenging, often leading to mixtures of isomers.

  • Side Reactions: Common side reactions include the formation of diaryl sulfones at elevated temperatures and disulfonation with a large excess of the sulfonating agent.[3]

  • Safety Concerns: The reaction is highly exothermic and generates large volumes of hydrogen chloride gas, requiring careful temperature control and appropriate scrubbing systems.

B. Oxidation of Substituted Toluenes and Subsequent Chlorosulfonation

This two-step approach offers an alternative strategy, particularly when the desired substitution pattern is more readily accessible from a toluene derivative.

Step 1: Oxidation of the Methyl Group

The oxidation of the benzylic methyl group to a carboxylic acid is a well-established transformation. Traditional methods often employ strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (CrO₃).[4]

Step 2: Chlorosulfonation of the Resulting Benzoic Acid

The substituted benzoic acid obtained from the oxidation step is then chlorosulfonated as described in the previous section.

Advantages:

  • Readily Available Starting Materials: Substituted toluenes are often more readily available and less expensive than the corresponding benzoic acids.

  • Defined Regiochemistry: The position of the carboxylic acid is fixed by the starting toluene, which can simplify the purification of the final product.

Disadvantages:

  • Use of Stoichiometric Oxidants: Traditional oxidation methods often require stoichiometric amounts of hazardous and environmentally unfriendly heavy metal oxidants.

  • Waste Generation: These oxidation reactions generate significant amounts of inorganic waste (e.g., manganese dioxide from permanganate oxidation).

  • Multi-step Process: The two-step nature of this route can lead to lower overall yields and increased processing time.

III. Novel Routes and Modern Approaches: Towards a More Efficient and Sustainable Synthesis

Recent advances in synthetic methodology have focused on addressing the limitations of traditional routes, with an emphasis on improving safety, efficiency, and sustainability.

A. Catalytic Oxidation of Substituted Toluenes

A significant improvement over traditional oxidation methods is the use of catalytic systems with more environmentally benign oxidants, such as molecular oxygen or air.

Novel Catalyst Systems:

  • Vanadium-based Catalysts: Modified vanadium oxide catalysts, such as V₂O₅/Al₂O₃ promoted with molybdenum oxide (MoO₃), have shown enhanced performance in the vapor-phase oxidation of toluene to benzoic acid, improving both conversion and selectivity.[5][6]

  • Cobalt and Manganese Catalysts: Cobalt and manganese salts, often in combination with co-catalysts like N-hydroxyphthalimide (NHPI), have been effectively used for the liquid-phase oxidation of toluenes with molecular oxygen under milder conditions.

Advantages:

  • Greener Oxidants: The use of air or oxygen as the terminal oxidant is highly desirable from an environmental and cost perspective.

  • Reduced Waste: Catalytic methods significantly reduce the generation of inorganic waste compared to stoichiometric oxidants.

  • Improved Selectivity: Modern catalyst systems can offer high selectivity for the desired benzoic acid product.

Disadvantages:

  • Catalyst Development: The development and optimization of efficient and robust catalyst systems can be challenging.

  • Reaction Conditions: Some catalytic oxidations may still require elevated temperatures and pressures.

B. Flow Chemistry for Chlorosulfonation

The application of continuous flow chemistry to the synthesis of sulfonyl chlorides represents a paradigm shift in addressing the safety and scalability challenges associated with traditional batch processes.[7]

Diagram of a Conceptual Flow Chemistry Setup vs. Batch Reactor:

cluster_batch Batch Process cluster_flow Flow Chemistry Process Batch Reactor Large Batch Reactor (Poor Heat Transfer, Safety Risks) Reagent A Reagent A Pump A Pump A Reagent A->Pump A Reagent B Reagent B Pump B Pump B Reagent B->Pump B Mixer Pump A->Mixer Pump B->Mixer Flow Reactor Microreactor (Excellent Heat Transfer, Enhanced Safety) Mixer->Flow Reactor Product Product Flow Reactor->Product

Caption: Conceptual comparison of a batch reactor with a continuous flow chemistry setup.

Advantages of Flow Chemistry:

  • Enhanced Safety: The small reaction volumes in microreactors significantly mitigate the risks associated with highly exothermic reactions and the handling of hazardous reagents like chlorosulfonic acid.[8]

  • Superior Process Control: Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and product quality.[9]

  • Increased Scalability: Scaling up a flow process involves running the system for a longer duration rather than using larger, more hazardous reactors.[7]

  • Higher Space-Time Yields: The efficiency of mixing and heat transfer in flow reactors can lead to significantly higher productivity per unit volume of the reactor.

Novel Approaches in Flow Synthesis:

  • Aqueous Sandmeyer-type Reactions: The synthesis of aryl sulfonyl chlorides from diazonium salts (derived from anilines) can be performed in aqueous media under flow conditions, offering a greener and safer alternative to traditional methods that use organic solvents.[1]

  • Use of Alternative Chlorinating Agents: Flow chemistry enables the use of alternative and potentially safer chlorinating agents, such as N-chloroamides, for the oxidative chlorination of thiols and disulfides to sulfonyl chlorides.

C. Greener Alternatives and Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of sulfonyl chlorides.

  • Aqueous Reaction Media: As mentioned, performing reactions in water where possible reduces the reliance on volatile organic solvents.[1]

  • Alternative Sulfonating Agents: Research into alternatives to chlorosulfonic acid, such as combinations of sulfuric acid and a chlorinating agent or the use of sulfuryl chloride under specific conditions, is ongoing to reduce the hazards associated with this reagent.

IV. Comparative Performance Analysis

The choice of a synthetic route is a multi-faceted decision that requires a careful evaluation of various performance metrics. The following table provides a comparative summary of the different approaches discussed.

Synthetic Route Typical Yield Purity Scalability Safety & Environmental Considerations
Direct Chlorosulfonation (Batch) Variable (highly condition-dependent)[10]Often requires extensive purification to remove isomers and sulfone byproducts.Challenging due to exothermicity and HCl evolution.High; involves large excess of corrosive and reactive chlorosulfonic acid; generates significant HCl gas.
Oxidation (Traditional) & Chlorosulfonation 20-55% (overall)[4]Generally good, as regiochemistry is controlled by the starting material.Moderate; limited by the stoichiometry of the oxidant.High; uses hazardous heavy metal oxidants and generates significant inorganic waste.
Catalytic Oxidation & Chlorosulfonation Good to Excellent (for oxidation step)High, with good selectivity.Good; amenable to larger scale with appropriate engineering.Moderate; reduces waste from oxidation but still involves chlorosulfonation.
Flow Chemistry Synthesis Good to ExcellentHigh, due to precise process control.Excellent; readily scalable by continuous operation.[7]Significantly improved safety profile due to small reaction volumes and better heat management.[8]

V. Experimental Protocols

The following protocols are provided as representative examples of the synthetic methodologies discussed. Note: These reactions should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid via Direct Chlorosulfonation (Batch)

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), carefully add chlorosulfonic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add benzoic acid in portions to the stirred chlorosulfonic acid, maintaining the internal reaction temperature below 20 °C.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction by TLC or HPLC.[3]

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water, ensuring the temperature of the quench mixture remains between 0-5 °C.[3]

  • A white precipitate of 4-(chlorosulfonyl)benzoic acid will form. Stir for an additional 15-30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Synthesis of 4-(Chlorosulfonyl)benzoic Acid from p-Toluenesulfonyl Chloride (Oxidation)

Materials:

  • p-Toluenesulfonyl chloride

  • Chromium(VI) oxide (CrO₃)

  • Acetic acid

  • Acetic anhydride

  • Ice water

Procedure:

  • To a solution of p-toluenesulfonyl chloride in a mixture of acetic acid and acetic anhydride, add chromium(VI) oxide in portions at room temperature.[4]

  • Heat the mixture to 40 °C for 2 hours.[4]

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration and dry to afford 4-(chlorosulfonyl)benzoic acid. A reported yield for this method is 55%.[4]

Protocol 3: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

This protocol illustrates the synthesis of a more complex substituted derivative.

Materials:

  • 2-Chloro-4-(chlorosulfonyl)benzoyl chloride

  • Sodium sulfite

  • Sodium bicarbonate

  • Sodium salt of chloroacetic acid

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a slurry of sodium sulfite and sodium bicarbonate in water and heat to 75 °C.

  • Slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride and stir at 75 °C for 2 hours.

  • Add the sodium salt of chloroacetic acid and heat the mixture at reflux for 21 hours.[11]

  • Cool the reaction mixture, acidify with dilute HCl, and extract with ethyl acetate.

  • Dry the organic layer with magnesium sulfate and evaporate the solvent to afford 2-chloro-4-(methylsulfonyl)benzoic acid. An overall yield of 85% with 87% purity has been reported for this procedure.[11]

VI. Conclusion and Future Outlook

The synthesis of substituted chlorosulfonyl benzoic acids remains a cornerstone of modern medicinal and materials chemistry. While traditional methods involving direct chlorosulfonation and oxidation of toluene derivatives are still widely practiced, they are often hampered by safety concerns, environmental impact, and scalability issues.

The advent of novel synthetic approaches, particularly the application of continuous flow chemistry and the development of efficient catalytic oxidation systems, offers compelling solutions to these challenges. Flow chemistry, with its inherent safety advantages and precise process control, is poised to become the method of choice for the industrial-scale production of these vital intermediates. Furthermore, the continued development of greener catalysts and reaction media will further enhance the sustainability of these synthetic routes.

For researchers and drug development professionals, a thorough understanding of the advantages and limitations of each synthetic strategy is paramount. By carefully considering factors such as starting material availability, desired substitution pattern, required scale, and safety infrastructure, chemists can select the most appropriate route to access these valuable building blocks for their specific needs, ultimately accelerating the pace of innovation in their respective fields.

VII. References

  • Wadood, A., & Al-Dhamin, A. S. (2014). Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. Iraqi Journal of Chemical and Petroleum Engineering, 15(1), 49-56.

  • Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(3), 578–583.

  • Ni, X., et al. (2006). Gas phase partial oxidation of toluene over modified V2O5/TiO2 catalysts in a microreactor. Catalysis Communications, 7(7), 443-448.

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from --INVALID-LINK--

  • ACS Sustainable Chemistry & Engineering. (2016). Environmentally Safe Condition for the Synthesis of Aryl and Alkyl Sulfonyl Hydrazones via One-Pot Reaction.

  • Shengwei, Z., et al. (2007). Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. Brazilian Journal of Chemical Engineering, 24(1), 121-127.

  • Jia, J., et al. (2020). Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. Monatshefte für Chemie - Chemical Monthly, 151(10), 1549–1555.

  • Reaction Chemistry & Engineering. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

  • RSC Publishing. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

  • ResearchGate. (2022). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

  • Roper, T. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(11), 4213.

  • Benchchem. (n.d.). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.

  • Benchchem. (n.d.). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.

  • ResearchGate. (2015). ChemInform Abstract: Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation.

  • ChemicalBook. (n.d.). 4-(CHLOROSULFONYL)BENZOIC ACID synthesis.

  • Benchchem. (n.d.). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

  • Syrris. (n.d.). Discover the differences between flow & traditional batch chemistry.

  • Asynt. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?

  • Outsourced Pharma. (n.d.). Flow Chemistry Vs Batch Processes.

  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes.

  • Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.

  • Taylor & Francis Online. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4), 1-25.

  • ResearchGate. (2011). ORIGINAL PAPER An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl.

  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chlorosulfonyl-4-isopropyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. 3-Chlorosulfonyl-4-isopropyl-benzoic acid, a reactive sulfonyl chloride derivative, is a valuable intermediate in organic synthesis. However, its inherent reactivity necessitates a robust and well-understood protocol for its disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste safely and effectively, thereby fostering a culture of safety and environmental stewardship.

Immediate Safety Considerations: Understanding the Hazards

Before initiating any disposal procedure, it is paramount to recognize the intrinsic hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] The primary reactive group, the sulfonyl chloride, readily hydrolyzes upon contact with water or moisture, producing corrosive hydrochloric acid and sulfuric acid. This reaction is often exothermic and can lead to the release of toxic fumes. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel attired in appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 59815-29-1[1][2][3]
Molecular Formula C10H11ClO4S[1][3]
Molecular Weight 262.71 g/mol [1][3]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Disposal Workflow: A Step-by-Step Guide

The appropriate disposal method for this compound is contingent on the quantity of the waste. This section delineates the procedures for both small, residual quantities and bulk quantities.

Diagram: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste decision Is the quantity a small residual amount (e.g., from glassware)? start->decision neutralization Neutralization Protocol (in fume hood) decision->neutralization Yes bulk_disposal Bulk Waste Disposal Protocol decision->bulk_disposal No aqueous_waste Dispose as Aqueous Hazardous Waste neutralization->aqueous_waste halogenated_waste Dispose as Halogenated Organic Waste bulk_disposal->halogenated_waste ehs_pickup Arrange for EHS Pickup aqueous_waste->ehs_pickup halogenated_waste->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound.

Protocol 1: Neutralization of Small, Residual Quantities

For trace amounts of this compound, such as residues in reaction flasks or on stir bars, a carefully controlled neutralization process is recommended. This procedure should only be undertaken by trained personnel.

Materials:

  • Chemical fume hood

  • Ice bath

  • Beaker or flask of appropriate size

  • Stir plate and stir bar

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution or a dilute solution of sodium hydroxide (NaOH)

  • pH paper or a calibrated pH meter

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing a 5% sodium bicarbonate solution in an ice bath to manage the exothermic reaction. Begin stirring the solution.

  • Slow Addition: Carefully and slowly add the glassware or equipment containing the residual this compound to the basic solution. If dealing with a solution, add it dropwise to the stirred, cold basic solution.[4] Crucially, never add the base to the sulfonyl chloride waste , as this can cause a violent, uncontrolled reaction.[4]

  • Monitoring: Observe the reaction for signs of gas evolution (carbon dioxide if using bicarbonate) and heat generation. Maintain a slow addition rate to control the reaction.

  • Completion and pH Verification: Once the addition is complete and the reaction has subsided, allow the mixture to warm to room temperature. Test the pH of the solution to ensure it is neutral (pH 6-8). If the solution remains acidic, add more basic solution until neutrality is achieved.

  • Final Disposal: The neutralized aqueous solution can then be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's Environmental Health and Safety (EHS) department.

Protocol 2: Disposal of Bulk Quantities

Bulk quantities of this compound, including unreacted starting material and significant amounts of waste from a reaction, should not be neutralized in the lab. The potential for a large-scale exothermic reaction poses a significant safety risk.

Procedure:

  • Containment: Ensure the waste is in a chemically compatible, sealable container. The container must be clean on the exterior and in good condition.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound". Also, list any other components of the waste mixture.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong bases and oxidizers.[5]

  • EHS Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department. They are equipped to handle and dispose of reactive chemicals in compliance with all federal and state regulations.[6][7]

Spill Management: Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain and Absorb: For a small spill, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or diatomaceous earth.[4][8] Do not use combustible materials like sawdust. [4]

  • Neutralize: Cautiously cover the absorbed material with sodium bicarbonate or soda ash to neutralize the acidic components.

  • Collect and Dispose: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Regulatory Framework: Ensuring Compliance

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][9] As a generator of hazardous waste, it is your responsibility to ensure that the waste is properly identified, managed, and disposed of in a manner that protects human health and the environment.[9] This includes proper labeling, storage, and transfer to a permitted treatment, storage, and disposal facility (TSDF) via a licensed hazardous waste transporter.[9][10] Always consult your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.[6]

By adhering to the procedures outlined in this guide, researchers can confidently and safely manage the disposal of this compound, contributing to a safer laboratory environment and a healthier planet.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorosulfonyl-4-isopropyl-benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Chlorosulfonyl-4-isopropyl-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.